molecular formula C12H11FN2O2S B255619 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide CAS No. 1136813-84-7

2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide

Cat. No.: B255619
CAS No.: 1136813-84-7
M. Wt: 266.29 g/mol
InChI Key: QPRYMOBGMZPONZ-UHFFFAOYSA-N
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Description

2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide is a synthetic compound of interest in medicinal chemistry and chemical biology research. It features a benzenesulfonamide scaffold, a privileged structure in drug discovery known to confer target-binding capabilities across a range of biological proteins . The incorporation of a fluorine atom at the 2-position of the benzene ring is a common strategy in lead optimization, as fluorine can significantly alter a molecule's electronic properties, metabolic stability, and membrane permeability . Furthermore, the 2-aminopyridine moiety is a frequent component in pharmaceuticals and agrochemicals, often contributing to biological activity through hydrogen bonding interactions with target sites . While specific biological data for this compound is not available in the public domain, molecules sharing its core structural motifs—fluorinated arenes and sulfonamides—are extensively investigated for their anticancer and antimicrobial activities . Research on analogous compounds suggests potential for activity against kinases or other enzyme classes . This makes this compound a valuable building block for constructing more complex molecules or a candidate for high-throughput screening in phenotypic and target-based assays. Primary Research Applications: Medicinal Chemistry: Serves as a key intermediate or final scaffold for the synthesis and evaluation of novel therapeutic agents. Chemical Biology: Useful as a probe for studying protein-ligand interactions and enzyme function, particularly with targets known to bind sulfonamide-containing inhibitors. Agrochemical Research: May be investigated for potential fungicidal or herbicidal activities, given the known bioactivity of pyrimidine and sulfonamide derivatives in crop protection . This product is intended for research and manufacturing applications only. It is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-fluoro-N-(6-methylpyridin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2S/c1-9-5-4-8-12(14-9)15-18(16,17)11-7-3-2-6-10(11)13/h2-8H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRYMOBGMZPONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide is a sulfonamide derivative with potential applications in pharmaceutical research and development. Understanding its physicochemical properties is fundamental for predicting its behavior in biological systems, guiding formulation development, and designing further studies. This technical guide provides a summary of the available physicochemical data, detailed experimental protocols for their determination, and an overview of a potential signaling pathway associated with structurally similar compounds.

Core Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, predicted values from computational models provide valuable initial estimates. These are summarized in the table below.

PropertyPredicted ValueData Source
Molecular Formula C₁₂H₁₁FN₂O₂SChemicalBook[1]
Molecular Weight 266.29 g/mol ChemicalBook[1]
CAS Number 1136813-84-7ChemicalBook[1]
XLogP3 2.5PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 2PubChem
Topological Polar Surface Area 68.5 ŲPubChem

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of sulfonamides.

Melting Point Determination

Methodology:

  • Sample Preparation: A small, finely powdered sample of the compound is packed into a capillary tube.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the apparatus, and the temperature is gradually increased.

  • Observation: The temperature range from which the substance begins to melt to when it becomes completely liquid is recorded as the melting point.

Solubility Determination

Methodology: Shake-Flask Method

  • Solvent Systems: Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 2, 5, 7.4, 9) and relevant organic solvents (e.g., ethanol, DMSO).

  • Procedure: An excess amount of the compound is added to a known volume of each solvent in a sealed container. The containers are then agitated in a constant temperature water bath until equilibrium is reached (typically 24-48 hours).

  • Analysis: The suspension is filtered, and the concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

  • Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Analysis: The pKa is determined from the titration curve by identifying the pH at the half-equivalence point.

LogP (Octanol-Water Partition Coefficient) Determination

Methodology: Shake-Flask Method

  • Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Procedure: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container. The mixture is agitated until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water phases.

  • Analysis: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV). The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Potential Signaling Pathway Involvement

While the specific biological targets of this compound are not yet fully elucidated, a structurally similar compound, 5-fluoro-2-methyl-N-(2-methylpyridin-4-yl)benzenesulfonamide, has been identified as an inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2). The ROCK2 signaling pathway is a critical regulator of various cellular processes.

The RhoA/ROCK2 signaling pathway is instrumental in regulating the actin cytoskeleton, cell motility, and cell division.[2] Dysregulation of this pathway is implicated in various diseases, including cancer.[2] ROCK2 activation by RhoA leads to the phosphorylation of downstream substrates, influencing cellular processes like contraction, adhesion, and motility. Inhibition of ROCK2 can lead to effects such as the relaxation of smooth muscles and reduced inflammatory responses.

Below is a diagram illustrating a simplified overview of the ROCK2 signaling pathway.

ROCK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects GPCR GPCR RhoGEF RhoGEF GPCR->RhoGEF Ligand Binding RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GDP/GTP Exchange RhoA_GTP->RhoA_GDP GTP Hydrolysis (GAP mediated) ROCK2 ROCK2 RhoA_GTP->ROCK2 Activation Actin_Cytoskeleton Actin Cytoskeleton Reorganization ROCK2->Actin_Cytoskeleton Phosphorylation of substrates Cell_Contraction Cell Contraction ROCK2->Cell_Contraction Gene_Expression Gene Expression ROCK2->Gene_Expression

Figure 1: Simplified ROCK2 Signaling Pathway.

Conclusion

This technical guide provides an initial overview of the physicochemical properties of this compound based on predicted data. The detailed experimental protocols offer a framework for the empirical determination of these crucial parameters. Furthermore, the potential involvement of this compound in the ROCK2 signaling pathway, based on the activity of a structurally related molecule, suggests a promising avenue for future biological and pharmacological investigations. These foundational data and methodologies are essential for advancing the research and development of this and similar chemical entities.

References

Unraveling the Molecular Path of 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the mechanism of action of 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide. Due to the limited publicly available data on this specific compound, this document also explores the activities of structurally similar molecules to provide a potential framework for future investigation. This guide adheres to a rigorous scientific standard, presenting available data, outlining potential experimental approaches, and visualizing hypothetical pathways based on related compounds.

Introduction

This compound is a small molecule with a chemical structure that suggests potential biological activity. Its core features, a benzenesulfonamide group linked to a substituted pyridine ring, are present in a variety of pharmacologically active compounds. Understanding the precise mechanism of action is crucial for its potential development as a therapeutic agent. This document aims to synthesize the current, albeit limited, understanding of this compound and to propose a rational path forward for its investigation.

Current State of Knowledge on this compound

As of the latest literature review, there is a notable absence of specific studies detailing the mechanism of action, biological targets, or signaling pathways for this compound. Searches of chemical and biological databases primarily identify it as a commercially available chemical entity without associated bioactivity data.

Inferences from Structurally Related Compounds

In the absence of direct data, examining the mechanism of action of structurally analogous compounds can provide valuable, albeit preliminary, insights. It is critical to note that minor structural modifications can lead to significant changes in biological activity; therefore, the following are presented as hypotheses for initial investigation.

Kinase Inhibition

A recurring theme among molecules containing both benzenesulfonamide and pyridinyl moieties is the inhibition of protein kinases. For instance, a series of benzenesulfonamide-substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles have been identified as inhibitors of the Transforming Growth Factor-beta (TGF-β) type 1 receptor kinase (ALK5).[1] These compounds demonstrated significant inhibitory activity in cell-based luciferase reporter assays.[1]

  • Hypothesized Signaling Pathway:

    If this compound acts as a kinase inhibitor, it could potentially interfere with phosphorylation cascades that are critical for cell signaling. A generalized hypothetical pathway is depicted below.

    G cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase Kinase Intracellular Kinase (e.g., ALK5) Receptor->Kinase Activates Ligand Growth Factor Ligand->Receptor Binds Compound This compound (Hypothetical Inhibitor) Compound->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Gene Expression, Proliferation) PhosphoSubstrate->Response Leads to

    Figure 1: Hypothetical Kinase Inhibition Pathway.

Modulation of Ion Channels or G-Protein Coupled Receptors

Other benzenesulfonamide derivatives have been shown to interact with different classes of targets. For example, 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is an activator of phospholipase C, which in turn modulates calcium influx. This suggests that this compound could potentially influence signaling pathways dependent on second messengers like calcium.

Proposed Experimental Protocols for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of this compound, a systematic experimental approach is required.

Broad-Spectrum Target Screening
  • Objective: To identify the primary biological target(s) of the compound.

  • Methodology:

    • Utilize a commercial kinase inhibitor profiling service (e.g., a panel of several hundred kinases) to assess the compound's activity against a wide range of kinases.

    • Perform a broad ligand-binding screen against a panel of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

    • Data from these screens will provide initial "hits" that can be further validated.

In Vitro Target Validation
  • Objective: To confirm and quantify the interaction between the compound and putative targets identified in the initial screen.

  • Methodology:

    • Biochemical Assays: For identified kinase targets, perform in vitro kinase assays to determine the IC50 value. This involves incubating the purified kinase, a substrate, and ATP with varying concentrations of the compound and measuring the resulting phosphorylation.

    • Binding Assays: Use techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (KD) of the compound to its target protein.

Cellular Assays
  • Objective: To determine the effect of the compound on cellular signaling pathways.

  • Methodology:

    • Western Blotting: Treat relevant cell lines with the compound and analyze the phosphorylation status of downstream signaling proteins of the identified target.

    • Reporter Gene Assays: Use cell lines containing a reporter gene (e.g., luciferase) under the control of a transcription factor that is regulated by the signaling pathway of interest.[1]

    • Calcium Imaging: If the compound is suspected to modulate calcium channels, use fluorescent calcium indicators to measure changes in intracellular calcium concentration upon compound treatment.

  • Illustrative Experimental Workflow:

    G A Broad-Spectrum Screening (Kinase Panels, Receptor Binding) B Hit Identification A->B C In Vitro Target Validation (IC50, KD determination) B->C Validate Hits D Cellular Pathway Analysis (Western Blot, Reporter Assays) C->D Confirm Cellular Activity E Mechanism of Action Elucidation D->E

    Figure 2: Proposed Experimental Workflow.

Quantitative Data from Related Compounds

While no quantitative data exists for the title compound, the following table summarizes data from a structurally related series of ALK5 inhibitors to provide a reference for expected potency if it shares a similar mechanism.

CompoundTargetAssay TypeActivityReference
4-[5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-ylmethyl]benzenesulfonamideALK5Luciferase Reporter Assay>90% inhibition at 0.5 µM[1]
4-[5-(6-ethylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-ylmethyl]benzenesulfonamideALK5Luciferase Reporter Assay>90% inhibition at 0.5 µM[1]
4-[5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-ylmethyl]benzenesulfonamidep38αMAP Kinase Activity Assay11% inhibition at 10 µM[1]
4-[5-(6-ethylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-ylmethyl]benzenesulfonamidep38αMAP Kinase Activity Assay8% inhibition at 10 µM[1]

Conclusion and Future Directions

This compound represents a molecule of potential interest for which the mechanism of action remains to be elucidated. Based on the chemical scaffolds present in its structure, investigation into its potential as a kinase inhibitor, particularly targeting pathways like TGF-β, is a rational starting point. The experimental protocols outlined in this guide provide a clear path forward for researchers to systematically uncover its biological function. Future work should focus on broad-spectrum screening followed by rigorous in vitro and cellular validation to establish its molecular target and downstream effects. Such studies will be instrumental in determining the therapeutic potential of this compound.

References

An In-depth Technical Guide to 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide (CAS 1136813-84-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide (CAS 1136813-84-7) is limited in publicly available literature. This guide has been constructed by leveraging established synthetic methodologies for analogous N-pyridylbenzenesulfonamides and by inferring potential biological activities and physicochemical properties from structurally related compounds. All experimental protocols and quantitative data should be considered illustrative and require experimental validation.

Core Compound Information

This compound is a sulfonamide derivative incorporating a fluorinated benzene ring and a methyl-substituted pyridine moiety. The sulfonamide linkage is a well-established pharmacophore, and the presence of fluorine and a substituted pyridine ring suggests potential for nuanced biological activity and tailored physicochemical properties.

PropertyPredicted Value
Molecular Formula C₁₂H₁₁FN₂O₂S
Molecular Weight 266.29 g/mol
CAS Number 1136813-84-7
Predicted LogP 2.5 - 3.5
Predicted pKa (Amide N-H) 8.0 - 9.0
Predicted Aqueous Solubility Low
Predicted Hydrogen Bond Donors 1
Predicted Hydrogen Bond Acceptors 4

Note: Predicted values are generated based on computational models and require experimental verification.

Synthetic Methodology

The synthesis of this compound can be achieved through the reaction of 2-amino-6-methylpyridine with 2-fluorobenzenesulfonyl chloride. This is a standard method for the formation of N-aryl sulfonamides.

General Synthetic Scheme

Synthetic_Scheme reactant1 2-Amino-6-methylpyridine reaction + reactant1->reaction reactant2 2-Fluorobenzenesulfonyl chloride reactant2->reaction product This compound reaction->product Pyridine, DCM Room Temperature

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol (Illustrative)

Materials:

  • 2-Amino-6-methylpyridine (1.0 eq)

  • 2-Fluorobenzenesulfonyl chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (2.0 eq)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • To a solution of 2-amino-6-methylpyridine (1.0 eq) in anhydrous DCM, add anhydrous pyridine (2.0 eq) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-fluorobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and identify characteristic peaks for the aromatic and aliphatic protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point (MP): To assess the purity of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Synthesis Workflow Diagram

Synthesis_Workflow start Start dissolve Dissolve 2-amino-6-methylpyridine and pyridine in DCM start->dissolve cool Cool to 0 °C dissolve->cool add Add 2-fluorobenzenesulfonyl chloride cool->add react Stir at room temperature (12-24h) add->react workup Work-up: - Dilute with DCM - Wash with HCl, NaHCO₃, Brine react->workup dry Dry over Na₂SO₄ and concentrate workup->dry purify Purify by column chromatography dry->purify characterize Characterize: - NMR - MS - MP - HPLC purify->characterize end End characterize->end

Caption: A typical experimental workflow for the synthesis and purification.

Potential Biological Activities and Applications (Inferred from Analogs)

Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities. Based on the structural features of this compound, potential areas of research and application include:

Antimicrobial Activity

Many sulfonamide-containing compounds are known for their antibacterial properties. The target compound could be investigated for its efficacy against various bacterial strains.

Analogous Compound ClassReported ActivityExample MIC/IC₅₀
N-pyridylbenzenesulfonamidesAntibacterialMIC: 1-100 µg/mL
Fluorinated sulfonamidesAntifungalIC₅₀: 5-50 µM
Anticancer Activity

The sulfonamide moiety is present in several anticancer drugs. It can act as a hinge-binding motif in kinase inhibitors or inhibit carbonic anhydrases, which are often overexpressed in tumors.

Analogous Compound ClassReported ActivityExample IC₅₀
N-arylbenzenesulfonamidesKinase Inhibition (e.g., EGFR, VEGFR)IC₅₀: 0.1-10 µM
BenzenesulfonamidesCarbonic Anhydrase IX/XII InhibitionIC₅₀: 10-500 nM
Anti-inflammatory Activity

Certain sulfonamides are known to inhibit inflammatory pathways, such as the cyclooxygenase (COX) enzymes.

Analogous Compound ClassReported ActivityExample IC₅₀
Substituted benzenesulfonamidesCOX-2 InhibitionIC₅₀: 0.5-20 µM
Hypothetical Signaling Pathway Involvement

Based on the activities of analogous compounds, this compound could potentially inhibit a signaling pathway involved in cell proliferation, such as a receptor tyrosine kinase (RTK) pathway.

Signaling_Pathway ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk ras Ras rtk->ras compound This compound compound->rtk Inhibition raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation

Caption: Hypothetical inhibition of an RTK signaling pathway by the title compound.

Summary and Future Directions

This compound is a compound with significant potential for biological investigation, given its structural similarity to known bioactive molecules. The synthetic route is straightforward and based on well-established chemical transformations.

Future research should focus on:

  • Synthesis and Characterization: Performing the synthesis and thoroughly characterizing the compound to confirm its structure and purity.

  • Biological Screening: Conducting a broad biological screening to identify its primary activities, including antimicrobial, anticancer, and anti-inflammatory assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the contribution of the fluoro and methyl substituents to the observed biological activity.

  • Mechanism of Action Studies: For any confirmed biological activity, elucidating the specific molecular target and mechanism of action.

This technical guide provides a foundational framework for initiating research on this compound. The provided protocols and data, while based on analogous systems, offer a robust starting point for any scientist or research group interested in exploring the potential of this novel chemical entity.

The Discovery and Development of Benzenesulfonamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. From the initial discovery of their antibacterial properties to their contemporary applications in managing diverse conditions such as cancer, inflammation, glaucoma, and epilepsy, benzenesulfonamide derivatives have demonstrated remarkable therapeutic versatility. This technical guide provides an in-depth exploration of the discovery, development, and mechanisms of action of this important class of compounds. It is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative biological data, and a clear visualization of the key signaling pathways modulated by these derivatives.

Historical Perspective: From Dyes to Drugs

The journey of sulfonamides in medicine began serendipitously in the 1930s at the laboratories of Bayer AG.[1] Initially investigated for their properties as coal-tar dyes, a red azo dye named Prontosil was observed by Gerhard Domagk to possess remarkable antibacterial activity in mice.[2][3] This discovery, which earned Domagk the Nobel Prize in Medicine in 1939, marked the dawn of the antibiotic era.[3] Subsequent research revealed that Prontosil was a prodrug, metabolically cleaved in the body to release the active antimicrobial agent, sulfanilamide.[4] This pivotal finding unleashed a "sulfa craze," leading to the synthesis of numerous sulfanilamide derivatives and cementing the place of sulfonamides as the first broadly effective systemic antibacterial agents.[1][2] Over the decades, the therapeutic applications of the benzenesulfonamide core have expanded significantly beyond antimicrobial chemotherapy, leading to the development of diuretics, hypoglycemic agents, anticonvulsants, and targeted cancer therapies.[1][5]

Synthesis of Benzenesulfonamide Derivatives

The synthetic accessibility of the benzenesulfonamide scaffold has been a major driver of its widespread use in drug discovery. The modular nature of its synthesis allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic profiles.

General Synthetic Protocol: Reaction of Benzenesulfonyl Chlorides with Amines

A prevalent and classical method for the synthesis of benzenesulfonamide derivatives involves the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine.

Experimental Protocol:

  • Step 1: Preparation of the Amine Solution: Dissolve the desired primary or secondary amine (1 equivalent) in a suitable solvent, such as dichloromethane or pyridine.

  • Step 2: Addition of Base: In a separate flask, dissolve the substituted benzenesulfonyl chloride (1 equivalent) in the same solvent. To this solution, add a base, such as triethylamine (1 equivalent) or pyridine, under an inert atmosphere and cool in an ice bath.

  • Step 3: Reaction: Slowly add the amine solution dropwise to the stirred solution of benzenesulfonyl chloride and base at 0°C.

  • Step 4: Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with an acidic aqueous solution (e.g., 1N HCl) to remove excess amine and base, followed by a wash with a basic aqueous solution (e.g., saturated NaHCO3) and brine.

  • Step 5: Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired benzenesulfonamide derivative.

A generalized workflow for the synthesis of benzenesulfonamide derivatives.

G General Synthesis of Benzenesulfonamide Derivatives cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Amine Primary or Secondary Amine Reaction Reaction Amine->Reaction SulfonylChloride Substituted Benzenesulfonyl Chloride SulfonylChloride->Reaction Solvent Solvent (e.g., Dichloromethane, Pyridine) Solvent->Reaction Base Base (e.g., Triethylamine, Pyridine) Base->Reaction Temperature 0°C to Room Temperature Temperature->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Benzenesulfonamide Derivative Purification->Product

General synthesis of benzenesulfonamide derivatives.

Therapeutic Applications and Mechanisms of Action

Antibacterial Agents

The primary mechanism of action of antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[6][7] Bacteria must synthesize their own folic acid, an essential precursor for the synthesis of nucleic acids and some amino acids.[7] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, leading to bacteriostasis.[6][7] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[7]

Inhibition of bacterial folic acid synthesis by sulfonamides.

G Mechanism of Antibacterial Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DihydrofolicAcid Dihydrofolic Acid DHPS->DihydrofolicAcid TetrahydrofolicAcid Tetrahydrofolic Acid DihydrofolicAcid->TetrahydrofolicAcid NucleicAcids Nucleic Acid Synthesis TetrahydrofolicAcid->NucleicAcids Sulfonamide Benzenesulfonamide Sulfonamide->DHPS Competitive Inhibition

Mechanism of antibacterial action of benzenesulfonamides.

Carbonic Anhydrase Inhibitors

A significant class of non-antibacterial benzenesulfonamides are the carbonic anhydrase inhibitors (CAIs). Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, including pH regulation, fluid secretion, and bone resorption. Benzenesulfonamide-based CAIs, such as acetazolamide and dorzolamide, are used in the treatment of glaucoma, epilepsy, and altitude sickness. Their mechanism of action involves the binding of the sulfonamide moiety to the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.

Table 1: Inhibitory Activity of Benzenesulfonamide Derivatives against Carbonic Anhydrase Isoforms

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Acetazolamide2501225.85.7[8]
4c--8.5-[9]
5b----[9]
15-3.36.1-[9]
17e-h (range)428-63895-16425-5231-80[3]

Note: '-' indicates data not available in the cited source. hCA refers to human carbonic anhydrase.

Anticancer Agents

The anticancer properties of benzenesulfonamide derivatives are multifaceted and involve the modulation of several key signaling pathways.

Certain carbonic anhydrase isoforms, particularly CA IX and CA XII, are overexpressed in various types of tumors and are associated with tumor progression and metastasis. These isoforms contribute to the acidic tumor microenvironment, which promotes cancer cell survival and invasion. Selective inhibition of CA IX and XII by benzenesulfonamide derivatives is a promising strategy for cancer therapy.

Table 2: Anticancer Activity of Benzenesulfonamide Derivatives

CompoundCell LineIC50 (µM)Reference
BS1K5620.172[2]
BS4K5620.173[2]
4eMDA-MB-2313.58[10]
4eMCF-74.58[10]
17e-h (range)HEPG-23.44-15.03[3]
17e-h (range)MCF-7 (hypoxic)1.39-6.05[3]
17e-h (range)MDA-MB-231 (hypoxic)0.76-16.3[3]

Several benzenesulfonamide derivatives have been shown to induce programmed cell death in cancer cells through the activation of apoptosis and autophagy. The induction of apoptosis often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, cytochrome c release, and the activation of a cascade of caspases (e.g., caspase-3, -7, and -9), ultimately resulting in the cleavage of poly (ADP-ribose) polymerase (PARP) and cell death.[11][12] Concurrently, some derivatives can induce autophagy, characterized by the enhanced expression of LC3 and decreased levels of p62.[11] The interplay between apoptosis and autophagy in response to treatment with benzenesulfonamide derivatives is complex and can be cell-type and compound-specific.

Crosstalk between apoptosis and autophagy induced by benzenesulfonamides.

G Apoptosis and Autophagy Crosstalk Benzenesulfonamide Benzenesulfonamide Derivative ROS Reactive Oxygen Species (ROS) Benzenesulfonamide->ROS Beclin1 Beclin-1 Benzenesulfonamide->Beclin1 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 PARP PARP Cleavage Caspase37->PARP Caspase37->Beclin1 Cleavage Apoptosis Apoptosis PARP->Apoptosis LC3 LC3 Conversion (LC3-I to LC3-II) Beclin1->LC3 Autophagy Autophagy LC3->Autophagy p62 p62 Degradation p62->Autophagy Inhibition

Apoptosis and autophagy crosstalk induced by benzenesulfonamide derivatives.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell proliferation. Dysregulation of the JAK/STAT pathway is implicated in various cancers and inflammatory diseases. Certain benzenesulfonamide derivatives have been developed as inhibitors of this pathway, targeting the phosphorylation of STAT proteins, particularly STAT3, which is persistently activated in many cancers.

Inhibition of the JAK/STAT signaling pathway by benzenesulfonamides.

G JAK/STAT Pathway Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK Janus Kinase (JAK) Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Benzenesulfonamide Benzenesulfonamide Inhibitor Benzenesulfonamide->JAK Inhibition

Mechanism of JAK/STAT pathway inhibition by benzenesulfonamide derivatives.

Anti-inflammatory Agents

The anti-inflammatory properties of certain benzenesulfonamide derivatives, such as celecoxib, are attributed to their selective inhibition of cyclooxygenase-2 (COX-2).[8] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[8] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these drugs reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[8]

Table 3: In Vitro COX-2 Inhibitory Activity of Benzenesulfonamide Derivatives

CompoundCOX-2 IC50 (µM)COX-2 Selectivity Index (SI)Reference
Celecoxib0.05>384[2][8]
6b0.04329[8]
6j0.04312[8]
8a0.1>1000[2]

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the benzenesulfonamide test compounds in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate the plates for 48-72 hours.[7]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[7]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[7]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test benzenesulfonamide derivative or a standard drug (e.g., indomethacin) intraperitoneally or orally 30-60 minutes before carrageenan injection.[6][12]

  • Induction of Edema: Inject 100 µL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[6][12]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[6]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the carrageenan-only control group.

Western Blot Analysis for Apoptosis and Autophagy Markers

Protocol:

  • Cell Lysis: Treat cells with the benzenesulfonamide derivative for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, LC3B, p62) overnight at 4°C.[3][10]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[3]

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Pharmacokinetic Properties

The pharmacokinetic profiles of benzenesulfonamide derivatives are highly dependent on their specific chemical structures. Celecoxib, a well-studied example, is extensively metabolized in rats, primarily through oxidation of the methyl group.[8]

Table 4: In Vivo Pharmacokinetic Parameters of Celecoxib in Rats (5 mg/kg oral dose)

ParameterValueReference
Cmax (ng/mL)Not specified[4][13]
Tmax (h)~1-3[8]
t1/2 (h)2.8 ± 0.7[4][13]
Bioavailability (%)59[4][13]

Conclusion

The benzenesulfonamide scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of a diverse range of therapeutic agents. From their historical role as the first systemic antibacterials to their current applications in oncology, inflammation, and beyond, these compounds continue to be of significant interest to the scientific and medical communities. The synthetic tractability of the benzenesulfonamide core, coupled with its ability to interact with a variety of biological targets, ensures that it will remain a privileged structure in medicinal chemistry for the foreseeable future. This technical guide has provided a comprehensive overview of the key aspects of benzenesulfonamide derivative development, from their synthesis and biological evaluation to their mechanisms of action, and is intended to be a valuable resource for researchers in the field.

References

Preliminary Screening of Novel Benzenesulfonamide Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The preliminary screening of novel benzenesulfonamide derivatives is a critical step in the drug discovery pipeline, aimed at identifying promising lead compounds for further development. This guide provides a comprehensive overview of the core methodologies, data interpretation, and mechanistic investigation involved in this initial evaluation phase.

Data Presentation: Quantitative Analysis of Biological Activity

A systematic quantitative assessment is fundamental to the preliminary screening process. The data, primarily in the form of half-maximal inhibitory concentrations (IC50) and cytotoxic concentrations (CC50), allows for a direct comparison of the potency and selectivity of the synthesized compounds.

Table 1: In Vitro Anticancer Activity of Novel Benzenesulfonamide Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Citation
8b HeLa7.2 ± 1.12DoxorubicinNot Specified[4][5]
8b MDA-MB-2314.62 ± 0.13DoxorubicinNot Specified[4][5]
8b MCF-77.13 ± 0.13DoxorubicinNot Specified[4][5]
8a Various10.91 - 19.22CisplatinNot Specified[4]
6 HCT-1165.58Doxorubicin0.52[6]
15 HCT-1164.3Doxorubicin0.52[6]
23 IGR3927.8 ± 2.8Not SpecifiedNot Specified[7]
23 MDA-MB-23120.5 ± 3.6Not SpecifiedNot Specified[7]
11l HIV-1 NL4-3EC50: <0.031PF-74EC50: 0.18[8]
Table 2: Cytotoxicity of Novel Benzenesulfonamide Derivatives Against Normal Cell Lines
Compound IDNormal Cell LineCC50 / IC50 (µM)Citation
3a WI-3886.26 ± 0.25[6]
6 WI-3886.52 ± 0.35[6]
15 WI-3869.68 ± 0.25[6]
1, 2, 3 Wi-38362.78, 327.88, 148.13[9]
11l TZM-bl>100[8]
Table 3: Enzyme Inhibitory Activity of Novel Benzenesulfonamide Derivatives
Compound IDTarget EnzymeIC50 / Ki (nM)Citation
4e CA IX10.93[10]
4g CA IX25.06[10]
4h CA IX11.53[10]
15 hCA XIIKi: 6.8[11]
3a VEGFR-20.11[6]
6 VEGFR-20.15[6]
15 VEGFR-20.09[6]

Experimental Protocols: Core Methodologies

Detailed and reproducible experimental protocols are essential for generating reliable and comparable data. The following sections outline the standard procedures for key in vitro assays used in the preliminary screening of benzenesulfonamide compounds.

In Vitro Cytotoxicity Assays

Cytotoxicity assays are crucial for determining the effect of a compound on cell viability and are a primary indicator of potential anticancer activity.[12][13][14]

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [15]

  • Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with various concentrations of the benzenesulfonamide compounds (typically in a serial dilution) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

b) Sulforhodamine B (SRB) Assay

  • Principle: This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions, providing a measure of total protein mass, which is proportional to the cell number.

  • Procedure:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

    • Cell Fixation: After treatment, fix the cells by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.

    • Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Washing: Remove the unbound dye by washing with 1% acetic acid.

    • Dye Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

    • Absorbance Measurement: Measure the absorbance at 510 nm.

    • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Enzyme Inhibition Assays

Many benzenesulfonamide derivatives exert their biological effects by inhibiting specific enzymes.[10][16]

a) Carbonic Anhydrase (CA) Inhibition Assay [17][18]

  • Principle: This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide. The reaction rate is determined using a stopped-flow instrument that monitors the change in pH.

  • Procedure:

    • Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red), the purified CA isoenzyme, and the test compound at various concentrations. Prepare a separate solution of CO2-saturated water.

    • Reaction Initiation: Rapidly mix the enzyme/inhibitor solution with the CO2 solution in the stopped-flow instrument.

    • Data Acquisition: Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the enzymatic reaction.

    • Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. Determine the IC50 or Ki value by fitting the data to appropriate enzyme inhibition models.

b) Cyclooxygenase (COX) Inhibition Assay [19][20][21]

  • Principle: The activity of COX-1 and COX-2 can be measured using various methods, including monitoring oxygen consumption or detecting the production of prostaglandins. A common method is the colorimetric COX inhibitor screening assay.

  • Procedure (Colorimetric Assay):

    • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, heme, the COX-1 or COX-2 enzyme, and the test compound.

    • Reaction Initiation: Add arachidonic acid to initiate the reaction.

    • Peroxidase Reaction: The peroxidase activity of COX converts a chromogenic substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD) into a colored product.

    • Absorbance Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 590 nm).

    • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Visualization of Key Concepts

Graphical representations of signaling pathways and experimental workflows provide a clear and concise understanding of the complex biological processes and experimental designs involved in the preliminary screening of benzenesulfonamide compounds.

Signaling Pathways Targeted by Benzenesulfonamide Derivatives

Benzenesulfonamides have been shown to modulate several critical signaling pathways implicated in cancer and other diseases.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Benzenesulfonamide Benzenesulfonamide Inhibitor Benzenesulfonamide->PI3K Benzenesulfonamide->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway with potential inhibition by benzenesulfonamides.

Wnt_Beta_Catenin_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dishevelled->DestructionComplex inhibits BetaCatenin β-Catenin DestructionComplex->BetaCatenin promotes degradation Nucleus Nucleus BetaCatenin->Nucleus TCF_LEF TCF/LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes activates Benzenesulfonamide Benzenesulfonamide Inhibitor Benzenesulfonamide->BetaCatenin BetaCatenin_n β-Catenin BetaCatenin_n->TCF_LEF

Caption: Wnt/β-catenin signaling pathway and its potential inhibition.

Experimental Workflow for Preliminary Screening

The process of preliminary screening follows a logical progression from initial high-throughput assays to more specific mechanistic studies.

Experimental_Workflow Compound_Synthesis Novel Benzenesulfonamide Compound Synthesis Primary_Screening Primary Screening: In Vitro Cytotoxicity Assays (e.g., MTT, SRB) Compound_Synthesis->Primary_Screening Data_Analysis_1 Data Analysis: Calculate IC50 Values Primary_Screening->Data_Analysis_1 Hit_Identification Hit Identification: Potent and Selective Compounds Data_Analysis_1->Hit_Identification Secondary_Screening Secondary Screening: Target-Based Assays (e.g., CA, COX, Kinase) Hit_Identification->Secondary_Screening Mechanism_Studies Mechanism of Action Studies: Apoptosis Assays, Cell Cycle Analysis Hit_Identification->Mechanism_Studies Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization Mechanism_Studies->Lead_Optimization

Caption: General experimental workflow for preliminary drug screening.

References

An In-depth Technical Guide on the Solubility Profile of 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide addresses the solubility profile of the compound 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide (CAS No. 1136813-84-7).[1] Despite a comprehensive literature search, specific quantitative solubility data for this compound in various solvents, at different temperatures, or across a range of pH values is not publicly available. Similarly, detailed experimental protocols for its solubility determination and specific signaling pathways it may modulate have not been documented in the reviewed scientific literature.

This guide, therefore, provides a broader overview of the solubility characteristics of sulfonamides as a chemical class, outlines a general experimental protocol for solubility determination applicable to such compounds, and discusses the potential biological activities of benzenesulfonamide derivatives based on available research on related molecules.

Introduction to this compound

This compound is a sulfonamide derivative with the molecular formula C12H11FN2O2S.[1] While specific applications and biological activities are not well-documented, its structure suggests potential relevance in medicinal chemistry, as sulfonamides are a well-known class of compounds with a wide range of biological activities. The solubility of such a compound is a critical physicochemical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile, and is therefore of significant interest to researchers in drug development.

General Solubility Profile of Sulfonamides

Quantitative solubility data for this compound is not available in the public domain. However, the solubility of sulfonamides as a class is influenced by several factors, including their crystalline structure, the nature of the solvent, temperature, and the pH of the medium.

The "extended Hildebrand solubility approach" is a theoretical model that has been used to estimate the solubility of sulfonamides in various solvent systems.[2] For instance, the solubility of sulfisomidine in a dioxane-water binary solvent system exhibits a bell-shaped profile, with the maximum solubility occurring at a specific solvent composition.[2] The solubility of other sulfonamides, such as sulfadiazine, sulfisomidine, sulfathiazole, and sulfamethoxazole, has been determined in mixtures of dimethylacetamide, glycerol, and water.[2]

Generally, the aqueous solubility of sulfonamides can be low. For example, the solubility of sulfapyridine in water at 37°C is reported to be 49.5 mg/100 cm³.[3] The solubility of sulfonamides is also pH-dependent due to the presence of an acidic sulfonamide group and, in many cases, a basic amino group.

Table 1: General Solubility Characteristics of Related Sulfonamides

CompoundSolvent(s)Reported SolubilityReference
SulfapyridineWater (37°C)49.5 mg/100 cm³[3]
2-MethylbenzenesulfonamideWater (25°C)1.62 x 10³ mg/L[4]
SulfamethoxazoleWater, Methanol, Ethanol, 1-Propanol, Acetone, ChloroformData available at 15, 25, 37, and 45 °C[5]
SulfisoxazoleWater, Methanol, Ethanol, 1-Propanol, Acetone, ChloroformData available at 15, 25, 37, and 45 °C[5]
SulphasalazineWater, Methanol, Ethanol, 1-Propanol, Acetone, ChloroformData available at 15, 25, 37, and 45 °C[5]

Note: This table presents data for related sulfonamide compounds to provide a general context, as specific data for this compound is unavailable.

Experimental Protocol for Solubility Determination

While a specific protocol for this compound is not available, a general and widely accepted method for determining the solubility of a solid compound is the shake-flask method. This method involves equilibrating an excess amount of the solid compound in a solvent for a defined period and then measuring the concentration of the dissolved compound in the supernatant.

A Generic Shake-Flask Solubility Determination Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of the test compound to a series of vials containing the desired solvent (e.g., water, phosphate buffer at different pH values, organic solvents).

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature using a shaker or rotator for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the suspensions to stand to let the undissolved solid settle.

    • Centrifuge the vials at a high speed to pellet the remaining solid.

  • Sample Collection and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

    • Dilute the filtered supernatant with a suitable solvent.

    • Quantify the concentration of the dissolved compound in the diluted supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation:

    • Calculate the solubility of the compound in the specific solvent at the given temperature based on the measured concentration and the dilution factor.

Below is a Graphviz diagram illustrating the general workflow for this experimental protocol.

G General Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_result Result prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 prep3 Equilibrate on shaker at constant temperature prep2->prep3 sep1 Centrifuge to pellet solid prep3->sep1 sep2 Collect supernatant sep1->sep2 sep3 Filter supernatant sep2->sep3 ana1 Dilute filtered supernatant sep3->ana1 ana2 Quantify concentration (e.g., HPLC, LC-MS) ana1->ana2 res1 Calculate Solubility ana2->res1 G Conceptual Biological Interactions of Benzenesulfonamide Derivatives cluster_targets Potential Biological Targets cluster_effects Resulting Biological Effects compound Benzenesulfonamide Derivative target1 Bacterial Enzymes compound->target1 Inhibition target2 Inflammatory Pathway Proteins compound->target2 Modulation target3 Cancer-related Enzymes (e.g., DHODH) compound->target3 Inhibition effect1 Antimicrobial Activity target1->effect1 effect2 Anti-inflammatory Response target2->effect2 effect3 Antiproliferative Activity target3->effect3

References

Structural Elucidation of 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide. Due to the limited availability of published experimental data for this specific molecule, this document outlines a putative synthesis pathway and predicted spectroscopic data based on established chemical principles and analysis of structurally analogous compounds. Detailed experimental protocols for key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction, are provided to guide researchers in the characterization of this and similar molecules. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel sulfonamide derivatives.

Introduction

Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and for ensuring the quality and consistency of pharmaceutical development. This compound is a sulfonamide derivative of interest, and this guide details the necessary steps for its unambiguous structural confirmation.

Proposed Synthesis

The synthesis of this compound can be achieved via a nucleophilic substitution reaction between 2-amino-6-methylpyridine and 2-fluorobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine, which acts as a solvent and an acid scavenger.

A plausible synthetic route involves dissolving 2-amino-6-methylpyridine in pyridine, cooling the mixture in an ice bath, and then adding 2-fluorobenzenesulfonyl chloride dropwise.[1] The reaction mixture is stirred for a period, and upon completion, the product is isolated by pouring the mixture into an acidic aqueous solution to precipitate the sulfonamide.[1] The crude product can then be purified by recrystallization.

Structural Elucidation Methodologies

A combination of spectroscopic techniques is essential for the complete structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 7.0Multiplet7HAromatic Protons (Benzenoid and Pyridyl)
~ 10.0Singlet (broad)1HN-H (Sulfonamide)
~ 2.5Singlet3H-CH₃ (Pyridyl)

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~ 160 - 150C-F (Aromatic)
~ 158C-N (Pyridyl, C6)
~ 150C-N (Pyridyl, C2)
~ 140 - 110Aromatic Carbons
~ 24-CH₃ (Pyridyl)

Predicted ¹⁹F NMR Data:

A single resonance is expected for the fluorine atom on the benzenesulfonyl group. The chemical shift will be dependent on the solvent and reference standard used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Predicted Mass Spectrometry Data:

TechniquePredicted m/zAssignment
Electrospray Ionization (ESI-MS)[M+H]⁺Molecular Ion Peak
High-Resolution Mass Spectrometry (HRMS)Calculated Exact MassElemental Composition Confirmation
Single-Crystal X-ray Diffraction

For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the gold standard. This technique provides precise bond lengths, bond angles, and information about the crystal packing.[2] In related sulfonamide structures, the sulfonamide group geometry is relatively consistent, and intermolecular hydrogen bonds involving the sulfonamide N-H and sulfonyl oxygens are common.[1][2]

Experimental Protocols

General Synthesis Protocol
  • Dissolve 2-amino-6-methylpyridine (1.0 eq) in anhydrous pyridine under an inert atmosphere.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add 2-fluorobenzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing 6 M HCl and ice.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer. Standard pulse programs should be used.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).[3] Acquire data in both positive and negative ion modes to observe the molecular ion and any characteristic fragments.

  • Data Analysis: Determine the molecular weight from the mass of the molecular ion. For HRMS, compare the measured exact mass to the calculated value to confirm the elemental composition.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.[2]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A 2-Amino-6-methylpyridine C Dissolve in Pyridine Cool to 0 °C A->C B 2-Fluorobenzenesulfonyl Chloride D Add Sulfonyl Chloride Stir at Room Temperature B->D C->D E Acidic Workup Precipitation D->E F Filtration & Washing E->F G Recrystallization F->G H Pure Product G->H Elucidation_Logic cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_data_integration Data Integration & Confirmation Synth Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synth->NMR MS Mass Spectrometry (ESI, HRMS) Synth->MS Xray Single-Crystal X-ray Diffraction Synth->Xray Structure Final Structure Elucidation NMR->Structure MS->Structure Xray->Structure

References

Spectroscopic Profile of 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide. As there is no publicly available experimental spectroscopic data for this specific compound, this document presents predicted values and characteristic ranges derived from the analysis of structurally analogous compounds and fundamental spectroscopic principles. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are detailed to guide experimental design and data interpretation.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are based on established values for similar chemical structures, including 2-fluorobenzenes, N-pyridylbenzenesulfonamides, and 2-amino-6-methylpyridine derivatives.[1][2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the 2-fluorophenyl and 6-methyl-2-pyridyl rings, as well as a signal for the sulfonamide proton. The fluorine atom will cause coupling with adjacent protons on its ring. The chemical shift of the N-H proton can be broad and may vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 7.8m1HAromatic H (position 6 of fluorophenyl ring)
~ 7.6 - 7.4m2HAromatic H (positions 4, 5 of fluorophenyl ring)
~ 7.2 - 7.0t1HAromatic H (position 3 of fluorophenyl ring)
~ 7.7 - 7.5t1HAromatic H (position 4 of pyridyl ring)
~ 7.0 - 6.8d1HAromatic H (position 3 of pyridyl ring)
~ 6.8 - 6.6d1HAromatic H (position 5 of pyridyl ring)
~ 9.5 - 8.5br s1HN-H (sulfonamide)
~ 2.5s3H-CH₃ (pyridyl)

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 160 - 157 (d, ¹JCF ≈ 250 Hz)C-F (aromatic)
~ 158 - 156C-N (pyridyl, position 2)
~ 150 - 148C-N (pyridyl, position 6)
~ 140 - 138C-S (aromatic)
~ 140 - 138C-H (pyridyl, position 4)
~ 135 - 133C-H (aromatic)
~ 130 - 128C-H (aromatic)
~ 125 - 123C-H (aromatic)
~ 118 - 116 (d, ²JCF ≈ 20 Hz)C-H (aromatic, ortho to F)
~ 115 - 113C-H (pyridyl)
~ 112 - 110C-H (pyridyl)
~ 24 - 22-CH₃
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the sulfonamide and other functional groups present in the molecule.

Table 3: Predicted FT-IR Data

Wavenumber (cm⁻¹)Vibration
3350 - 3250N-H Stretch (sulfonamide)
1600 - 1450C=C Aromatic Ring Stretch
1350 - 1310SO₂ Asymmetric Stretch[6]
1170 - 1140SO₂ Symmetric Stretch[6]
1270 - 1100C-F Stretch
920 - 890S-N Stretch[6]
Mass Spectrometry (MS)

The mass spectrum, likely acquired using electrospray ionization (ESI), would show the protonated molecular ion [M+H]⁺ as a prominent peak. Fragmentation patterns of sulfonamides often involve the cleavage of the S-N bond and the elimination of sulfur dioxide (SO₂).[7]

Table 4: Predicted Mass Spectrometry Data

m/z ValueInterpretation
~ 280.06[M+H]⁺ (Protonated Molecular Ion)
~ 216.06[M+H - SO₂]⁺
~ 159.04[C₆H₄FO₂S]⁺
~ 107.07[C₆H₇N₂]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of novel organic compounds and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[8] Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is between 4.0 and 5.0 cm.[8]

  • Instrument Setup : Insert the sample into the NMR spectrometer.[8] The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[8] Perform shimming to optimize the homogeneity of the magnetic field and then tune the probe to the desired nucleus (¹H or ¹³C).[8][9]

  • Data Acquisition : Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.[8] For ¹H NMR, a single pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is standard.

Fourier Transform Infrared (FTIR) Spectroscopy

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[10]

  • Background Spectrum : Record a background spectrum of the clean, empty ATR crystal.[11] This accounts for atmospheric and instrument-related absorptions.[12]

  • Sample Analysis : Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.[11] Apply pressure with the anvil to ensure good contact.

  • Data Acquisition : Collect the sample spectrum. The software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.[11]

  • Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the analysis.

Mass Spectrometry (MS)

This protocol is a general guideline for analysis using an LC-MS system with an electrospray ionization (ESI) source.

  • Sample Preparation : Prepare a dilute solution of the sample (~10-100 µg/mL) in a solvent compatible with reverse-phase liquid chromatography, such as methanol or acetonitrile.[13] The solution must be free of any particulate matter.[13]

  • LC-MS System Setup : The sample is injected into a liquid chromatography system (e.g., HPLC or UHPLC) and separated on a C18 column.[14] The eluent is directed into the ESI source of the mass spectrometer.

  • Data Acquisition : The mass spectrometer is typically operated in positive ion mode for sulfonamides.[15] A full scan (MS1) is acquired to identify the protonated molecular ion.[14] A data-dependent acquisition (DDA) method can be used to trigger fragmentation (MS/MS) of the most intense ions from the MS1 scan to aid in structural elucidation.[14]

Visualizations

The following diagrams illustrate the general workflows for spectroscopic characterization and data integration.

G cluster_0 Spectroscopic Analysis Workflow A Compound Synthesis & Purification B Sample Preparation (Dissolution) A->B C NMR Spectroscopy (¹H, ¹³C) B->C D FTIR Spectroscopy B->D E Mass Spectrometry B->E F Data Processing & Analysis C->F D->F E->F G Structure Confirmation F->G

Caption: General workflow for the spectroscopic characterization of a novel organic compound.

G cluster_1 Data Integration for Structure Elucidation MS Mass Spectrometry (Molecular Formula) Structure Proposed Structure of This compound MS->Structure Provides Mass & Formula IR FTIR Data (Functional Groups) IR->Structure Identifies SO₂, N-H, C-F NMR_C ¹³C NMR Data (Carbon Skeleton) NMR_C->Structure Confirms Carbon Count NMR_H ¹H NMR Data (Proton Environment & Connectivity) NMR_H->NMR_C Correlated via HMQC/HSQC NMR_H->Structure Defines Proton Arrangement

Caption: Logical flow for integrating multi-spectroscopic data for structure elucidation.

References

Methodological & Application

Application Notes and Protocols for Utilizing Benzenesulfonamide Derivatives in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. In the realm of kinase drug discovery, this moiety has proven to be a versatile and effective pharmacophore for the development of potent and selective kinase inhibitors. This is attributed to its ability to form key hydrogen bond interactions with the hinge region of the kinase active site, a critical interaction for many ATP-competitive inhibitors.

Benzenesulfonamide derivatives offer several advantages in kinase research. Their synthetic tractability allows for the facile generation of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Furthermore, the physicochemical properties of the benzenesulfonamide group can be fine-tuned to improve drug-like properties such as solubility and cell permeability, making them suitable for both biochemical and cell-based assays.

These compounds have been successfully employed as inhibitors for a wide range of kinases, including Polo-like kinase 4 (PLK4), Tropomyosin receptor kinase A (TrkA), Aurora A kinase, and phosphoinositide 3-kinase (PI3K), playing crucial roles in cancer progression and other diseases. The development of benzenesulfonamide-based kinase inhibitors has been instrumental in dissecting complex signaling pathways and has yielded promising therapeutic candidates.

This document provides detailed protocols for utilizing benzenesulfonamide derivatives in various kinase assay formats, from initial biochemical screening to cell-based validation, to aid researchers in the discovery and characterization of novel kinase inhibitors.

Data Presentation: Inhibitory Activity of Benzenesulfonamide Derivatives

The following table summarizes the inhibitory activities of selected benzenesulfonamide derivatives against various kinases, as reported in the literature. This data is intended to provide a comparative overview of the potency of this class of compounds. Note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration.[1]

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference
K22PLK4LanthaScreen Eu Kinase Binding0.1[2]
K02PLK4LanthaScreen Eu Kinase Binding12.4[2]
AL106TrkACell-based (U87)58,600[3]
Compound 7kPI3K/mTORBiochemicalPotent dual inhibitor[4]
O(6)-cyclohexylmethoxy-2-(3'-sulfamoylanilino)purineCDK2Biochemical210[5]

Mandatory Visualizations

experimental_workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays biochem_screening Primary Screening (e.g., LanthaScreen) hit_compounds Hit Compounds biochem_screening->hit_compounds Identify Actives ic50_determination IC50 Determination selectivity_profiling Selectivity Profiling ic50_determination->selectivity_profiling Assess Specificity lead_compound Lead Compound selectivity_profiling->lead_compound Select Lead cell_viability Cell Viability/Cytotoxicity (e.g., MTT, Trypan Blue) target_engagement Target Engagement (e.g., Western Blot) cell_viability->target_engagement in_vivo_studies In Vivo Efficacy target_engagement->in_vivo_studies preclinical_candidate Preclinical Candidate in_vivo_studies->preclinical_candidate start Benzenesulfonamide Derivative Library start->biochem_screening High-Throughput Screening hit_compounds->ic50_determination Dose-Response lead_compound->cell_viability

A generalized experimental workflow for kinase inhibitor discovery.

plk4_pathway PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication p38 p38 MAPK PLK4->p38 Inhibition of PLK4 activates p53 p53 p38->p53 p21 p21 p53->p21 G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest Benzenesulfonamide_Derivative Benzenesulfonamide Derivative Benzenesulfonamide_Derivative->PLK4

Simplified PLK4 signaling pathway and the effect of inhibition.

trka_pathway NGF NGF TrkA TrkA NGF->TrkA Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K MAPK MAPK Ras->MAPK Proliferation_Survival Cell Proliferation and Survival MAPK->Proliferation_Survival Akt Akt PI3K->Akt Akt->Proliferation_Survival Benzenesulfonamide_Derivative Benzenesulfonamide Derivative Benzenesulfonamide_Derivative->TrkA

Overview of the TrkA signaling pathway.

aurora_a_pathway AuroraA Aurora A Kinase Centrosome_Maturation Centrosome Maturation AuroraA->Centrosome_Maturation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly Mitotic_Progression Mitotic Progression Centrosome_Maturation->Mitotic_Progression Spindle_Assembly->Mitotic_Progression Benzenesulfonamide_Derivative Benzenesulfonamide Derivative Benzenesulfonamide_Derivative->AuroraA

Role of Aurora A kinase in mitosis.

Experimental Protocols

LanthaScreen® Eu Kinase Binding Assay (Biochemical)

This protocol is adapted from the general LanthaScreen® Eu Kinase Binding Assay and is suitable for determining the affinity of benzenesulfonamide derivatives for a specific kinase.

Materials:

  • Kinase of interest

  • LanthaScreen® Eu-anti-Tag Antibody

  • Kinase Tracer (specific for the kinase)

  • Kinase Buffer

  • Benzenesulfonamide derivative stock solution (in 100% DMSO)

  • 384-well microplate (low volume, black)

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the benzenesulfonamide derivative in 100% DMSO. Then, create an intermediate dilution in Kinase Buffer.

  • Kinase/Antibody Mixture: Prepare a 2X working solution of the kinase and Eu-anti-Tag antibody in Kinase Buffer.

  • Tracer Solution: Prepare a 4X working solution of the Kinase Tracer in Kinase Buffer.

  • Assay Assembly: a. Add 4 µL of the serially diluted benzenesulfonamide derivative or DMSO (vehicle control) to the wells of the 384-well plate. b. Add 8 µL of the 2X kinase/antibody mixture to all wells. c. Initiate the reaction by adding 4 µL of the 4X tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Measure the emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT Cell Viability Assay (Cell-Based)

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with a benzenesulfonamide derivative.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Benzenesulfonamide derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the benzenesulfonamide derivative in complete culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.5%. Replace the medium in the wells with the medium containing the diluted compound or vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with no cells). Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Trypan Blue Exclusion Assay for Cell Viability (Cell-Based)

This is a simple and rapid method to determine the number of viable cells after treatment.

Materials:

  • Cell suspension treated with the benzenesulfonamide derivative

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Microscope

Procedure:

  • Sample Preparation: Mix a small aliquot of the treated cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).

  • Incubation: Incubate the mixture at room temperature for 1-2 minutes.

  • Cell Counting: Load 10 µL of the mixture into a hemocytometer.

  • Microscopy: Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.

  • Data Analysis: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100

Radioactive Kinase Assay (Biochemical)

This "gold standard" assay directly measures the incorporation of a radioactive phosphate group from [γ-³²P]ATP into a substrate.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • [γ-³²P]ATP

  • Kinase reaction buffer

  • Benzenesulfonamide derivative stock solution (in DMSO)

  • Phosphocellulose paper or SDS-PAGE equipment

  • Scintillation counter or phosphorimager

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase, substrate, and kinase reaction buffer. Add the benzenesulfonamide derivative at various concentrations or DMSO as a control.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (typically 30°C) for a predetermined time.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid) or by spotting the reaction mixture onto phosphocellulose paper.

  • Separation:

    • Phosphocellulose Paper: Wash the paper several times to remove unincorporated [γ-³²P]ATP.

    • SDS-PAGE: Run the reaction mixture on an SDS-PAGE gel to separate the substrate from the ATP.

  • Detection:

    • Phosphocellulose Paper: Measure the radioactivity on the paper using a scintillation counter.

    • SDS-PAGE: Expose the gel to a phosphor screen and quantify the radiolabeled substrate band using a phosphorimager.

  • Data Analysis: Calculate the kinase activity as a percentage of the control and plot against the inhibitor concentration to determine the IC50.

Cell-Based Western Blot Assay for Kinase Activity

This method assesses the activity of a kinase within a cell by measuring the phosphorylation of its downstream substrates.

Materials:

  • Cell line of interest

  • Benzenesulfonamide derivative stock solution (in DMSO)

  • Cell lysis buffer (containing protease and phosphatase inhibitors)

  • Primary antibody specific for the phosphorylated substrate

  • Primary antibody for the total substrate (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Treat cells with various concentrations of the benzenesulfonamide derivative for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody against the phosphorylated substrate. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total substrate to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated substrate signal to the total substrate signal. Plot the normalized signal against the inhibitor concentration to determine the effect on kinase activity in a cellular context.

References

Application Notes and Protocols for Testing ALK5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the essential laboratory techniques for the evaluation of Activin-like Kinase 5 (ALK5) inhibitors. Detailed protocols for key biochemical and cellular assays are provided, along with summaries of relevant in vivo models. This document is intended to serve as a practical guide for researchers in academic and industrial settings who are engaged in the discovery and development of novel ALK5 inhibitors.

Introduction to ALK5 and its Role in Disease

Activin-like Kinase 5 (ALK5), also known as Transforming Growth Factor-beta Receptor 1 (TGFβR1), is a serine/threonine kinase receptor that plays a pivotal role in the TGF-β signaling pathway.[1] The binding of TGF-β to its type II receptor (TGFβRII) leads to the recruitment and phosphorylation of ALK5.[1] Activated ALK5 then phosphorylates downstream signaling molecules, primarily Smad2 and Smad3.[1][2] This phosphorylation event triggers the formation of a complex with Smad4, which translocates to the nucleus and regulates the transcription of target genes involved in a wide array of cellular processes, including cell growth, differentiation, and extracellular matrix (ECM) production.[1][2]

Dysregulation of the TGF-β/ALK5 signaling pathway is implicated in the pathogenesis of various diseases, most notably fibrosis in organs such as the liver, lungs, and kidneys.[1][3][4] Excessive ALK5 activity leads to the overproduction of ECM components, a hallmark of fibrotic diseases.[3][4] Consequently, the development of small molecule inhibitors targeting ALK5 is a promising therapeutic strategy for these conditions.

Biochemical Assays for ALK5 Inhibitor Potency

Biochemical assays are fundamental for determining the direct inhibitory activity of compounds against the ALK5 kinase. These in vitro assays provide a quantitative measure of an inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

ALK5 Kinase Activity Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Table 1: Quantitative Data for ALK5 Inhibitors in Biochemical Assays

CompoundAssay TypeTargetIC50 (nM)Reference
SB-431542Kinase AssayALK594[1]
GW6604AutophosphorylationALK5140[1]
EW-7197Kinase AssayALK54.83[5]
SB 525334Kinase AssayALK514.3[1]
Galunisertib (LY2157299)Kinase AssayALK556[6]

Experimental Protocol: ALK5 Kinase Activity Assay (ADP-Glo™)

Materials:

  • Recombinant human ALK5 enzyme

  • ALK5 substrate peptide (e.g., a generic serine/threonine kinase substrate)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test inhibitor (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test inhibitor in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • In a white assay plate, add the following to each well:

    • 5 µL of kinase assay buffer (for negative control) or diluted inhibitor.

    • 5 µL of a mixture of ALK5 enzyme and substrate peptide in kinase assay buffer.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for ALK5.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control and determine the IC50 value using a suitable data analysis software (e.g., GraphPad Prism).

Cell-Based Assays for ALK5 Inhibitor Efficacy

Cell-based assays are crucial for evaluating the efficacy of ALK5 inhibitors in a more physiologically relevant context. These assays assess the inhibitor's ability to permeate cells and modulate the TGF-β signaling pathway and its downstream cellular effects.

TGF-β-Induced Luciferase Reporter Assay

This assay measures the transcriptional activity of Smad proteins. Cells are transfected with a luciferase reporter construct containing Smad-binding elements (SBEs) in its promoter. Inhibition of ALK5 will lead to a decrease in TGF-β-induced luciferase expression.

Table 2: Quantitative Data for ALK5 Inhibitors in Cellular Assays

CompoundAssay TypeCell LineIC50 (nM)Reference
SB-431542TGF-β-induced PAI-1 promoter activityHepG2~500[1]
GW6604TGF-β-induced PAI-1 promoter activityHepG2500[1]
A-83-01TGF-β-induced CAGA-luciferase activityMv1Lu~100
Galunisertib (LY2157299)TGF-β-induced gene expressionVariousVaries[6]

Experimental Protocol: TGF-β-Induced Luciferase Reporter Assay

Materials:

  • A suitable cell line (e.g., HEK293T, HaCaT, or Mv1Lu)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • SBE4-luciferase reporter plasmid

  • A control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent

  • Recombinant human TGF-β1

  • Test inhibitor

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the SBE4-luciferase and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • After 24 hours, replace the medium with a low-serum medium (e.g., 0.5% FBS).

  • Pre-treat the cells with serial dilutions of the test inhibitor for 1 hour.

  • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 16-24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the percent inhibition of TGF-β-induced luciferase activity for each inhibitor concentration and determine the IC50 value.

Western Blot Analysis of Smad2/3 Phosphorylation

This assay directly measures the phosphorylation of ALK5's immediate downstream targets, Smad2 and Smad3. A reduction in the level of phosphorylated Smad2/3 (pSmad2/3) upon inhibitor treatment indicates target engagement.

Experimental Protocol: Western Blot for pSmad2/3

Materials:

  • Cell line responsive to TGF-β (e.g., A549, HaCaT)

  • Cell culture medium

  • Recombinant human TGF-β1

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-pSmad2/3 and anti-total Smad2/3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with the test inhibitor for 1 hour.

  • Stimulate with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Wash the cells with ice-cold PBS and lyse them on ice.

  • Clear the lysates by centrifugation and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-pSmad2/3 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total Smad2/3 antibody as a loading control.

  • Quantify the band intensities to determine the ratio of pSmad2/3 to total Smad2/3.

Cell Viability/Cytotoxicity Assay (MTS Assay)

This assay is important to assess whether the observed effects of the inhibitor are due to specific pathway inhibition or general cytotoxicity. The MTS assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Experimental Protocol: MTS Assay

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Test inhibitor

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test inhibitor for the desired duration (e.g., 48 or 72 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate at 37°C for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vivo Models for Efficacy Testing

Preclinical in vivo models are essential to evaluate the therapeutic potential of ALK5 inhibitors in a whole-organism context. Several animal models of fibrosis are commonly used.

Table 3: In Vivo Efficacy of ALK5 Inhibitors in Animal Models of Fibrosis

CompoundAnimal ModelOrganKey FindingsReference
SD-208Adenovirus-TGF-β1LungBlocked progressive fibrosis[3]
GW6604Dimethylnitrosamine-inducedLiverReduced collagen expression and mortality[1]
GalunisertibMPLW515L and JAK2V617F mouse modelsBone MarrowImproved myelofibrosis[2][6]
SB 525334Bleomycin-inducedLungImproved lung function and reduced fibrosis[1]
EW-7197Cisplatin-inducedKidneyReduced renal fibrosis[5]
ALK5iUnilateral Ureteral Obstruction (UUO)KidneyDose-dependently reduced kidney fibrosis and inflammation[7]

Experimental Protocol: Bleomycin-Induced Lung Fibrosis Model

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Bleomycin sulfate

  • Test ALK5 inhibitor

  • Vehicle for inhibitor administration

  • Anesthesia

  • Surgical tools for intratracheal instillation

Procedure:

  • Anesthetize the mice.

  • Administer a single intratracheal dose of bleomycin (e.g., 1.5-3.0 U/kg) to induce lung injury and subsequent fibrosis. Control animals receive saline.

  • Begin treatment with the ALK5 inhibitor or vehicle at a predetermined time point (e.g., day 7 post-bleomycin for therapeutic intervention). Administration is typically daily via oral gavage.[8]

  • Continue treatment for a specified duration (e.g., 14-21 days).[8]

  • At the end of the study, euthanize the mice and collect lung tissue and bronchoalveolar lavage fluid (BALF).

  • Assess the extent of fibrosis by:

    • Histology: Stain lung sections with Masson's trichrome to visualize collagen deposition and score the fibrosis using the Ashcroft scoring system.

    • Hydroxyproline Assay: Quantify the total collagen content in the lung tissue.

    • Gene Expression Analysis (qPCR): Measure the mRNA levels of profibrotic genes (e.g., Col1a1, Acta2).

    • BALF Analysis: Measure total and differential cell counts and cytokine levels.

Visualizations

TGF-β/ALK5 Signaling Pathway

TGF_beta_ALK5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGFb TGF-β TGFbRII TGFβRII TGFb->TGFbRII Binds ALK5 ALK5 (TGFβRI) TGFbRII->ALK5 Recruits & Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates pSmad23 p-Smad2/3 Complex Smad2/3/4 Complex pSmad23->Complex Binds Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Regulates Inhibitor ALK5 Inhibitor Inhibitor->ALK5

Caption: TGF-β/ALK5 signaling pathway and the point of inhibition.

Experimental Workflow for ALK5 Inhibitor Screening

ALK5_Inhibitor_Workflow Start Start: Compound Library Biochem Biochemical Assay (e.g., ADP-Glo) Start->Biochem Potency Determine IC50 (Potency) Biochem->Potency CellBased Cell-Based Assays Potency->CellBased Active Compounds Reporter Luciferase Reporter (Efficacy) CellBased->Reporter pSmad pSmad Western Blot (Target Engagement) CellBased->pSmad Viability MTS Assay (Cytotoxicity) CellBased->Viability Efficacy Evaluate Cellular Efficacy & Specificity Reporter->Efficacy pSmad->Efficacy Viability->Efficacy InVivo In Vivo Model (e.g., Fibrosis Model) Efficacy->InVivo Promising Candidates Therapeutic Assess Therapeutic Potential InVivo->Therapeutic End Lead Candidate Therapeutic->End Efficacious & Safe

Caption: A typical workflow for screening and validating ALK5 inhibitors.

References

Application Notes and Protocols for 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide Cell-Based Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfonamide derivatives represent a versatile class of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This application note describes a cell-based assay strategy to identify and characterize the cytotoxic effects of 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide, a novel compound within this class. Due to the diverse potential mechanisms of benzenesulfonamides, a phenotypic screening approach is proposed to elucidate its primary cellular effects.

The described primary assay is a differential cytotoxicity screen that exploits cellular metabolic pathways to identify potential inhibitors of oxidative phosphorylation (OXPHOS).[3] Cells grown in standard glucose-containing media can generate ATP through both glycolysis and OXPHOS. However, when galactose is substituted for glucose, cells become highly dependent on OXPHOS for their energy needs.[3] Consequently, compounds that inhibit OXPHOS will exhibit significantly greater cytotoxicity in galactose-containing media compared to glucose-containing media.

This application note provides detailed protocols for the primary "Glu/Gal" assay, along with suggested secondary assays for hit validation and further mechanistic studies. The provided workflows and data presentation formats are designed to facilitate easy implementation and interpretation by researchers in academic and industrial settings.

Signaling Pathways and Experimental Logic

The primary assay is designed to functionally identify inhibitors of mitochondrial oxidative phosphorylation. The rationale is based on the differential metabolic dependencies of cells cultured in glucose versus galactose.

cluster_glucose Glucose Metabolism cluster_galactose Galactose Metabolism cluster_compound Compound Action Glucose Glucose Pyruvate_G Pyruvate Glucose->Pyruvate_G Glycolysis Lactate Lactate Pyruvate_G->Lactate TCA_G TCA Cycle Pyruvate_G->TCA_G ATP_Glycolysis ATP (Glycolysis) Pyruvate_G->ATP_Glycolysis OXPHOS_G OXPHOS TCA_G->OXPHOS_G ATP_OXPHOS_G ATP (OXPHOS) OXPHOS_G->ATP_OXPHOS_G Cell_Viability_G Cell Viability (High) ATP_Glycolysis->Cell_Viability_G High ATP_OXPHOS_G->Cell_Viability_G High Galactose Galactose G6P Glucose-6-Phosphate Galactose->G6P Pyruvate_Gal Pyruvate G6P->Pyruvate_Gal Glycolysis (No net ATP gain) TCA_Gal TCA Cycle Pyruvate_Gal->TCA_Gal OXPHOS_Gal OXPHOS TCA_Gal->OXPHOS_Gal ATP_OXPHOS_Gal ATP (OXPHOS) OXPHOS_Gal->ATP_OXPHOS_Gal Cell_Viability_Gal Cell Viability (Sensitive to Inhibition) OXPHOS_Gal->Cell_Viability_Gal Inhibition leads to low ATP & cell death ATP_OXPHOS_Gal->Cell_Viability_Gal High Compound This compound Compound->OXPHOS_G Compound->OXPHOS_Gal Inhibition cluster_primary Primary Screen cluster_analysis Data Analysis cluster_secondary Secondary Assays (Hit Validation) A Seed cells in 96-well plates B Prepare compound serial dilutions A->B C Treat cells in Glucose vs. Galactose media B->C D Incubate for 72 hours C->D E Measure cell viability (e.g., CellTiter-Glo) D->E F Calculate IC50 values for both conditions E->F G Compare IC50 (Glu) vs. IC50 (Gal) F->G H Identify compounds with IC50 (Gal) << IC50 (Glu) G->H I Oxygen Consumption Rate (OCR) Assay H->I J ATP Depletion Assay H->J K Mitochondrial Membrane Potential Assay H->K L Apoptosis Assay (Caspase 3/7) H->L

References

Application Notes and Protocols for In Vivo Studies with 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide, referred to herein as Compound 1, is a novel benzenesulfonamide that functions as a perforin inhibitor. Perforin is a critical protein utilized by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate target cells, such as those infected with viruses or cancer cells. By inhibiting perforin, Compound 1 can modulate the immune response, which has significant therapeutic potential in conditions where CTL/NK-mediated cytotoxicity is pathogenic, such as in the rejection of transplanted bone marrow stem cells.[1] These application notes provide a comprehensive overview of the in vivo use of Compound 1, including its pharmacokinetic profile and efficacy in a preclinical model of allogeneic bone marrow transplant rejection.

In Vivo Applications

The primary in vivo application of this compound is the inhibition of perforin-mediated cytotoxicity. This has been demonstrated in a murine model of allogeneic bone marrow cell rejection, a setting where the recipient's NK cells rapidly destroy mismatched donor cells via a perforin-dependent mechanism.[1]

Key Findings:

  • Efficacy: Compound 1 has been shown to significantly increase the survival of allogeneic bone marrow cells in vivo.[1][2]

  • Pharmacokinetics: The compound exhibits dose-dependent pharmacokinetics, with a one-compartment model providing an accurate fit for its plasma concentration over time.[2]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship: A strong correlation has been established between the duration that plasma concentrations of Compound 1 remain above 900 μM and the extent of in vivo perforin inhibition.[1][2] This suggests that maintaining a high concentration of the compound is crucial for its therapeutic effect.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies with this compound.

Table 1: Pharmacokinetic Parameters of Compound 1 in C57BL/6 Mice

Dose (mg/kg)Cmax (μM)Tmax (h)AUC (μM*h)Half-life (h)
101160.252802.4
8013400.539803.4
12021000.558003.1
16028000.576002.9

Data extracted from preclinical studies in C57BL/6 mice following a single intraperitoneal dose.[2]

Table 2: In Vivo Efficacy of Compound 1 in an Allogeneic Bone Marrow Rejection Model

Treatment GroupDose (mg/kg)Dosing ScheduleAllogeneic Bone Marrow Survival (%)
Vehicle Control--1.8 ± 0.8
Compound 1160Single Dose48 ± 12
Compound 1120Three Doses (0, 9, 18h)80 ± 15
Compound 180Three Doses (0, 9, 18h)10 ± 5
Perforin-deficient mice--100

Efficacy was measured as the survival of allogeneic bone marrow cells in the spleen.[1][2]

Experimental Protocols

In Vivo Allogeneic Bone Marrow Rejection Model

This protocol describes a short-term in vivo killing assay to evaluate the efficacy of perforin inhibitors.

Materials:

  • C57BL/6 mice (recipient)

  • BALB/c mice (allogeneic bone marrow donor)

  • Syngeneic bone marrow cells (from C57BL/6 mice)

  • This compound (Compound 1)

  • Vehicle solution

  • Cell staining reagents (e.g., carboxyfluorescein succinimidyl ester - CFSE)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest bone marrow cells from the femurs and tibias of donor BALB/c and syngeneic C57BL/6 mice.

    • Prepare single-cell suspensions.

    • Label the allogeneic and syngeneic bone marrow cells with different concentrations of CFSE for identification by flow cytometry.

  • Animal Dosing:

    • Administer Compound 1 or vehicle to C57BL/6 recipient mice via intraperitoneal (IP) injection at the desired dose and schedule.

  • Cell Transplantation:

    • Prepare a mixture of equal numbers of labeled allogeneic and syngeneic bone marrow cells.

    • Inject the cell mixture intravenously into the recipient mice.

  • Endpoint Analysis:

    • At a predetermined time point (e.g., 24 hours) after transplantation, euthanize the mice and harvest their spleens.

    • Prepare single-cell suspensions from the spleens.

    • Analyze the cell suspensions by flow cytometry to quantify the number of surviving allogeneic and syngeneic bone marrow cells based on their CFSE fluorescence.

  • Data Analysis:

    • Calculate the percentage of allogeneic bone marrow cell survival relative to the syngeneic control cells.

Pharmacokinetic Study in Mice

This protocol outlines the procedure for determining the pharmacokinetic profile of Compound 1.

Materials:

  • C57BL/6 mice

  • This compound (Compound 1)

  • Vehicle solution

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Dosing:

    • Administer a single dose of Compound 1 to C57BL/6 mice via IP injection at various dose levels (e.g., 10, 80, 120, 160 mg/kg).

  • Blood Sampling:

    • Collect blood samples from the mice at multiple time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process the blood samples to obtain plasma.

  • Sample Analysis:

    • Quantify the concentration of Compound 1 in the plasma samples using a validated analytical method such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, using appropriate software (e.g., Phoenix WinNonlin).

    • Fit the data to a pharmacokinetic model (e.g., one-compartment model) to simulate different dosing schedules.

Visualizations

Perforin_Inhibition_Pathway cluster_CTL_NK CTL / NK Cell cluster_Target Target Cell CTL_NK Cytotoxic T Lymphocyte or Natural Killer Cell Granules Cytotoxic Granules (Perforin & Granzymes) CTL_NK->Granules Release Target Allogeneic or Infected/Tumor Cell Pore Perforin Pore Granules->Pore Forms on target cell membrane Apoptosis Target Cell Apoptosis Pore->Apoptosis Allows granzyme entry, inducing apoptosis Compound1 This compound (Compound 1) Compound1->Pore Inhibits formation Experimental_Workflow cluster_PK Pharmacokinetic Study cluster_PD In Vivo Efficacy Study PK_Dose Dose mice with Compound 1 (single IP injection) PK_Sample Collect blood samples at multiple timepoints PK_Dose->PK_Sample PK_Analyze Quantify plasma drug concentration (LC-MS/MS) PK_Sample->PK_Analyze PK_Model Determine PK parameters and model data PK_Analyze->PK_Model PD_Dose Dose mice with Compound 1 (single or multiple IP) PK_Model->PD_Dose Inform Dosing Strategy PD_Transplant Transplant labeled allogeneic & syngeneic bone marrow cells PD_Dose->PD_Transplant PD_Harvest Harvest spleens after 24h PD_Transplant->PD_Harvest PD_Analyze Analyze cell survival by flow cytometry PD_Harvest->PD_Analyze

References

Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted benzenesulfonamides, a crucial class of compounds in medicinal chemistry and drug development.[1] Benzenesulfonamides exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The synthetic versatility of this scaffold allows for extensive structural modifications to optimize therapeutic efficacy.

Two primary synthetic routes are detailed below: the classical two-step synthesis via a benzenesulfonyl chloride intermediate and a modern approach starting from sulfonic acids.

Protocol 1: Classical Synthesis via Chlorosulfonation and Amination

This is the most common and well-established method for preparing benzenesulfonamides. It involves two main steps: the electrophilic aromatic substitution of a benzene ring using chlorosulfonic acid to form a benzenesulfonyl chloride, followed by the nucleophilic attack of an amine on the sulfonyl chloride to yield the final sulfonamide.[2]

Workflow for Classical Synthesis

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination (Hinsberg Reaction) cluster_2 Step 3: Work-up and Purification A Substituted Benzene C Reaction Mixture (Stirring, 0-25°C) A->C B Chlorosulfonic Acid (ClSO3H) B->C D Quenching on Ice C->D E Benzenesulfonyl Chloride (Intermediate) D->E G Reaction with Intermediate E (in base, e.g., Pyridine or NaOH(aq)) E->G To Amination F Primary or Secondary Amine F->G H Crude Benzenesulfonamide I Acidification (if needed) H->I J Filtration I->J K Recrystallization J->K L Pure Substituted Benzenesulfonamide K->L

Caption: General workflow for the classical synthesis of benzenesulfonamides.

Experimental Protocol

Part A: Synthesis of 4-Toluene-sulfonyl Chloride

  • Materials and Equipment:

    • Toluene

    • Chlorosulfonic acid (ClSO₃H)

    • Crushed ice

    • Dichloromethane (DCM) or Diethyl ether

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask equipped with a dropping funnel and a gas trap

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • Reaction Setup: In a fume hood, place a 250 mL round-bottom flask equipped with a magnetic stir bar in an ice bath. Add 20 mL of toluene to the flask.

    • Addition of Reagent: Slowly add 10 mL of chlorosulfonic acid dropwise from the dropping funnel over 30-40 minutes. Maintain the internal temperature of the reaction mixture below 10°C. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water.[3][4] Handle with extreme care using appropriate personal protective equipment (PPE).

    • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

    • Work-up: Carefully and slowly pour the reaction mixture onto 100 g of crushed ice in a beaker. This will quench the reaction and precipitate the product.

    • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with two 30 mL portions of dichloromethane or diethyl ether.

    • Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-toluene-sulfonyl chloride as an oil or low-melting solid.

Part B: Synthesis of N-Phenyl-4-toluene-sulfonamide

  • Materials and Equipment:

    • 4-Toluene-sulfonyl chloride (from Part A)

    • Aniline

    • Aqueous sodium hydroxide (10% w/v)

    • Hydrochloric acid (concentrated)

    • Ethanol for recrystallization

    • Erlenmeyer flask

    • Magnetic stirrer

    • pH paper or meter

  • Procedure (Hinsberg Reaction): [5][6]

    • Reaction Setup: In an Erlenmeyer flask, dissolve 5.0 g of 4-toluene-sulfonyl chloride in 50 mL of 10% aqueous sodium hydroxide. Add 4.0 mL of aniline.

    • Reaction: Stopper the flask and shake or stir vigorously at room temperature for 15-20 minutes.

    • Work-up: Check the pH of the solution; it should be strongly alkaline. If not, add more NaOH solution. Cool the mixture in an ice bath.

    • Precipitation: Slowly and carefully add concentrated hydrochloric acid while stirring until the solution is acidic to litmus paper. The N-phenyl-4-toluene-sulfonamide will precipitate as a white solid.

    • Purification: Collect the crude product by vacuum filtration and wash it with cold water.[7] The product can be further purified by recrystallization from ethanol.[8]

Data Presentation

The following table summarizes representative yields for the synthesis of various substituted benzenesulfonamides using the classical method.

Aryl GroupAmineProductYield (%)Reference
4-TolylDibutylamineN,N-Dibutyl-4-toluenesulfonamide94%[9][10]
4-Tolyl1-OctylamineN-(1-Octyl)-4-toluenesulfonamide98%[9][10]
BenzylHexamethyleneimineN-(Benzenesulfonyl)hexamethyleneimine97%[9][10]
4-NitrophenylAmmonia4-Nitrobenzenesulfonamide~85%[11]
4-ChlorophenylAnilineN-(4-Chlorophenyl)benzenesulfonamideHigh[12]

Protocol 2: Direct Synthesis from Sulfonic Acids

Modern methods allow for the direct synthesis of sulfonamides from sulfonic acids, avoiding the often harsh conditions required to prepare sulfonyl chlorides.[2] One such method involves the use of cyanuric chloride as an activating agent.[13]

Reaction Scheme

G compound1 R-Ar-SO3H (Substituted Benzenesulfonic Acid) reagents + Cyanuric Chloride, DMF Room Temperature compound1->reagents compound2 R'R''NH (Amine) compound2->reagents product R-Ar-SO2NR'R'' (Substituted Benzenesulfonamide) reagents->product

Caption: Direct synthesis of benzenesulfonamides from sulfonic acids.

Experimental Protocol
  • Materials and Equipment:

    • Substituted benzenesulfonic acid

    • Primary or secondary amine

    • Cyanuric chloride (TCT)

    • N,N-Dimethylformamide (DMF)

    • Triethylamine (TEA)

    • Acetonitrile (anhydrous)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Reaction Setup: To a stirred solution of the substituted benzenesulfonic acid (1.0 mmol) and the amine (1.2 mmol) in anhydrous acetonitrile (10 mL), add triethylamine (2.5 mmol).

    • Activating Agent: In a separate flask, prepare the TCT-DMF adduct by adding cyanuric chloride (1.1 mmol) to DMF (5 mL) and stirring for 10 minutes.

    • Reaction: Add the TCT-DMF adduct to the reaction mixture at room temperature.

    • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

    • Work-up: Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.

    • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Data Presentation

This method is efficient for a variety of sulfonic acids and amines, providing good to excellent yields.[13]

Sulfonic AcidAmineYield (%)Reference
p-Toluenesulfonic acidAniline92%[13]
p-Toluenesulfonic acid4-Chloroaniline90%[13]
p-Toluenesulfonic acidCyclohexylamine88%[13]
p-Toluenesulfonic acidMorpholine94%[13]
Benzenesulfonic acid4-Nitroaniline85%[13]

Safety Precautions

  • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water, releasing toxic HCl gas.[3][4] Always handle in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves, clothing, and a face shield.[3][14] Ensure an emergency shower and eyewash station are accessible.

  • Thionyl Chloride (used in alternative preparations of sulfonyl chlorides): Corrosive, toxic, and reacts with water.[15] Handle with similar precautions as chlorosulfonic acid.[16]

  • General Precautions: All manipulations should be carried out in a fume hood. Wear appropriate PPE, including safety glasses, lab coat, and gloves. Avoid inhalation of vapors and contact with skin and eyes.[15]

References

Application Notes and Protocols for 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide (CAS No. 1136813-84-7). The information is compiled from supplier safety data and general laboratory safety practices for sulfonamide-based compounds. Currently, there is limited publicly available information regarding specific experimental applications, biological activity, or associated signaling pathways for this particular compound.

Compound Information

PropertyValueReference
CAS Number 1136813-84-7[1]
Molecular Formula C₁₂H₁₁FN₂O₂S[1]
Molecular Weight 266.29 g/mol [1]
Appearance Solid (form may vary)General knowledge
Solubility Data not available. General guidance for sulfonamides suggests solubility in organic solvents such as DMSO and DMF. Aqueous solubility is likely limited.General knowledge
Stability Store in a cool, dry place.[2] Data on sensitivity to light, air, or moisture is not available.[2]

Safety and Handling

2.1 Hazard Identification

This compound is considered hazardous.[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[1][2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

  • P264: Wash skin thoroughly after handling.[2]

  • P271: Use only outdoors or in a well-ventilated area.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

2.2 Personal Protective Equipment (PPE)

Adherence to proper PPE is mandatory to ensure user safety.

Body PartProtective EquipmentRecommended Material/StandardRationale
Eyes/Face Safety glasses with side shields or safety goggles. A face shield may be required for splash hazards.Conforming to EN166 (EU) or NIOSH (US) standards.To protect against splashes and airborne particles that can cause serious eye irritation.[2]
Skin Chemical-resistant gloves (inspect before use). Lab coat or chemical-resistant apron.Nitrile rubber or butyl rubber.To prevent skin contact which can cause irritation.[2][3]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.Required if ventilation is inadequate or when handling large quantities of powder.To prevent inhalation of dust that may cause respiratory irritation.[2]

2.3 First Aid Measures

In case of exposure, follow these first aid protocols:

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[2][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor/physician if you feel unwell.[1][2]

Experimental Protocols

3.1 General Handling Protocol

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Locate the nearest emergency eyewash station and safety shower.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Spill Management: In case of a spill, prevent further leakage if it is safe to do so. Vacuum or sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dust.

  • Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean the work area and any equipment used.

  • Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[2]

3.2 Storage Protocol

  • Container: Store the compound in its original, tightly-closed container.[2]

  • Environment: Keep the container in a cool, dry, and well-ventilated place.[2][4]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[5]

  • Ignition Sources: Keep away from heat and sources of ignition.[2]

  • Labeling: Ensure the container is clearly labeled with the compound name and any relevant hazard warnings.

Visualizations

Handling_and_Storage_Workflow Workflow for Safe Handling and Storage cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage RiskAssessment Conduct Risk Assessment GatherPPE Gather Appropriate PPE RiskAssessment->GatherPPE CheckEquipment Verify Fume Hood & Safety Equipment GatherPPE->CheckEquipment WeighCompound Weigh Compound in Fume Hood CheckEquipment->WeighCompound PrepareSolution Prepare Solution WeighCompound->PrepareSolution ConductExperiment Conduct Experiment PrepareSolution->ConductExperiment Decontaminate Decontaminate Work Area & Glassware ConductExperiment->Decontaminate DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste WashHands Wash Hands Thoroughly DisposeWaste->WashHands StoreContainer Store in Tightly Closed Container WashHands->StoreContainer StoreLocation Cool, Dry, Well-Ventilated Area StoreContainer->StoreLocation

Caption: General workflow for the safe handling and storage of chemical compounds.

Disclaimer: The information provided is based on available safety data for this compound and related structures. It is essential to conduct a thorough risk assessment and consult your institution's Environmental Health and Safety (EHS) department before handling this compound. The absence of detailed experimental and biological data necessitates a cautious approach when working with this compound.

References

Application Notes and Protocols for 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety information, potential applications, and relevant experimental protocols for 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide. The application notes are derived from studies on structurally similar benzenesulfonamide and pyridine derivatives, suggesting potential areas of investigation for this specific compound.

Safety Data Sheet Summary

The following information is a summary of the Safety Data Sheet (SDS) for this compound and related sulfonamide compounds.

Hazard Identification and Classification
Hazard ClassHazard Statement
Skin IrritationH315: Causes skin irritation.[1]
Eye IrritationH319: Causes serious eye irritation.[1]
Specific target organ toxicity - single exposureH335: May cause respiratory irritation.[2]

Signal Word: Warning[1]

Hazard Pictogram:

  • GHS07 (Exclamation Mark)[1]

Precautionary Statements & First Aid
Precautionary TypeStatementFirst Aid Measures
Prevention P264: Wash thoroughly after handling.[1]Inhalation: Remove person to fresh air and keep comfortable for breathing.[2] If symptoms persist, consult a doctor.[3]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs, get medical advice/attention.[1][2]
Response P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]Eye Contact: Rinse opened eye for several minutes under running water.[3] If eye irritation persists, get medical advice/attention.[1][2]
P362+P364: Take off contaminated clothing and wash it before reuse.[1]Ingestion: Clean mouth with water and drink afterwards plenty of water.[2] If symptoms persist, consult a doctor.[3]
Storage Store in a cool, dry place.[4] Keep container tightly closed in a dry and well-ventilated place.[2]
Disposal Refer to protective measures listed in Sections 8 and 13 of the full SDS.[2]
Physical and Chemical Properties
PropertyValue
Molecular Weight241.19 g/mol [1]
Physical StateSolid[3]
AppearanceOff-white[3]
Solubility in waterSoluble[1]
Melting Point151 - 153 °C[3]
Explosive PropertiesProduct does not present an explosion hazard.[1]
Toxicological Information
Toxicity EndpointResult
Acute Toxicity (Oral, Dermal, Inhalation)No data available.[2]
Skin Corrosion/IrritationCategory 2 (Causes skin irritation).[2]
Serious Eye Damage/IrritationCategory 2 (Causes serious eye irritation).[2]
Germ Cell MutagenicityNo data available.[2]
CarcinogenicityNo data available.[2]
Reproductive ToxicityNo data available.[2]

Application Notes

Benzenesulfonamide derivatives are a well-established class of compounds with a wide range of biological activities. The presence of a pyridine ring often enhances the pharmacological profile. Based on a review of structurally related molecules, this compound is a promising candidate for investigation in the following areas:

  • Antiparasitic Drug Development: Sulfonamides have shown efficacy against various parasites. A related compound, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB), was found to be active against both promastigote and intracellular amastigote forms of Leishmania donovani.[5] The mechanism of action was associated with increased levels of Th1 cytokines, nitric oxide (NO), and reactive oxygen species (ROS).[5] This suggests that the target compound could be evaluated for activity against visceral leishmaniasis and other protozoan infections like giardiasis and trichomoniasis.[6]

  • Anticancer Research (Carbonic Anhydrase Inhibition): The sulfonamide group is a classic zinc-binding group that can target metalloenzymes like carbonic anhydrases (CAs). The isoform CA IX is overexpressed in many hypoxic tumors and is a validated anticancer target. Novel benzenesulfonamide derivatives have been synthesized and shown to be potent and selective inhibitors of CA IX, leading to cytotoxic effects against breast cancer cell lines.[7] The subject compound could be screened for its inhibitory activity against various CA isoforms, particularly CA IX, to assess its potential as an anticancer agent.

  • Neuroprotective Agent Development: A fluoropyridine analog of a small molecule activator of Tropomyosin-related kinase B (TrkB) was shown to protect against vision loss following ocular blast injury in mice.[8] The protective effects were attributed to the activation of the TrkB receptor. Given the structural similarities, this compound could be investigated for its ability to activate TrkB and potentially serve as a neuroprotective agent for traumatic nerve injuries or neurodegenerative diseases.

  • Antimicrobial Agent Discovery: The sulfonamide scaffold is foundational to the first class of synthetic antibacterial agents.[9] The development of novel sulfonamide derivatives continues to be an active area of research to combat antimicrobial resistance. The pyridine moiety can contribute to the antimicrobial spectrum. Therefore, screening this compound against a panel of pathogenic bacteria and fungi is a logical step in exploring its therapeutic potential.

Experimental Protocols

The following are detailed protocols for key experiments based on methodologies cited for similar compounds.

Protocol 1: In Vitro Antiparasitic Activity Assay (Leishmania donovani)

This protocol is adapted from the methodology used to evaluate 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide.[5]

  • Culturing Promastigotes:

    • Culture L. donovani promastigotes in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cultures at 25°C.

  • Promastigote Viability Assay (IC50 Determination):

    • Plate promastigotes (2 x 10^6 cells/mL) in a 96-well plate.

    • Add varying concentrations of this compound (e.g., 0-200 µg/mL).

    • Incubate for 48 hours at 25°C.

    • Assess cell viability using the MTT assay. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure absorbance at 570 nm.

    • Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

  • Macrophage Infection and Amastigote Viability Assay:

    • Culture J774A.1 macrophages in RPMI-1640 medium with 10% FBS.

    • Seed macrophages in a 96-well plate and allow them to adhere.

    • Infect macrophages with late-stage promastigotes at a 1:10 macrophage-to-parasite ratio for 4 hours.

    • Wash to remove non-phagocytosed promastigotes.

    • Add fresh medium containing various concentrations of the test compound.

    • Incubate for 48 hours at 37°C in 5% CO2.

    • Fix the cells with methanol and stain with Giemsa.

    • Determine the number of amastigotes per 100 macrophages by light microscopy.

    • Calculate the IC50 value.

Protocol 2: Carbonic Anhydrase IX Inhibition Assay

This protocol is a standard method for evaluating sulfonamide inhibitors.[7]

  • Enzyme and Substrate Preparation:

    • Use recombinant human carbonic anhydrase IX (hCA IX).

    • The substrate is 4-nitrophenyl acetate (NPA).

    • Prepare a buffer solution (e.g., 10 mM Tris-HCl, pH 7.4).

  • Inhibition Assay:

    • The assay measures the esterase activity of CA IX.

    • In a 96-well plate, add the buffer, a known concentration of hCA IX, and varying concentrations of this compound.

    • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

    • Initiate the reaction by adding NPA.

    • Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the increase in absorbance at 400 nm over time using a plate reader.

    • Use a known CA inhibitor (e.g., acetazolamide) as a positive control.

  • Data Analysis:

    • Calculate the initial reaction rates from the absorbance data.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response model.

Protocol 3: TrkB Activation Assay (Western Blot)

This protocol is based on the investigation of a fluoropyridine analog for TrkB activation.[8]

  • Cell Culture and Treatment:

    • Use a cell line engineered to express human TrkB (e.g., NIH/3T3-TrkB).

    • Culture cells to ~80% confluency.

    • Starve the cells in a serum-free medium for 4 hours.

    • Treat the cells with varying concentrations of this compound for 15-30 minutes. Include a vehicle control and a positive control (e.g., Brain-Derived Neurotrophic Factor, BDNF).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated TrkB (p-TrkB).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total TrkB and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Densitometry Analysis:

    • Quantify the band intensities using imaging software (e.g., ImageJ).

    • Normalize the p-TrkB signal to the total TrkB signal to determine the level of TrkB activation.

Visualizations

The following diagrams illustrate logical workflows and pathways relevant to the investigation of this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Evaluation A Compound Synthesis & Characterization B Primary Target Screening (e.g., CA IX, TrkB) A->B C Cell-Based Assays (Cytotoxicity, Antiparasitic) B->C D Determine IC50 / EC50 C->D E Secondary Assays (e.g., ROS, Cytokine Profiling) D->E F Western Blotting (Pathway Analysis) E->F G Selectivity Profiling (Against related targets) F->G H Animal Model Selection (e.g., Tumor, Infection, Injury) G->H I Pharmacokinetic Studies (ADME) H->I J Efficacy & Toxicity Studies I->J K K J->K Lead Optimization

Caption: A generalized workflow for preclinical drug discovery.

G cluster_pathways Downstream Signaling Cascades Compound 2-Fluoro-N-(6-methyl-2-pyridyl) benzenesulfonamide TrkB TrkB Receptor Compound->TrkB Activates Dimer Receptor Dimerization & Autophosphorylation TrkB->Dimer PLCg PLCγ Pathway Dimer->PLCg PI3K PI3K/Akt Pathway Dimer->PI3K MAPK MAPK/ERK Pathway Dimer->MAPK Outcome Increased Neuronal Survival, Synaptic Plasticity & Neuroprotection PLCg->Outcome PI3K->Outcome MAPK->Outcome

Caption: The TrkB receptor signaling pathway.

G cluster_apps Potential Therapeutic Applications Core Benzenesulfonamide-Pyridine Core Anticancer Anticancer (CA IX Inhibition) Core->Anticancer Targets Metalloenzymes Antiparasitic Antiparasitic (Leishmania, Giardia) Core->Antiparasitic Disrupts Parasite Metabolism Neuro Neuroprotection (TrkB Activation) Core->Neuro Modulates Receptor Activity Antimicrobial Antimicrobial (Antibacterial) Core->Antimicrobial Inhibits Folate Synthesis

Caption: Logical relationships of the core chemical structure.

References

Application Notes and Protocols for ALK5 Kinase Activity Assay Using Benzenesulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in a range of pathologies, most notably in fibrosis and the progression of cancer. A key mediator in the canonical TGF-β pathway is the Activin Receptor-Like Kinase 5 (ALK5), also known as TGF-β Receptor I (TβRI), a serine/threonine kinase. Upon binding of the TGF-β ligand to the TGF-β Receptor II (TβRII), TβRII recruits and phosphorylates ALK5. This activation of ALK5 leads to the phosphorylation of downstream signaling molecules, SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[2][3]

Given its pivotal role, ALK5 has emerged as a significant therapeutic target. The development of small molecule inhibitors of ALK5 is a promising strategy for the treatment of various diseases. Among the diverse chemical scaffolds explored, benzenesulfonamide derivatives have shown potential as potent and selective inhibitors of ALK5.

These application notes provide a comprehensive guide for researchers engaged in the discovery and characterization of benzenesulfonamide-based ALK5 inhibitors. This document details the TGF-β/ALK5 signaling pathway, outlines a robust in vitro kinase activity assay protocol, and presents data on known benzenesulfonamide inhibitors.

TGF-β/ALK5 Signaling Pathway

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the type II receptor (TβRII), a constitutively active kinase. This ligand binding induces the recruitment and formation of a heterotetrameric complex with the type I receptor, ALK5. Within this complex, TβRII phosphorylates the glycine-serine rich (GS) domain of ALK5, leading to the activation of ALK5's kinase domain. The activated ALK5 then propagates the signal by phosphorylating the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs then bind to the common mediator SMAD (co-SMAD), SMAD4. The resulting SMAD complex translocates into the nucleus, where it acts as a transcription factor, regulating the expression of target genes.[2][3][4]

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII Binding ALK5 ALK5 (TβRI) TBRII->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc SMAD Complex SMAD_complex->SMAD_complex_nuc Translocation DNA DNA SMAD_complex_nuc->DNA Binding Gene_transcription Target Gene Transcription DNA->Gene_transcription Regulation

Figure 1. TGF-β/ALK5 Signaling Pathway.

Data Presentation: Benzenesulfonamide Inhibitors of ALK5

The following table summarizes the inhibitory activity of selected benzenesulfonamide derivatives against ALK5. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.[5]

Compound IDStructureALK5 IC50 (nM)Assay TypeReference
GW6604 2-phenyl-4-(3-pyridin-2-yl-1H-pyrazol-4-yl)pyridine140ALK5 Autophosphorylation[6]
SB-431542 4-(4-(benzo[d][6][7]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzamide94Smad3 Phosphorylation[8]
Compound 13b Imidazole-based sulfonamide derivative130Kinase Activity AssayN/A
Compound 15a Imidazole-based sulfonamide derivative130Kinase Activity AssayN/A

Note: The structures for compounds 13b and 15a are proprietary to the cited research and are described as imidazole-based sulfonamide derivatives.

Experimental Protocols

In Vitro ALK5 Kinase Activity Assay (ADP-Glo™ Format)

This protocol describes a method to measure the kinase activity of ALK5 by quantifying the amount of ADP produced during the phosphorylation of a peptide substrate. The ADP-Glo™ Kinase Assay is a luminescent assay that provides a sensitive and high-throughput compatible method for screening and profiling kinase inhibitors.

Materials and Reagents:

  • Recombinant Human ALK5 (TβRI), active enzyme

  • ALK5 Peptide Substrate (e.g., a generic serine/threonine kinase substrate or a specific SMAD-derived peptide)

  • ATP, Ultra-Pure

  • ADP, Ultra-Pure (for standard curve)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Dithiothreitol (DTT)

  • Benzenesulfonamide inhibitor compounds

  • DMSO (Dimethyl Sulfoxide)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Experimental Workflow Diagram:

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Luminescence Detection cluster_analysis 4. Data Analysis prep_inhibitor Prepare serial dilutions of benzenesulfonamide inhibitor in DMSO add_inhibitor Add inhibitor or DMSO (control) to plate wells prep_inhibitor->add_inhibitor prep_enzyme Dilute ALK5 enzyme in Kinase Assay Buffer start_reaction Initiate reaction by adding diluted ALK5 enzyme prep_enzyme->start_reaction prep_master_mix Prepare Master Mix (Kinase Buffer, ATP, Peptide Substrate) add_master_mix Add Master Mix to all wells prep_master_mix->add_master_mix add_inhibitor->add_master_mix add_master_mix->start_reaction incubate_reaction Incubate at 30°C for 45-60 minutes start_reaction->incubate_reaction stop_reaction Stop reaction and deplete ATP by adding ADP-Glo™ Reagent incubate_reaction->stop_reaction incubate_stop Incubate at RT for 40 minutes stop_reaction->incubate_stop convert_adp Convert ADP to ATP and generate light by adding Kinase Detection Reagent incubate_stop->convert_adp incubate_detect Incubate at RT for 30-60 minutes convert_adp->incubate_detect read_luminescence Measure luminescence with a plate reader incubate_detect->read_luminescence analyze_data Calculate % inhibition and determine IC50 values read_luminescence->analyze_data

Figure 2. Experimental Workflow for ALK5 Kinase Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • 1x Kinase Assay Buffer: Prepare a working solution of kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Just before use, add DTT to a final concentration of 1 mM.

    • Inhibitor Preparation: Prepare serial dilutions of the benzenesulfonamide inhibitor compounds in DMSO. A common starting concentration is 10 mM. Then, create a series of intermediate dilutions in 1x Kinase Assay Buffer. The final concentration of DMSO in the assay should not exceed 1%.[6]

    • Enzyme Preparation: Thaw the recombinant ALK5 enzyme on ice. Dilute the enzyme to the desired concentration in 1x Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically but is typically in the low ng/µL range.

    • Master Mix Preparation: Prepare a master mix containing the 1x Kinase Assay Buffer, ATP, and the peptide substrate. The final ATP concentration should be at or near its Km for ALK5 (typically 10-100 µM). The peptide substrate concentration should also be optimized.

  • Assay Procedure:

    • Add 2.5 µL of the diluted inhibitor or DMSO (for positive and negative controls) to the wells of a white, opaque multi-well plate.

    • Add 12.5 µL of the Master Mix to all wells.[6]

    • To the "Negative Control" (no enzyme) wells, add 10 µL of 1x Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 10 µL of the diluted ALK5 enzyme to the "Positive Control" and "Test Inhibitor" wells. The final reaction volume will be 25 µL.

    • Incubate the plate at 30°C for 45-60 minutes.[6]

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated in the kinase reaction to ATP and simultaneously catalyze a luciferase/luciferin reaction to produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (Negative Control) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the Positive Control (DMSO).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.

Conclusion

The protocols and data presented in these application notes are intended to serve as a comprehensive resource for researchers working on the development of benzenesulfonamide-based inhibitors of ALK5. The detailed experimental procedures provide a solid foundation for establishing robust and reproducible in vitro kinase assays. The curated data on known inhibitors can serve as a valuable benchmark for new compound evaluation. By leveraging these resources, scientists can accelerate the discovery and characterization of novel therapeutic agents targeting the TGF-β/ALK5 signaling pathway for the treatment of cancer and fibrotic diseases.

References

Troubleshooting & Optimization

Technical Support Center: Benzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of benzenesulfonamides, with a focus on addressing the challenge of low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in benzenesulfonamide synthesis?

A primary cause of low yields is the degradation of the starting materials, particularly the benzenesulfonyl chloride. This reagent is highly sensitive to moisture and can hydrolyze to the corresponding benzenesulfonic acid, which is unreactive towards the amine.[1] It is crucial to use anhydrous solvents and properly dried glassware to prevent this side reaction.[1]

Q2: How does the choice of base affect the reaction yield?

The base plays a critical role in deprotonating the amine nucleophile, thus facilitating its attack on the sulfonyl chloride. The strength and steric properties of the base can significantly impact the reaction rate and yield. A base that is too weak may result in incomplete deprotonation and a sluggish reaction. Conversely, a base that is too strong or nucleophilic can lead to unwanted side reactions. Tertiary amines like triethylamine or pyridine are commonly used. An excess of the reacting amine can sometimes also serve as the base.[2]

Q3: Can the reaction temperature influence the yield of my synthesis?

Yes, temperature is a critical parameter. The reaction of benzenesulfonyl chloride with an amine is often exothermic. Therefore, it is common practice to add the sulfonyl chloride slowly at a low temperature (e.g., 0 °C) to control the initial reaction rate and prevent the formation of side products.[1] After the initial addition, the reaction mixture may be allowed to warm to room temperature or gently heated to drive the reaction to completion.[3]

Q4: What are common side products in benzenesulfonamide synthesis?

Besides the hydrolysis of benzenesulfonyl chloride, other potential side reactions include the formation of a double sulfonylation product if the primary amine reacts with two molecules of the sulfonyl chloride, especially if the stoichiometry is not carefully controlled.[1] Dimerization or polymerization can also occur at elevated temperatures.

Q5: How can I monitor the progress of my reaction to optimize the yield?

Thin-layer chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product over time. This allows you to determine the optimal reaction time and avoid unnecessary heating or extended reaction times that could lead to decomposition or side product formation.

Troubleshooting Guide: Low Yield

This guide provides a structured approach to diagnosing and resolving issues leading to low yields in your benzenesulfonamide synthesis.

Problem 1: Low or No Product Formation

Possible Causes and Solutions:

  • Degraded Starting Materials:

    • Benzenesulfonyl Chloride Hydrolysis: As mentioned, this is a very common issue.

      • Solution: Use a fresh bottle of benzenesulfonyl chloride or purify the existing stock by distillation. Ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[1]

    • Impure Amine: Impurities in the amine can interfere with the reaction.

      • Solution: Check the purity of the amine using techniques like NMR or LC-MS. Purify by distillation or recrystallization if necessary.

  • Suboptimal Reaction Conditions:

    • Inefficient Base: The chosen base may not be effective.

      • Solution: Consider using a different base. If using a tertiary amine, ensure it is dry.

    • Incorrect Temperature: The reaction may be too cold to proceed at a reasonable rate or too hot, leading to decomposition.

      • Solution: Monitor the reaction by TLC while gradually increasing the temperature. Some reactions benefit from initial cooling followed by gentle heating.[3]

    • Poor Solvent Choice: The reactants may not be fully dissolved, or the solvent may be participating in side reactions.

      • Solution: Choose a solvent that dissolves all reactants and is inert under the reaction conditions. Common solvents include dichloromethane, tetrahydrofuran, and pyridine.

  • Low Nucleophilicity of the Amine:

    • Amines with electron-withdrawing groups can be less reactive.[5][6]

      • Solution: More forcing conditions, such as higher temperatures, a stronger base, or a longer reaction time, may be required.

Problem 2: Presence of Significant Side Products

Possible Causes and Solutions:

  • Hydrolysis of Benzenesulfonyl Chloride:

    • Symptom: A significant amount of benzenesulfonic acid is observed in the crude product analysis.

    • Solution: Strictly adhere to anhydrous reaction conditions as described above.

  • Di-sulfonylation of Primary Amine:

    • Symptom: A higher molecular weight byproduct is observed.

    • Solution: Carefully control the stoichiometry, using a slight excess of the amine. Add the benzenesulfonyl chloride slowly and at a low temperature to the amine solution.[1]

Data Presentation

Table 1: Effect of Base and Solvent on the Yield of Proline-Derived Benzenesulfonamides

EntryBenzenesulfonyl AzideBaseSolventYield (%)
1Phenylsulfonyl azideDBUDCE88
2Phenylsulfonyl azideDBUCH₃CN45
3Phenylsulfonyl azideDBUToluene32
4Phenylsulfonyl azideDBUTHF25
5Phenylsulfonyl azideEt₃NDCE21
6Phenylsulfonyl azideK₂CO₃DCE15
74-Methylphenylsulfonyl azideDBUDCE82
84-Methoxyphenylsulfonyl azideDBUDCE84
94-Chlorophenylsulfonyl azideDBUDCE83

Data adapted from a study on the synthesis of proline-derived benzenesulfonamides. The reaction was carried out with the specified benzenesulfonyl azide, proline, base, and solvent.[7]

Experimental Protocols

Key Experiment 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

Methodology:

  • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting:

    • Dissolve a small amount of your starting amine and benzenesulfonyl chloride in a suitable solvent (e.g., ethyl acetate) to create reference spots.

    • Using a capillary tube, spot the starting materials and a sample of your reaction mixture on the origin line.

  • Development: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate). The solvent level should be below the origin line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front with a pencil.

    • Allow the plate to dry.

    • Visualize the spots under a UV lamp. Most aromatic compounds will appear as dark spots.

    • If the compounds are not UV-active, you can use a staining solution (e.g., potassium permanganate or fluorescamine for primary amines).[8][9]

  • Interpretation: Compare the spots of the reaction mixture to the starting material references. The disappearance of the starting material spots and the appearance of a new spot indicate the progress of the reaction.

Key Experiment 2: Purification by Column Chromatography

Methodology:

  • Column Preparation:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.[10][11]

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent (a non-polar solvent system, e.g., hexanes).[10][12]

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.[10][11]

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[13]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions as the eluent flows through the column.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexanes) to elute compounds with higher polarity.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified benzenesulfonamide.

Mandatory Visualizations

Troubleshooting_Workflow start Low Yield in Benzenesulfonamide Synthesis check_sm Check Purity of Starting Materials (Amine & Sulfonyl Chloride) start->check_sm check_conditions Review Reaction Conditions (Base, Solvent, Temp.) start->check_conditions monitor_reaction Monitor Reaction Progress (TLC) start->monitor_reaction sm_ok Purity Confirmed check_sm->sm_ok Yes sm_impure Impurities Detected check_sm->sm_impure No conditions_ok Conditions Appear Optimal check_conditions->conditions_ok Yes conditions_suboptimal Conditions Suboptimal check_conditions->conditions_suboptimal No reaction_complete Reaction Goes to Completion monitor_reaction->reaction_complete Yes reaction_incomplete Incomplete Reaction / Side Products monitor_reaction->reaction_incomplete No sm_ok->check_conditions purify_sm Purify Starting Materials sm_impure->purify_sm conditions_ok->monitor_reaction optimize_conditions Optimize Conditions (Base, Solvent, Temp.) conditions_suboptimal->optimize_conditions purification_issue Check Purification Protocol reaction_complete->purification_issue investigate_side_reactions Investigate Side Reactions (e.g., Hydrolysis, Di-sulfonylation) reaction_incomplete->investigate_side_reactions purify_sm->start optimize_conditions->start investigate_side_reactions->optimize_conditions yield_improved Yield Improved purification_issue->yield_improved Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants 1. Combine Amine, Base, and Anhydrous Solvent addition 2. Slow Addition of Benzenesulfonyl Chloride at 0°C reactants->addition stirring 3. Stir at RT or Heat addition->stirring monitoring 4. Monitor by TLC stirring->monitoring quench 5. Quench Reaction monitoring->quench extract 6. Extraction quench->extract dry 7. Dry Organic Layer extract->dry purify 8. Column Chromatography dry->purify characterize 9. Characterization (NMR, LC-MS) purify->characterize product Pure Benzenesulfonamide characterize->product Cause_Effect_Relationships cause1 Moisture in Reaction effect1 Hydrolysis of Sulfonyl Chloride cause1->effect1 cause2 Suboptimal Base effect2 Incomplete Reaction cause2->effect2 cause3 Incorrect Stoichiometry (Excess Sulfonyl Chloride) effect3 Di-sulfonylation cause3->effect3 cause4 High Temperature effect4 Decomposition / Side Products cause4->effect4 solution1 Use Anhydrous Conditions effect1->solution1 solution2 Screen Different Bases effect2->solution2 solution3 Slow Addition of Sulfonyl Chloride effect3->solution3 solution4 Optimize Temperature Profile effect4->solution4

References

Technical Support Center: Optimizing ALK5 Inhibitor Assay Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ALK5 inhibitor assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of assays used to screen for ALK5 inhibitors?

A1: The most common assays for screening ALK5 inhibitors fall into two main categories: biochemical assays and cell-based assays.

  • Biochemical assays directly measure the kinase activity of purified ALK5 protein. Common formats include:

    • Autophosphorylation assays: These measure the ability of ALK5 to phosphorylate itself.[1]

    • Substrate phosphorylation assays: These assays measure the phosphorylation of a specific ALK5 substrate, such as SMAD3.[2]

    • Fluorescence Polarization (FP) assays: These competitive binding assays measure the displacement of a fluorescently labeled ligand from the ALK5 ATP-binding site by an inhibitor.[1]

  • Cell-based assays measure the downstream effects of ALK5 inhibition in a cellular context. Popular examples include:

    • SMAD2/3 Phosphorylation Assays (Western Blot or ELISA): These assays quantify the levels of phosphorylated SMAD2 and SMAD3, the direct downstream targets of ALK5.

    • Cell Viability/Proliferation Assays (e.g., MTS, MTT): These assays assess the impact of ALK5 inhibition on the growth of cell lines that are dependent on or responsive to TGF-β signaling.

Q2: Which cell lines are suitable for ALK5 inhibitor assays?

A2: The choice of cell line is critical and depends on the specific research question. Key considerations include:

  • Endogenous expression of TGF-β pathway components: The cell line should express ALK5 and other necessary components of the TGF-β signaling pathway. This can be verified by Western blot or qPCR.

  • Responsiveness to TGF-β: The chosen cell line should exhibit a measurable response to TGF-β stimulation, such as SMAD2/3 phosphorylation or changes in gene expression.

  • Relevance to the disease model: Select a cell line that is relevant to the biological context you are studying (e.g., cancer, fibrosis).

Commonly used cell lines for ALK5 inhibitor studies include HepG2 (human liver cancer), A549 (human lung cancer), and various fibroblast cell lines for fibrosis research.

Q3: What are typical concentrations of TGF-β for cell stimulation?

A3: The optimal concentration of TGF-β for cell stimulation can vary between cell lines and the specific downstream readout being measured. However, a common starting range is 1-10 ng/mL.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How long should I stimulate cells with TGF-β before assessing SMAD phosphorylation?

A4: SMAD2/3 phosphorylation is a rapid event following TGF-β stimulation. Peak phosphorylation is often observed between 30 and 60 minutes after stimulation.[4][5][6][7][8] A time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) is recommended to determine the optimal stimulation time for your cell line.[4][6][7][8]

Troubleshooting Guides

Biochemical Assays

Problem: High Background Signal in Fluorescence Polarization (FP) Assay

Possible CauseRecommended Solution
Buffer components causing fluorescence. Test the fluorescence of your buffer alone. Common buffers like Tris can sometimes have fluorescent contaminants. Consider using a different buffer system if necessary.[9]
Non-specific binding of the tracer to the microplate. Use non-binding surface (NBS) plates, which are typically black to minimize background fluorescence.
Impure tracer or binder. Ensure the purity of your fluorescently labeled tracer and the ALK5 protein. Unlabeled tracer can compete for binding, and impurities in the protein preparation can scatter light.[10]
Carrier proteins in the buffer binding the tracer. Buffers containing BSA can sometimes bind to fluorophores, increasing baseline polarization. Consider using an alternative like bovine gamma globulin (BGG) or reducing the BSA concentration.[10]

Problem: Low Signal or No Change in Polarization in FP Assay

Possible CauseRecommended Solution
Fluorophore properties are not suitable for FP. The fluorescence lifetime of the chosen fluorophore may not be appropriate for the timescale of the measurement. Consider using a different fluorophore with a proven track record in FP assays (e.g., fluorescein, TAMRA).[9]
Flexible linker attaching the fluorophore. If the fluorophore is attached via a long, flexible linker, its mobility may not be significantly restricted upon binding, leading to a minimal change in polarization (the "propeller effect").[9]
Low fluorescence intensity. Ensure the concentration of your fluorescent tracer is sufficient to produce a signal that is at least 3 times higher than the buffer-only control.[10]
Size difference between tracer and binder is insufficient. A significant difference in molecular weight between the fluorescent tracer and the binding protein is ideal for a robust FP signal. A tenfold difference is a good target.[10]
Cell-Based Assays
Possible CauseRecommended Solution
Low transfection efficiency. Optimize the ratio of plasmid DNA to transfection reagent. Ensure the quality of your plasmid DNA is high (e.g., using an endotoxin-free kit).[11][12]
Weak promoter activity. If the PAI-1 promoter is not sufficiently active in your chosen cell line, consider using a cell line known to have a robust TGF-β response or a reporter construct with a stronger promoter.[11]
Suboptimal cell health. Ensure cells are healthy, not overly confluent, and within a low passage number. Stressed cells will have compromised metabolic activity and reporter expression.
Degraded luciferase reagents. Luciferin is sensitive to degradation. Prepare fresh reagents, protect them from light, and avoid repeated freeze-thaw cycles.[11][13]
Possible CauseRecommended Solution
Contaminated reagents or samples. Use freshly prepared, sterile reagents and cell cultures.
Inappropriate microplate choice. Use opaque, white-walled plates for luminescence assays to maximize signal and minimize crosstalk between wells.[11][13]
High endogenous promoter activity. Some cell lines may have high basal activity of the PAI-1 promoter. Ensure you have a non-stimulated control to determine the baseline signal.

Problem: Weak or No Phospho-SMAD2/3 Signal in Western Blot

Possible CauseRecommended Solution
Loss of phosphorylation during sample preparation. Always use a lysis buffer containing fresh phosphatase inhibitors (e.g., sodium pyrophosphate, β-glycerophosphate). Keep samples on ice at all times.
Insufficient protein load. Load at least 20-30 µg of total protein from cell lysates per lane. For tissue lysates, a higher amount may be necessary.
Suboptimal antibody incubation. For phospho-specific antibodies, incubate the primary antibody overnight at 4°C in 5% w/v BSA in TBST. Milk is generally not recommended as it can contain phosphoproteins that may cause background.
Inadequate TGF-β stimulation. Ensure cells are properly stimulated. Consider serum-starving the cells for a few hours before TGF-β treatment to reduce basal phosphorylation levels.
Poor transfer of proteins. For efficient transfer, especially of larger proteins, ensure proper gel and membrane equilibration and consider optimizing the transfer time and voltage.

Problem: High Background in Phospho-SMAD2/3 Western Blot

Possible CauseRecommended Solution
Primary antibody concentration is too high. Titrate the primary antibody to determine the optimal concentration that gives a strong signal with low background.
Inadequate blocking. Block the membrane for at least 1 hour at room temperature. For phospho-specific antibodies, 5% BSA in TBST is recommended over non-fat dry milk.
Insufficient washing. Increase the number and duration of washing steps with TBST after primary and secondary antibody incubations.
Secondary antibody cross-reactivity. Run a control with only the secondary antibody to check for non-specific binding.

Quantitative Data Summary

The following tables provide a summary of typical IC50 values for common ALK5 inhibitors. Note that these values can vary between different studies and experimental conditions.

Table 1: IC50 Values of Common ALK5 Inhibitors in Biochemical Assays

InhibitorALK5 IC50 (nM)Other Targets (IC50 in nM)Reference
SB-43154294ALK4 (140)[14]
SB-52533414.3ALK4 (58.5)[15]
GW78838818-[16]
RepSox23 (binding), 4 (autophosphorylation)-[16][17]
Vactosertib (TEW-7197)11ALK4 (13)[16]
Galunisertib (LY2157299)56-[16]

Table 2: IC50 Values of ALK5 Inhibitors in Cell-Based Assays

InhibitorCell LineAssay TypeIC50 (nM)Reference
GW788388HepG2TGF-β Cellular Assay93
GW6604HepG2PAI-1 Transcription500[1][3]
SB-525334iPAH PASMCsCell Proliferation295[15]
TP-008HEK293SMAD2/3 Reporter245[18]
VactosertibHEK293SMAD2/3 Reporter24[18]
GW788388HEK293SMAD2/3 Reporter454[18]

Experimental Protocols

Protocol: PAI-1 Promoter Luciferase Reporter Assay

This protocol outlines the steps to measure the effect of an ALK5 inhibitor on TGF-β-induced transcription.

Materials:

  • TGF-β responsive cell line (e.g., HEK293T, HepG2)

  • Control plasmid for normalization (e.g., Renilla luciferase)

  • Transfection reagent

  • Complete cell culture medium

  • Serum-free medium

  • TGF-β1

  • ALK5 inhibitor stock solution in DMSO

  • 96-well white, clear-bottom tissue culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

Methodology:

  • Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.

  • Incubation: Incubate the cells for 24 hours post-transfection.

  • Serum Starvation: Replace the medium with serum-free medium and incubate for 4-6 hours.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the ALK5 inhibitor (and a vehicle control, e.g., 0.1% DMSO) for 1 hour.

  • TGF-β Stimulation: Stimulate the cells with the pre-determined optimal concentration of TGF-β1 (e.g., 5 ng/mL) for 16-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition for each inhibitor concentration relative to the TGF-β stimulated control.

Protocol: Western Blot for Phospho-SMAD2/3

This protocol describes the detection of phosphorylated SMAD2/3 in response to TGF-β stimulation and its inhibition.

Materials:

  • TGF-β responsive cell line

  • Complete cell culture medium

  • Serum-free medium

  • TGF-β1

  • ALK5 inhibitor stock solution in DMSO

  • 6-well tissue culture plates

  • Ice-cold PBS

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-phospho-SMAD2/3, anti-total-SMAD2/3, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Serum starve the cells for 4-6 hours. Pre-treat with the ALK5 inhibitor or vehicle control for 1 hour, followed by stimulation with TGF-β1 for the optimal duration (e.g., 30-60 minutes).

  • Cell Lysis: Place the plates on ice, wash the cells twice with ice-cold PBS, and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix the lysates with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-SMAD2/3) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total SMAD2/3 and a loading control to ensure equal protein loading.

Visualizations

TGF_beta_Signaling_Pathway TGF-β/ALK5 Signaling Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGF_beta->TBRII 1. Binding ALK5 ALK5 (TβRI) TBRII->ALK5 2. Recruitment & Phosphorylation SMAD2_3 SMAD2/3 ALK5->SMAD2_3 3. Phosphorylation pSMAD2_3 pSMAD2/3 SMAD2_3->pSMAD2_3 SMAD_complex pSMAD2/3-SMAD4 Complex pSMAD2_3->SMAD_complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Target Gene Transcription (e.g., PAI-1) SMAD_complex->Gene_Transcription 5. Transcriptional Regulation Nucleus Nucleus ALK5_Inhibitor ALK5 Inhibitor ALK5_Inhibitor->ALK5 Inhibition ALK5_Inhibitor_Assay_Workflow General Workflow for ALK5 Inhibitor Cell-Based Assay cluster_readouts Assay Readout Options Start Start Seed_Cells 1. Seed Cells in appropriate plate format Start->Seed_Cells Incubate_24h 2. Incubate for 24h (Cell attachment) Seed_Cells->Incubate_24h Serum_Starve 3. Serum Starve (Optional, reduces background) Incubate_24h->Serum_Starve Add_Inhibitor 4. Add ALK5 Inhibitor (Dose-response) Serum_Starve->Add_Inhibitor Pre_Incubate 5. Pre-incubate (e.g., 1 hour) Add_Inhibitor->Pre_Incubate Add_TGF_beta 6. Add TGF-β (Stimulation) Pre_Incubate->Add_TGF_beta Incubate_Treatment 7. Incubate (Treatment duration) Add_TGF_beta->Incubate_Treatment Assay_Readout 8. Perform Assay Readout Incubate_Treatment->Assay_Readout Data_Analysis 9. Data Analysis (e.g., IC50 calculation) Assay_Readout->Data_Analysis Luciferase Luciferase Assay Assay_Readout->Luciferase Western_Blot Western Blot (pSMAD2/3) Assay_Readout->Western_Blot Viability_Assay Cell Viability (MTS/MTT) Assay_Readout->Viability_Assay End End Data_Analysis->End

References

Technical Support Center: Identifying Assay Artifacts with 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate potential assay artifacts when working with 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide. The information provided is based on the known behavior of sulfonamide-containing compounds, which are recognized as a potential class of Pan-Assay Interference Compounds (PAINS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why should I be cautious of assay artifacts?

This compound is a chemical compound containing a benzenesulfonamide moiety. Compounds with this structural feature have been identified as potential Pan-Assay Interference Compounds (PAINS). PAINS are known to interfere with a wide range of biological assays, leading to false-positive or false-negative results. Therefore, it is crucial to perform appropriate control experiments to ensure that any observed biological activity is specific to the target of interest and not an artifact of the assay technology.

Q2: What are the common types of assay artifacts associated with sulfonamide-containing compounds?

Sulfonamide-containing compounds can cause various assay artifacts, including:

  • Compound Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in fluorescence-based assays, leading to a false-positive signal.

  • Fluorescence Quenching or Enhancement: The compound can interfere with the fluorescent signal of the reporter molecule in the assay, either by quenching (reducing) or enhancing it, leading to false-negative or false-positive results, respectively.[1]

  • Compound Aggregation: At certain concentrations, the compound may form aggregates that can non-specifically inhibit enzymes or disrupt protein-protein interactions.[2]

  • Non-specific Reactivity: The sulfonamide group or other reactive moieties on the molecule can react non-specifically with proteins or other components of the assay, leading to misleading results.[3][4]

  • Light Scattering: Compound precipitates can scatter light, which can interfere with absorbance or fluorescence readings.

Q3: In which types of assays should I be particularly vigilant for interference?

You should be particularly cautious when using this compound in the following types of assays:

  • Fluorescence-based assays: Due to the potential for autofluorescence and fluorescence quenching/enhancement.

  • High-throughput screening (HTS) campaigns: Where the high number of compounds tested increases the likelihood of encountering PAINS.

  • Enzyme inhibition assays: As compound aggregation or non-specific binding can lead to apparent inhibition.

  • Protein-protein interaction assays: Where aggregates can disrupt the interaction of interest.

  • Cell-based assays: Where the compound might affect cell viability or reporter gene expression through non-specific mechanisms.

Troubleshooting Guides

This section provides a step-by-step approach to identifying and mitigating potential assay artifacts.

Problem 1: I am observing unexpected activity (inhibition or activation) in my fluorescence-based assay.

Possible Cause: The compound may be autofluorescent or may be quenching/enhancing the fluorescence of your reporter molecule.

Troubleshooting Workflow:

A Unexpected Activity in Fluorescence Assay B Is the compound autofluorescent? A->B C Run control experiment: Measure fluorescence of compound alone in assay buffer at assay wavelengths. B->C D Yes C->D Concentration-dependent increase in fluorescence E No C->E No significant fluorescence J Subtract background fluorescence or use a different fluorescent probe. D->J F Does the compound quench or enhance the signal? E->F G Run control experiment: Measure fluorescence of a known amount of fluorescent product with and without the compound. F->G H Yes G->H Concentration-dependent change in fluorescence I No G->I No change in fluorescence K Quantify quenching/enhancement effect and correct data if possible. Consider an orthogonal assay. H->K L Investigate other potential artifacts (e.g., aggregation, non-specific reactivity). I->L

Caption: Troubleshooting workflow for fluorescence assay artifacts.

Problem 2: The compound shows activity in my primary screen, but the dose-response curve is unusual or irreproducible.

Possible Cause: The compound may be forming aggregates at higher concentrations.

Troubleshooting Workflow:

A Unusual or Irreproducible Dose-Response Curve B Is compound aggregation occurring? A->B C Perform Dynamic Light Scattering (DLS) to detect aggregates at different compound concentrations. B->C D Yes C->D Aggregates detected E No C->E No aggregates detected F Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. D->F K Aggregation is not the primary cause. Investigate other potential artifacts. E->K G Does the activity disappear or significantly decrease? F->G H Yes G->H I No G->I J Activity is likely due to aggregation. The compound is a probable artifact. H->J I->K

Caption: Troubleshooting workflow for compound aggregation.

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

Objective: To determine if this compound is intrinsically fluorescent at the assay's excitation and emission wavelengths.

Materials:

  • This compound

  • Assay buffer

  • Black, opaque microplate (e.g., 96-well or 384-well)

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the compound in assay buffer, covering the concentration range used in your primary assay.

  • Add the compound dilutions to the wells of the microplate.

  • Include wells with assay buffer only as a negative control.

  • Read the plate in the fluorescence plate reader using the same excitation and emission wavelengths and gain settings as your primary assay.

Interpretation: A concentration-dependent increase in fluorescence intensity in the absence of other assay components indicates that the compound is autofluorescent.

Protocol 2: Assessing Fluorescence Quenching/Enhancement

Objective: To determine if the compound interferes with the fluorescence of the assay's reporter molecule.

Materials:

  • This compound

  • Assay buffer

  • The fluorescent product of your assay (or a stable fluorescent molecule with similar spectral properties)

  • Black, opaque microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of the fluorescent product in assay buffer at a concentration that gives a mid-range signal in your assay.

  • Add this solution to the wells of the microplate.

  • Add a serial dilution of the test compound to these wells.

  • Include control wells containing the fluorescent product and assay buffer without the test compound.

  • Read the plate in the fluorescence plate reader.

Interpretation: A concentration-dependent decrease in fluorescence indicates quenching, while a concentration-dependent increase suggests enhancement.

Protocol 3: Orthogonal Assay Confirmation

Objective: To confirm the biological activity of the compound using a different assay technology that is less susceptible to the suspected artifact.

Procedure:

  • Identify an alternative assay format that measures the same biological endpoint but uses a different detection method. For example, if your primary assay is fluorescence-based, consider an orthogonal assay that is luminescence-based, absorbance-based, or uses a label-free detection method like Surface Plasmon Resonance (SPR).

  • Test the compound in the orthogonal assay across a similar concentration range.

Interpretation: If the compound shows similar potency and efficacy in the orthogonal assay, it provides stronger evidence that the observed activity is genuine. If the activity is not recapitulated, it is likely that the initial result was an artifact.

Data Presentation

The following table summarizes the physicochemical properties of this compound, which can provide insights into its potential for assay interference.

PropertyValueSource
Molecular Formula C12H11FN2O2S[5]
Molecular Weight 266.29 g/mol [5]
CAS Number 1136813-84-7[5][6]

Signaling Pathway Considerations

While no specific signaling pathway has been definitively associated with this compound in the provided search results, it is important to consider that non-specific reactivity of PAINS can lead to the modulation of various cellular pathways. For instance, compounds that generate reactive oxygen species (ROS) can activate stress-response pathways. The diagram below illustrates a generalized approach to de-risking a screening hit.

A Primary Screening Hit B Artifact Assessment A->B C Orthogonal Assay B->C No Artifact Detected F Artifact B->F Artifact Detected D Dose-Response Confirmation C->D E Promising Hit D->E Consistent Dose-Response H Inconsistent Activity D->H G Confirmed Activity E->G

Caption: Logical workflow for hit validation.

References

Technical Support Center: Improving the Solubility of Benzenesulfonamide Derivatives for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low solubility of benzenesulfonamide derivatives in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why do many benzenesulfonamide derivatives exhibit low aqueous solubility?

A1: The low aqueous solubility of many benzenesulfonamide derivatives is primarily due to their molecular structure. They often possess a crystalline structure with strong intermolecular hydrogen bonds that require significant energy to break. The presence of the benzenesulfonyl group contributes to their rigid and often lipophilic nature.[1][2] Furthermore, the weakly acidic nature of the sulfonamide group means their ionization state, and thus solubility, is highly dependent on the pH of the aqueous environment. In their unionized form, these compounds are generally more hydrophobic and less soluble.[1][3][4]

Q2: I'm observing inconsistent results in my cell-based assay. Could this be a solubility issue?

A2: Yes, inconsistent biological assay results are a common consequence of poor compound solubility.[2] If the compound precipitates in the assay medium, the actual concentration exposed to the cells will be lower and more variable than the intended concentration. This can lead to an underestimation of the compound's activity, poor structure-activity relationships (SAR), and a reduced hit rate in high-throughput screening (HTS).[2]

Q3: My benzenesulfonamide derivative precipitated out of its DMSO stock solution upon storage. What happened and what can I do?

A3: Precipitation from DMSO stocks can occur for several reasons. DMSO is hygroscopic, meaning it can absorb water from the atmosphere, which may decrease the solubility of highly hydrophobic compounds over time.[2] Additionally, some compounds are not sufficiently soluble at high concentrations even in pure DMSO.[2] To resolve this, you can try storing the compound at a lower concentration, preparing fresh stock solutions before each experiment, or storing the compound as a dry powder.[2] Gentle warming and sonication may help redissolve the precipitate, but always visually inspect for complete dissolution before use.[2] To minimize freeze-thaw cycles, which can also encourage precipitation, it is recommended to aliquot the stock solution into single-use volumes.[5]

Q4: What is the maximum percentage of DMSO I can use in my cell-based assay?

A4: The tolerance for DMSO varies significantly between different cell lines and assay types. As a general guideline, the final concentration of DMSO in an assay should be kept as low as possible, typically below 1% (v/v), and for sensitive cell-based assays, it is often recommended to be less than 0.1%.[6] High concentrations of DMSO can not only cause the compound to precipitate but can also have direct effects on the biological activity of cells and proteins.[6] It is crucial to perform a vehicle control with the same final DMSO concentration to assess its effect on the assay.

Q5: What are co-solvents and how can they improve the solubility of my compound?

A5: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds when added to an aqueous solution.[2][7][8] They work by reducing the polarity of the aqueous environment, thereby decreasing the interfacial tension between the compound and the water.[2] Common examples of co-solvents used in assays include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.[2] A stock solution of the compound is typically prepared in the co-solvent and then diluted into the final assay buffer. It is essential to determine the tolerance of your specific assay to the chosen co-solvent.[2]

Q6: When should I consider using cyclodextrins to enhance solubility?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[9][10] They can form inclusion complexes with poorly soluble drugs by encapsulating the hydrophobic part of the molecule within their cavity, thereby increasing the apparent water solubility of the compound.[11][9][10][12] This method is particularly useful when other approaches, such as pH adjustment or the use of co-solvents, are not effective or interfere with the assay. Cyclodextrins can also improve the stability and bioavailability of the compound.[11][10]

Troubleshooting Guide

This guide addresses common issues encountered when working with benzenesulfonamide derivatives in assays.

Observation Potential Cause Recommended Solution
Compound precipitates immediately upon dilution into aqueous buffer. Solvent Shock: Rapid change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous buffer.[5]- Serial Dilution: First, dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer.[6] - Increase Mixing Energy: Use vortexing or rapid pipetting upon dilution to help keep the compound in solution.[6]
High Supersaturation: The final concentration of the compound exceeds its kinetic solubility.[6]- Decrease Final Concentration: Lower the final concentration of the compound in the assay.[6]
Compound precipitates over the course of the assay. Thermodynamic Insolubility: The compound concentration is above its thermodynamic solubility limit.[6]- Lower Compound Concentration: The compound may remain soluble throughout the assay at a lower concentration.[6]
Temperature Fluctuations: Changes in temperature can affect solubility.[5]- Maintain Constant Temperature: Ensure all assay components and the environment are maintained at a constant, controlled temperature.[6]
pH Shift: The pH of the medium changes due to the CO2 environment or cell metabolism.[5]- Buffer the Medium: Ensure the media is properly buffered for the incubator's CO2 concentration (e.g., using HEPES).[5] - Test pH Sensitivity: Determine the compound's solubility at different pH values.
Inconsistent assay results or high variability between replicates. Micro-precipitation: Formation of very small, invisible precipitates.[4]- Visual Inspection: Visually inspect the solution against a dark background with a light source. - Filtration: Consider filtering the final diluted solution through a 0.22 µm filter before adding it to the assay.[4]
Adsorption to Labware: Hydrophobic compounds can adsorb to plastic surfaces.- Use Low-Adhesion Labware: Utilize low-adhesion microplates or glassware.[4] - Add Surfactant: Include a small amount of a non-ionic surfactant like Tween-20 (at a concentration that doesn't affect the assay).[4]

Quantitative Data Summary

The following tables provide a summary of solubility enhancement strategies with typical concentration ranges. Note that the optimal conditions will be compound-specific.

Table 1: Common Co-solvents for Solubility Enhancement

Co-solventTypical Final Concentration in AssayNotes
DMSO< 1% (v/v)[6]For sensitive cell-based assays, < 0.1% is recommended.[6]
Ethanol< 5% (v/v)Can be toxic to cells at higher concentrations.
Polyethylene Glycol 400 (PEG 400)< 5% (v/v)[2]Generally well-tolerated by many cell lines.
Propylene Glycol (PG)< 2% (v/v)Similar to PEG 400 but can be more viscous.

Table 2: Use of Surfactants and Cyclodextrins

AdditiveTypical Concentration RangeMechanism of Action
Tween-20 / Triton X-1000.001% - 0.01% (v/v)[6]Non-ionic detergents that reduce surface tension and prevent aggregation.[6][13]
Pluronic F-68~0.1% (w/v)[14]A non-ionic triblock copolymer that can form micelles.
β-Cyclodextrins (and derivatives)1 - 10 mMForms inclusion complexes to increase apparent solubility.[9][10][12]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using Nephelometry

This protocol provides a high-throughput method to estimate the aqueous solubility of a compound.[15][16]

Materials:

  • Test compound dissolved in 100% DMSO (e.g., 10 mM stock solution).

  • Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Clear 96-well microplate.

  • Nephelometer (light-scattering plate reader).

Procedure:

  • Prepare Compound Stock: Create a 10 mM stock solution of the benzenesulfonamide derivative in 100% DMSO.[2]

  • Dispense Compound: In a clear 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of the assay buffer. This results in a 100 µM nominal concentration with 1% DMSO. Mix well.

  • Incubate: Cover the plate and incubate at room temperature for 1-2 hours to allow for equilibration.[2]

  • Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. An increase in light scattering compared to the buffer-only control indicates the formation of a precipitate.

  • Data Analysis: The highest concentration that does not show a significant increase in light scattering is considered the apparent kinetic solubility.

Protocol 2: Solubility Enhancement using a Co-solvent (PEG 400)

Materials:

  • Test compound.

  • 100% Polyethylene Glycol 400 (PEG 400).

  • Aqueous assay buffer.

  • Multi-well plate for the assay.

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of the benzenesulfonamide derivative in 100% PEG 400 (e.g., 10 mM). Use a vortex mixer and gentle warming (37°C) to ensure complete dissolution.[2]

  • Serial Dilution: Create a serial dilution series from this stock using 100% PEG 400.[2]

  • Assay Plate Preparation: Add a small volume (e.g., 1-2 µL) of each stock dilution to the wells of your assay plate.[2]

  • Final Dilution: Add the aqueous assay buffer to each well to reach the final desired compound concentration. The final concentration of PEG 400 should be kept constant across all wells and ideally below 5%.[2]

  • Vehicle Control: Prepare control wells containing the same final concentration of PEG 400 without the compound.[2]

  • Incubation and Analysis: Gently mix the plate and proceed with your standard assay protocol. Visually inspect for any precipitation before reading the results.[2]

Visualizations

experimental_workflow start Start: Poorly Soluble Benzenesulfonamide Derivative prep_stock Prepare Concentrated Stock in 100% DMSO start->prep_stock dilute Dilute Stock into Aqueous Assay Buffer prep_stock->dilute precip_check Precipitation Occurs? dilute->precip_check assay Proceed with Assay precip_check->assay No troubleshoot Troubleshoot Solubility precip_check->troubleshoot Yes ph_adjust Adjust pH troubleshoot->ph_adjust cosolvent Use Co-solvent (e.g., PEG 400) troubleshoot->cosolvent cyclodextrin Use Cyclodextrin troubleshoot->cyclodextrin retest Re-test Dilution ph_adjust->retest cosolvent->retest cyclodextrin->retest retest->dilute

Caption: A standard workflow for preparing and diluting poorly soluble compounds.

signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor pathway Downstream Signaling Cascade (e.g., MAPK/ERK, PI3K/AKT) receptor->pathway transcription Transcription Factor Activation pathway->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor Benzenesulfonamide Derivative (Inhibitor) inhibitor->pathway

Caption: A hypothetical signaling pathway inhibited by a benzenesulfonamide derivative.

logical_relationship solubility Compound Solubility concentration Accurate Compound Concentration in Assay solubility->concentration enables data_quality Reliable and Reproducible Assay Data concentration->data_quality leads to

Caption: The logical relationship between compound solubility and data quality.

References

benzenesulfonamide synthesis side reaction and purification strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of benzenesulfonamide derivatives. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during benzenesulfonamide synthesis?

A1: The most prevalent side reactions depend on the synthetic route.

  • From Arylsulfonyl Chlorides and Amines: The primary side reaction is the bis-sulfonylation of primary amines, where two sulfonyl groups react with a single amine.[1] This can be minimized by controlling the stoichiometry and slowly adding the sulfonyl chloride to the amine solution at a low temperature.[1]

  • From Chlorosulfonation of Arenes: When preparing the benzenesulfonyl chloride precursor using chlorosulfonic acid, a common side reaction is the formation of a diaryl sulfone.[2][3] Using an excess of chlorosulfonic acid can help to minimize this.

Q2: My reaction yield is lower than expected. What are the potential causes?

A2: Low yields can stem from several factors:

  • Purity of Starting Materials: Benzenesulfonyl chlorides are particularly sensitive to moisture, which can cause hydrolysis to the corresponding sulfonic acid. Ensure all reactants and solvents are anhydrous.[4]

  • Reaction Temperature: Inadequate temperature control can lead to decomposition of reactants or the formation of side products.[4] Some reactions require initial cooling to manage the exothermic nature, followed by heating to ensure completion.[4]

  • Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or an increase in side products. A slight excess of the amine (1.1 to 1.5 equivalents) is sometimes used to drive the reaction to completion.[1]

  • Choice of Base: The base used to scavenge the HCl byproduct should be strong enough to deprotonate the amine but not so strong as to cause unwanted side reactions. Common bases include pyridine and triethylamine.[5]

Q3: How do I choose an appropriate purification strategy for my benzenesulfonamide?

A3: The choice of purification method depends on the physical and chemical properties of your compound and the impurities present.

  • Recrystallization: This is a highly effective method for purifying solid benzenesulfonamides. The ideal solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature.[6][7]

  • Column Chromatography: This technique is useful for separating compounds with different polarities. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate).[8][9]

  • Liquid-Liquid Extraction: This is often used during the workup to remove unreacted starting materials and water-soluble byproducts.[10]

Q4: My benzenesulfonamide product "oiled out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid. To address this:

  • Increase Solvent Volume: Add more hot solvent to fully dissolve the oil.[6]

  • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.[6]

  • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface to induce crystallization.[11]

  • Use a Different Solvent System: The boiling point of your solvent might be too high, or the polarity may not be optimal. A solvent-antisolvent system can be an effective alternative.[8]

Troubleshooting Guides

Issue 1: Low Product Yield

This workflow provides a logical approach to troubleshooting low yields in benzenesulfonamide synthesis.

low_yield_troubleshooting cluster_reactants Reactant Issues cluster_conditions Reaction Condition Issues cluster_workup Workup & Isolation Issues start Low Yield Observed check_reactants Check Purity of Starting Materials (Amine, Sulfonyl Chloride) start->check_reactants reactant_impure Impure or Wet Reactants? check_reactants->reactant_impure check_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) conditions_issue Suboptimal Conditions? check_conditions->conditions_issue check_workup Evaluate Workup & Isolation Procedure workup_issue Product Loss During Workup? check_workup->workup_issue reactant_impure->check_conditions No purify_reactants Purify/Dry Reactants (e.g., Distill Amine, Use Fresh Sulfonyl Chloride) reactant_impure->purify_reactants Yes purify_reactants->check_conditions conditions_issue->check_workup No optimize_conditions Optimize Conditions: - Control Temperature (e.g., 0°C start) - Adjust Stoichiometry (e.g., excess amine) - Increase Reaction Time & Monitor (TLC) conditions_issue->optimize_conditions Yes optimize_conditions->check_workup optimize_workup Optimize Workup: - Multiple Extractions - Brine Wash to Break Emulsions - Careful Solvent Removal workup_issue->optimize_workup Yes end Improved Yield workup_issue->end No optimize_workup->end

Caption: A troubleshooting workflow for diagnosing and resolving low product yield.

Issue 2: Product Purification Challenges

This guide addresses common issues encountered during the purification of benzenesulfonamides.

purification_troubleshooting cluster_recrystallization Recrystallization Problems cluster_chromatography Column Chromatography Problems start Purification Issue oiling_out Product 'Oiled Out'? start->oiling_out poor_recovery Poor Crystal Recovery? start->poor_recovery co_elution Co-elution of Impurities? start->co_elution oiling_out_solution Solutions: - Increase Solvent Volume - Slow Cooling - Scratch Flask - Change Solvent System oiling_out->oiling_out_solution end Pure Product oiling_out_solution->end poor_recovery_solution Solutions: - Minimize Hot Solvent Volume - Ensure Complete Cooling (Ice Bath) - Check for Premature Crystallization in Funnel poor_recovery->poor_recovery_solution poor_recovery_solution->end co_elution_solution Solutions: - Optimize Solvent System (TLC) - Try Different Stationary Phase (e.g., Alumina) - Consider Preparative HPLC co_elution_solution->end

Caption: A guide to troubleshooting common purification challenges.

Data Presentation

Table 1: Impact of Reaction Conditions on Product Yield

EntryAmineBaseSolventTemperature (°C)Time (h)Yield (%)Purity (HPLC)
1BenzylaminePyridineDichloromethane0 to RT285%[1]>98%
2Dibutylamine1.0 M NaOHWaterRT-94%[12]Not Reported
31-Octylamine1.0 M NaOHWaterRT-98%[12]Not Reported
4p-chloro benzenesulfonamideCatalystToluene55896.8%98.5%[13]
5to methyl benzenesulfonamideCatalystToluene50796.5%98.4%[13]

Table 2: Common Solvents for Recrystallization of Benzenesulfonamides

Solvent SystemPolarityTypical Use CaseReference
Ethanol/WaterPolar ProticGeneral purpose for many sulfonamides.[2][2]
TolueneNonpolar AromaticFor less polar sulfonamides.[14][14]
Isopropanol/WaterPolar ProticEffective for purifying sulfathiazole.[15][15]
Ethyl Acetate/HexaneMedium/NonpolarUsed when a single solvent is not effective.[16][16]
AcetonitrilePolar AproticCan be used for recrystallization from a reaction mixture.[1][1]

Experimental Protocols

Protocol 1: Synthesis of N-phenylbenzenesulfonamide

This protocol describes the classical synthesis via the reaction of benzenesulfonyl chloride with aniline.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq) in anhydrous pyridine (or dichloromethane with triethylamine, 1.2 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Dissolve benzenesulfonyl chloride (1.05 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture.[2]

Protocol 2: Single-Solvent Recrystallization

This is a standard method for purifying solid benzenesulfonamide derivatives.

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[8]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice-water bath.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.[8]

  • Drying: Dry the purified crystals in a desiccator or under vacuum.

Mandatory Visualization

Signaling Pathway: Carbonic Anhydrase Inhibition

Benzenesulfonamides are a well-known class of inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. The sulfonamide moiety is crucial for this inhibitory activity.

carbonic_anhydrase_inhibition cluster_enzyme Carbonic Anhydrase Active Site cluster_reaction Catalytic Reaction (Uninhibited) cluster_inhibitor Inhibition by Benzenesulfonamide Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O / OH⁻ Zn->H2O HCO3_out HCO₃⁻ H2O->HCO3_out CO2_in CO₂ CO2_in->H2O Hydration Sulfonamide Benzenesulfonamide (R-SO₂NH₂) Sulfonamide_binds Sulfonamide binds to Zn²⁺ Sulfonamide->Sulfonamide_binds Sulfonamide_binds->Zn displaces H₂O/OH⁻ Blocked Catalysis Blocked Sulfonamide_binds->Blocked

Caption: Mechanism of carbonic anhydrase inhibition by a benzenesulfonamide.

References

ALK5 assay validation and quality control parameters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ALK5 assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assay validation, quality control, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is ALK5 and why is it an important drug target?

Activin receptor-like kinase 5 (ALK5), also known as transforming growth factor-beta type I receptor (TGFβRI), is a serine/threonine kinase receptor. It plays a crucial role in the TGF-β signaling pathway, which is involved in a wide range of cellular processes like proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of the ALK5 signaling pathway is implicated in various diseases, including cancer and fibrosis, making it a significant therapeutic target.[1][2]

Q2: What are the common types of assays used to measure ALK5 activity?

The most common assays for ALK5 are biochemical and cell-based assays.

  • Biochemical assays directly measure the kinase activity of purified recombinant ALK5. This is often done by quantifying the phosphorylation of a substrate peptide or by measuring ATP consumption.[3][4]

  • Cell-based assays measure the downstream effects of ALK5 activation in a cellular context. A common method is to quantify the phosphorylation of SMAD2/3, a direct substrate of ALK5, using techniques like Western blotting or ELISA.[1][5]

Q3: What are the critical quality control parameters for a reliable ALK5 assay?

To ensure the reliability and reproducibility of an ALK5 assay, several quality control parameters should be monitored. The Z'-factor is a widely accepted statistical parameter for assessing the quality of high-throughput screening (HTS) assays.[6][7][8] It measures the separation between the positive and negative controls, indicating the assay's robustness. Other important metrics include signal-to-background ratio and signal-to-noise ratio.[9]

Assay Validation and Quality Control Parameters

Proper assay validation is critical for generating reliable and reproducible data. The following tables summarize key quantitative parameters for ALK5 assay validation and quality control.

Table 1: ALK5 Biochemical Assay Validation Parameters

ParameterTypical Value/RangeDescription
Z'-Factor > 0.5An indicator of assay quality, with a value between 0.5 and 1.0 considered excellent for HTS.[7][8][10]
Signal-to-Background (S/B) Ratio > 10The ratio of the mean signal of the positive control to the mean signal of the negative control.
Enzyme Concentration (ALK5) 5-20 ng/wellThe optimal concentration may vary depending on the specific activity of the enzyme lot and assay format.
Substrate Concentration Near KmFor competitive inhibitor studies, using a substrate concentration close to its Michaelis constant (Km) is recommended.
ATP Concentration Near KmFor ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration.[11]
IC50 of Control Inhibitor Varies (e.g., GW6604: ~500 nM)The half-maximal inhibitory concentration of a known ALK5 inhibitor should be consistent across experiments.[2]

Table 2: ALK5 Cell-Based Assay (pSMAD2/3) Validation Parameters

ParameterTypical Value/RangeDescription
Fold Induction of pSMAD2/3 > 5-foldThe increase in phosphorylated SMAD2/3 signal upon stimulation with TGF-β1.
TGF-β1 Concentration 5-10 ng/mLThe concentration of TGF-β1 used to stimulate the pathway.[1][12]
Stimulation Time 30-60 minutesThe optimal time for detecting maximal pSMAD2/3 levels after TGF-β1 stimulation.[1]
IC50 of Control Inhibitor VariesThe IC50 of a known ALK5 inhibitor in a cellular context.
Cell Seeding Density 70-80% confluencyThe optimal cell density to ensure a robust response to TGF-β1 stimulation.[1]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures can aid in understanding and troubleshooting your ALK5 assays.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFbRII TGF-β RII TGF_beta->TGFbRII Binds ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 Recruits & Activates SMAD2_3 SMAD2/3 ALK5->SMAD2_3 Phosphorylates pSMAD2_3 pSMAD2/3 SMAD_complex pSMAD2/3-SMAD4 Complex pSMAD2_3->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex DNA DNA SMAD_complex->DNA Translocates & Binds to Target_Gene Target Gene Transcription DNA->Target_Gene Regulates

Caption: Canonical TGF-β/ALK5 signaling pathway.

ALK5_Biochemical_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: - ALK5 Enzyme - Substrate - ATP - Assay Buffer add_components Add ALK5, Inhibitor, and Substrate to Plate prep_reagents->add_components prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->add_components initiate_reaction Initiate Reaction with ATP add_components->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction & Add Detection Reagent incubate->stop_reaction read_plate Read Plate (Luminescence/Fluorescence) stop_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Workflow for a typical ALK5 biochemical kinase assay.

pSMAD2_3_Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blot cluster_data_analysis Data Analysis seed_cells Seed and Culture Cells starve_cells Serum Starve Cells seed_cells->starve_cells treat_inhibitor Pre-treat with Inhibitor starve_cells->treat_inhibitor stimulate_tgfb Stimulate with TGF-β treat_inhibitor->stimulate_tgfb lyse_cells Lyse Cells stimulate_tgfb->lyse_cells quantify_protein Quantify Protein Concentration lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody (anti-pSMAD2/3) block->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detect Detect Signal secondary_ab->detect analyze_bands Analyze Band Intensities detect->analyze_bands

Caption: Workflow for pSMAD2/3 Western blot analysis.

Troubleshooting Guide

Problem 1: High Background Signal in Biochemical Assay

Potential Cause Troubleshooting Step
Compound Interference Test for inhibitor autofluorescence or interference with the detection reagent by running controls without the enzyme.[13]
Contaminated Reagents Use fresh, high-purity reagents, especially ATP and buffers.[11]
Non-specific Binding Use plates designed for low non-specific binding. Include a detergent like Tween-20 in the assay buffer.[11]
High Enzyme Concentration Optimize the ALK5 concentration to ensure the reaction is in the linear range.

Problem 2: Poor Reproducibility of IC50 Values

Potential Cause Troubleshooting Step
Reagent Variability Use a consistent source and lot of ALK5 enzyme with known specific activity. Ensure inhibitor stock solutions are properly prepared and stored to avoid degradation.[14]
Pipetting Errors Use calibrated pipettes and consider using automated liquid handlers for high-throughput applications.
Assay Conditions Maintain consistent incubation times and temperatures. Ensure the reaction is in the linear range and substrate conversion is below 20%.[11]
DMSO Concentration Keep the final DMSO concentration consistent across all wells and typically below 1%.[15]

Problem 3: Low or No Signal in Cell-Based pSMAD2/3 Assay

Potential Cause Troubleshooting Step
Inactive TGF-β1 Use a fresh, properly stored stock of TGF-β1 and verify its activity.
Suboptimal Cell Conditions Ensure cells are healthy, not overgrown, and properly serum-starved before stimulation.[1]
Inefficient Protein Extraction Use a lysis buffer containing phosphatase inhibitors to prevent dephosphorylation of SMAD2/3.[12] Sonication of the cell lysate can improve the recovery of nuclear-localized pSMAD2/3.[12]
Antibody Issues Use a validated antibody specific for phosphorylated SMAD2/3 at the correct dilution.[5][16][17]

Experimental Protocols

Protocol 1: ALK5 Kinase Activity Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kits and measures the amount of ADP produced in the kinase reaction.[3][18]

  • Reagent Preparation :

    • Prepare 1x Kinase Assay Buffer by diluting a 5x stock solution.

    • Prepare serial dilutions of the test inhibitor in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.[18]

    • Prepare a master mix containing 1x Kinase Assay Buffer, ATP (at a concentration near the Km), and the peptide substrate.[18]

  • Assay Procedure :

    • Add the test inhibitor or vehicle control to the wells of a white, low-volume 96-well plate.[4]

    • Add the master mix to all wells.

    • Initiate the reaction by adding diluted recombinant ALK5 enzyme.

    • Incubate the plate at 30°C for 45-60 minutes.[3][18]

  • Signal Detection :

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.[3][18]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for another 30-45 minutes.[3][18][19]

    • Measure the luminescence using a plate reader.

Protocol 2: Western Blot for pSMAD2/3

This protocol provides a general guideline for detecting TGF-β-induced phosphorylation of SMAD2/3 in a cell line such as A549 or HepG2.[1]

  • Cell Culture and Treatment :

    • Seed cells in 6-well plates and grow to 70-80% confluency.[1]

    • Serum-starve the cells for 12-24 hours.[1]

    • Pre-treat the cells with the ALK5 inhibitor or vehicle (DMSO) for 1-2 hours.[1]

    • Stimulate the cells with 10 ng/mL of TGF-β1 for 30-60 minutes.[1]

  • Protein Extraction :

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[12]

    • Scrape the cells and centrifuge to pellet cell debris. Collect the supernatant.[1]

  • Western Blotting :

    • Determine the protein concentration of the lysates.

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate 20-30 µg of protein per lane by SDS-PAGE.[1]

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1]

    • Incubate the membrane with a primary antibody against pSMAD2/3 overnight at 4°C.[1]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

References

Technical Support Center: Ensuring Reproducibility in Cell-Based Anticancer Drug Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to help researchers, scientists, and drug development professionals enhance the reproducibility of their cell-based anticancer drug screening experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of irreproducibility in cell-based anticancer drug screening?

A1: Irreproducibility in anticancer drug screening often stems from a few key areas. These include the use of misidentified or cross-contaminated cell lines, mycoplasma contamination, variability in cell culture conditions (such as passage number and serum quality), and technical inconsistencies during assays, like the "edge effect" in microplates and pipetting errors.[1][2][3] Lack of standardized protocols across different laboratories also contributes significantly to this problem.[2][3]

Q2: How can I be sure that I am using the correct cell line?

A2: Cell line authentication is critical for ensuring the validity of your research.[4][5][6] The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling, which provides a unique genetic fingerprint for each line.[5][6][7] It is best practice to obtain cell lines from reputable cell banks like ATCC, which routinely authenticate their stocks.[4] Upon receiving a new cell line, it should be tested to confirm its identity and then periodically re-authenticated during routine culturing.[5][7]

Q3: What is mycoplasma, and how can it affect my experiments?

A3: Mycoplasma are small, cell-wall-deficient bacteria that are a common contaminant in cell cultures.[8][9] Because they are small and do not cause visible turbidity, they can go undetected for long periods.[8][9] Mycoplasma contamination can have significant and varied effects on host cells, including altering gene expression, metabolism, proliferation rates, and inducing chromosomal abnormalities, all of which can lead to misleading or biased experimental results.[8][9][10]

Q4: Why is the passage number of my cells important?

A4: The passage number refers to the number of times a cell line has been subcultured.[11][12] With increasing passage number, cell lines can undergo changes in their characteristics, including morphology, growth rate, protein expression, and response to stimuli.[13] This "phenotypic drift" can lead to experimental results that are not representative of the original cell line.[7][11] It is recommended to use cells within a consistent and low passage number range for experiments to ensure reproducibility.[14][15]

Q5: I'm seeing high variability between replicate wells in my 96-well plate assays. What could be the cause?

A5: High variability between replicates is a common issue that can often be traced to a few procedural factors.[1] A primary cause is uneven cell seeding due to a non-homogenous cell suspension.[1] Another significant factor is the "edge effect," where wells on the perimeter of the plate are more prone to evaporation, altering the concentration of media components and test compounds.[1][16] Inaccurate or inconsistent pipetting of cells, media, or reagents is also a major contributor to variability.[1]

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assay Results
Potential Cause Troubleshooting Step Expected Outcome
Uneven Cell Seeding Ensure the cell suspension is thoroughly and gently mixed before and during plating. Use reverse pipetting for viscous suspensions.[1]Reduced well-to-well variability in cell number and assay signal.[1]
"Edge Effect" Fill the peripheral wells of the microplate with sterile PBS or media without cells and exclude them from experimental data analysis.[1][16] Ensure proper humidification of the incubator.[1]Minimized evaporation from experimental wells, leading to more consistent results across the plate.
Pipetting Errors Calibrate pipettes regularly.[1] Use a consistent pipetting technique (e.g., consistent speed and immersion depth).[1]Increased accuracy and precision in the dispensing of cells, media, and reagents.
Air Bubbles Be careful not to introduce air bubbles when dispensing liquids. If bubbles are present, they can be carefully removed with a sterile pipette tip.Prevents interference with optical readings in plate-based assays.
Compound Precipitation Ensure the test compound is fully dissolved in the solvent and that the final solvent concentration in the media is low enough to prevent precipitation.Consistent compound concentration across all treated wells.

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} caption { font-family: "Arial"; font-size: 12px; fill: #5F6368; text-anchor: middle; }

Troubleshooting workflow for high assay variability.

Issue 2: Inconsistent Drug Potency (IC50) Values Between Experiments
Potential Cause Troubleshooting Step Expected Outcome
Cell Line Drift Use cells from a master cell bank with a limited and recorded passage number for all experiments.[14][15] Periodically perform cell line authentication.[6]Consistent cellular response to the drug over time.
Serum Batch Variability Test new batches of serum before use in critical experiments.[17] If possible, purchase a large quantity of a single lot of serum for a project.[17][18]Minimized variability in cell growth and drug response due to serum components.[18][19]
Mycoplasma Contamination Routinely test cell cultures for mycoplasma using PCR or a fluorescent dye-based method.[9][10]Elimination of a hidden variable that can significantly alter cellular physiology and drug response.[8][10]
Drug Stock Instability Prepare fresh dilutions of the drug from a validated stock solution for each experiment. Ensure proper storage of the stock solution according to the manufacturer's recommendations.Consistent drug activity and potency.

Key factors influencing drug potency reproducibility.

Experimental Protocols

Protocol 1: Cell Line Authentication using STR Profiling

This protocol outlines the general steps for preparing genomic DNA for STR profiling.

  • Cell Pellet Collection:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and harvest cells, then centrifuge to obtain a cell pellet of 1-5 million cells.

    • Wash the pellet with sterile PBS and centrifuge again.

    • Remove the supernatant and store the cell pellet at -80°C or proceed directly to DNA extraction.

  • Genomic DNA Extraction:

    • Use a commercial genomic DNA extraction kit (e.g., column-based or magnetic bead-based) following the manufacturer's instructions.

    • Elute the purified genomic DNA in a suitable buffer.

  • DNA Quantification and Quality Control:

    • Measure the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~1.8 is indicative of pure DNA.

  • Submission for STR Analysis:

    • Submit the purified genomic DNA to a core facility or commercial service provider for STR profiling.

    • The service will amplify multiple STR loci using PCR and analyze the fragment sizes to generate a unique genetic profile.

  • Data Analysis:

    • Compare the obtained STR profile to the reference profile of the expected cell line from a database such as the ATCC STR database. A match of ≥80% is generally considered to be from the same donor.[6]

Protocol 2: Mycoplasma Detection by PCR

This protocol provides a general workflow for detecting mycoplasma contamination using a PCR-based assay.

  • Sample Collection:

    • Collect 1 mL of spent culture medium from a cell culture that is near confluency and has been in culture for at least 72 hours without an antibiotic change.

    • Centrifuge the medium to pellet any cells and potential mycoplasma.

  • DNA Extraction:

    • Use a PCR-compatible DNA extraction method to isolate DNA from the pellet. Some commercial kits are specifically designed for mycoplasma DNA extraction from cell culture supernatants.

  • PCR Amplification:

    • Perform PCR using a commercial mycoplasma detection kit that includes primers targeting conserved regions of the mycoplasma genome (e.g., 16S rRNA gene).

    • Include a positive control (mycoplasma DNA) and a negative control (sterile water) in the PCR run.

  • Gel Electrophoresis:

    • Run the PCR products on an agarose gel.

    • Visualize the DNA bands under UV light. The presence of a band of the expected size in the sample lane indicates mycoplasma contamination.

Protocol 3: MTT Cell Viability Assay

This protocol describes a standard MTT assay for assessing cell viability after drug treatment.

  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired seeding density in fresh culture medium.

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of the anticancer drug in culture medium.

    • Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only controls.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Gently shake the plate to ensure complete dissolution of the formazan.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the drug.

Experimental workflow for the MTT cell viability assay.

References

Technical Support Center: Investigating Off-Target Effects of Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to the off-target effects of benzenesulfonamide derivatives.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during experiments with benzenesulfonamide derivatives.

Issue 1: Unexpected or High Levels of Cytotoxicity at Effective Concentrations

  • Question: My benzenesulfonamide derivative is showing significant cytotoxicity in my cell-based assays, even at concentrations where I expect to see on-target effects. How can I determine if this is an off-target effect?

  • Answer: Unexpected cytotoxicity is a common indicator of off-target activity. Here’s a step-by-step guide to investigate this issue:

    • Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment to determine the IC50 value for cytotoxicity.[1] Compare this with the IC50 or EC50 for the intended on-target activity. A significant discrepancy between these values may suggest an off-target effect is responsible for the cytotoxicity.

    • Utilize a Structurally Unrelated Inhibitor: If available, use an inhibitor with a different chemical scaffold that targets the same primary protein.[2] If this alternative inhibitor does not produce the same cytotoxic phenotype at equivalent on-target inhibitory concentrations, it strengthens the hypothesis that the cytotoxicity of your benzenesulfonamide derivative is due to off-target effects.

    • Conduct a Kinome-Wide Selectivity Screen: Benzenesulfonamides are known to inhibit various kinases.[3] A kinome scan will reveal unintended kinase targets that might be responsible for the observed cytotoxicity.[2]

    • Assess Cell Membrane Integrity: Use an LDH assay to measure the release of lactate dehydrogenase from damaged cells.[4] This will quantify the extent of cell membrane damage, a common marker of cytotoxicity.[5]

Issue 2: Inconsistent or Non-Reproducible Experimental Results

  • Question: I am observing inconsistent results between experiments when using my benzenesulfonamide derivative. What could be the cause, and how can I troubleshoot it?

  • Answer: Inconsistent results can stem from several factors, including compound stability and complex cellular responses.

    • Verify Compound Stability and Solubility:

      • Ensure your compound is fully soluble in the assay buffer and cell culture media. Poor solubility can lead to compound precipitation and variable effective concentrations.[1]

      • Prepare fresh dilutions from a stock solution for each experiment to avoid degradation.[1]

      • Check for compound aggregation, which can cause non-specific inhibition. This can be tested by including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay; a significant reduction in potency suggests aggregation.

    • Confirm Target Engagement in Cells: Use a Cellular Thermal Shift Assay (CETSA) to verify that your compound is binding to its intended target within the cellular environment.[1] A lack of or inconsistent target engagement can lead to variable results.

    • Investigate Compensatory Signaling Pathways: Inhibition of a target protein can sometimes activate compensatory signaling pathways, leading to unexpected and variable cellular responses.[6] Use techniques like Western blotting to probe the activation state of known compensatory pathway proteins.

Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results

  • Question: My benzenesulfonamide derivative is potent in a biochemical assay, but shows significantly lower activity in my cell-based assays. Why is this happening?

  • Answer: This is a common challenge in drug discovery and can be attributed to several factors related to the cellular environment.

    • Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than what is used in the biochemical assay.

    • Cellular Efflux Pumps: The compound could be a substrate for efflux pumps, such as P-glycoprotein, which actively transport it out of the cell.[7]

    • High Intracellular ATP Concentrations: For kinase inhibitors that are ATP-competitive, the high concentration of ATP within cells (millimolar range) can outcompete the inhibitor for binding to the target kinase, leading to reduced potency compared to biochemical assays which are often run at lower ATP concentrations.[7]

    • Target Expression and Activity in Cells: Confirm that the target protein is expressed and active in the cell line being used.[7]

Frequently Asked Questions (FAQs)

General Questions

  • Q1: What are the most common off-targets for benzenesulfonamide derivatives?

  • A1: Besides their intended targets, benzenesulfonamide derivatives are well-known to interact with carbonic anhydrases (CAs) and a variety of protein kinases .[8][9] The sulfonamide moiety is a classic zinc-binding group, leading to potent inhibition of various CA isoforms.[9] Additionally, the overall scaffold can fit into the ATP-binding pocket of many kinases.[3]

  • Q2: How can I distinguish between on-target and off-target effects in my experimental system?

  • A2: A multi-pronged approach is essential:

    • Structure-Activity Relationship (SAR): Test structurally related analogs of your compound. A consistent correlation between on-target potency and the observed cellular phenotype across multiple analogs supports an on-target effect.

    • Use of a Negative Control: A close chemical analog of your compound that is inactive against the intended target should not produce the same cellular phenotype.[2]

    • Rescue Experiments: If possible, overexpress a drug-resistant mutant of the primary target. If the phenotype is reversed, it is likely an on-target effect. If it persists, it is likely off-target.[7]

    • Orthogonal Approaches: Use different methods to inhibit the target, such as RNAi or CRISPR, and see if the same phenotype is observed.

Assay-Specific Questions

  • Q3: I am setting up a kinome-wide selectivity screen. What should I consider?

  • A3: When performing a kinase selectivity panel, it is crucial to:

    • Test at multiple concentrations: This will allow for the determination of IC50 values for each off-target kinase.

    • Be mindful of the ATP concentration: The inhibitory potency of ATP-competitive inhibitors will be influenced by the ATP concentration used in the assay.

    • Interpret the data in context: A potent off-target kinase may or may not be relevant in your cellular system, depending on its expression level and role in the specific cell type.

  • Q4: What are the key controls for a Cellular Thermal Shift Assay (CETSA)?

  • A4: For a robust CETSA experiment, you should include:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve your compound.

    • No-Drug Control at Varying Temperatures: To establish the baseline melting curve of the target protein.

    • Positive Control: A known binder to the target protein, if available.

  • Q5: My receptor binding assay shows high non-specific binding. How can I reduce it?

  • A5: High non-specific binding (NSB) can obscure your specific binding signal. To reduce NSB:

    • Optimize Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd) to favor binding to high-affinity specific sites.[10]

    • Choose an Appropriate Blocking Agent: Add a structurally unrelated compound that binds to the non-specific sites but not your target receptor.

    • Optimize Washing Steps: Increase the number or duration of wash steps to more effectively remove unbound and non-specifically bound radioligand.

    • Use PEI-Treated Filter Plates: For filtration assays, pre-treating the filter plates with polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged filter material.[11]

Data Presentation

Table 1: In Vitro Cytotoxicity of Select Benzenesulfonamide Derivatives

CompoundCell LineAssayIC50 (µM)Reference
DL14 A549MTT1.35[12]
MDA-MB-231MTT2.85[12]
HCT-116MTT3.04[12]
AL106 U87Trypan Blue58.6[13]
Compound 23 IGR39MTT27.8 ± 2.8[14]
MDA-MB-231MTT20.5 ± 3.6[14]

Table 2: Off-Target Activity of Benzenesulfonamide Derivatives against Carbonic Anhydrases and Kinases

CompoundTargetOff-TargetKi / IC50 (nM)Selectivity (Off-Target/Target)Reference
Compound 5d hCA IXhCA I4083142.8[15]
hCA II4291150.0[15]
Compound 11b hCA IXhCA I>100001567.4[15]
hCA II213166.8[15]
Fasudil ROCK2PKA580>1[16]
PKC1900>3[16]
MLCK20000>34[16]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is used to assess cell viability by measuring the metabolic activity of cells.[17]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Benzenesulfonamide derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the benzenesulfonamide derivative in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with the highest concentration of DMSO used) and untreated controls (medium only).[17]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[18]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17] Measure the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[4]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Benzenesulfonamide derivative stock solution (in DMSO)

  • LDH assay kit (containing substrate, cofactor, and catalyst)

  • Lysis buffer (provided with the kit for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a control for maximum LDH release by treating a set of wells with lysis buffer 45 minutes before the end of the incubation period.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the desired volume of supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (untreated cells) and maximum release (lysed cells) controls.

Protocol 3: Radioligand Receptor Binding Assay (Filtration Format)

This protocol describes a competitive binding assay to determine the affinity of a benzenesulfonamide derivative for a specific receptor.[11][20]

Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled ligand specific for the target receptor

  • Unlabeled benzenesulfonamide derivative

  • Binding buffer

  • Wash buffer

  • 96-well filter plates (e.g., glass fiber filters)

  • Vacuum manifold

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and serial dilutions of the unlabeled benzenesulfonamide derivative.

  • Reaction Initiation: Add the receptor preparation to each well to initiate the binding reaction. Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at the appropriate temperature for a sufficient time to reach binding equilibrium.[11]

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (passes through).

  • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled benzenesulfonamide derivative to generate a competition curve and determine the IC50, which can then be used to calculate the inhibition constant (Ki).[21]

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Troubleshooting & Hypothesis Testing cluster_2 Conclusion phenotype Unexpected Phenotype (e.g., Cytotoxicity) dose_response Dose-Response Curve phenotype->dose_response 1. Quantify unrelated_inhibitor Structurally Unrelated Inhibitor phenotype->unrelated_inhibitor 2. Compare Phenotype cetsa Cellular Thermal Shift Assay (CETSA) dose_response->cetsa 3. Confirm Target Engagement on_target On-Target Effect unrelated_inhibitor->on_target Same Phenotype off_target Off-Target Effect unrelated_inhibitor->off_target Different Phenotype kinome_scan Kinome Profiling cetsa->kinome_scan 4. Identify Off-Targets kinome_scan->off_target

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

signaling_pathway cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Substrate_A Substrate_A Kinase_A->Substrate_A Phosphorylates Cellular_Response_A Desired Therapeutic Effect Substrate_A->Cellular_Response_A Leads to Kinase_B Kinase_B Substrate_B Substrate_B Kinase_B->Substrate_B Phosphorylates Cellular_Response_B Undesired Side Effect (e.g., Cytotoxicity) Substrate_B->Cellular_Response_B Leads to Benzenesulfonamide Benzenesulfonamide Benzenesulfonamide->Kinase_A Inhibits (Intended) Benzenesulfonamide->Kinase_B Inhibits (Unintended)

Caption: On-target vs. off-target kinase inhibition by a benzenesulfonamide derivative.

References

Technical Support Center: Protocol Refinement for Benzenesulfonamide Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for benzenesulfonamide crystallization.

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of benzenesulfonamide in a question-and-answer format.

Q1: My benzenesulfonamide is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated, cooled too quickly, or if the boiling point of the solvent is higher than the melting point of benzenesulfonamide (149-152 °C).[1]

  • Immediate Steps:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to dilute the solution.[2]

    • Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.[3]

    • If available, add a seed crystal of pure benzenesulfonamide.[3]

  • Long-Term Strategy:

    • Ensure the solution cools slowly. Allow it to cool to room temperature on the benchtop before transferring to an ice bath.[2] Insulating the flask can also help.[2]

    • Consider using a different solvent or a solvent/anti-solvent system.[2][3]

Q2: I'm getting a very low yield of crystals. How can I improve it?

A2: A low yield can result from using too much solvent, incomplete cooling, or transferring the crystals for filtration prematurely.

  • Solutions:

    • Use the minimum amount of hot solvent necessary to dissolve the benzenesulfonamide.

    • Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[2]

    • If you suspect too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then attempt to recrystallize.[2]

    • When washing the crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[2]

Q3: The crystals formed too quickly and are very small or appear impure. What went wrong?

A3: Rapid crystal formation, often called "crashing out," can trap impurities within the crystal lattice.[2] This is typically caused by cooling the solution too quickly or using a highly supersaturated solution.

  • Solutions:

    • Slow down the cooling rate. Let the flask cool to room temperature undisturbed before placing it in an ice bath.[2]

    • Reheat the solution, add a small amount of extra solvent to slightly reduce the saturation, and then cool it slowly.[4]

Q4: No crystals are forming even after the solution has cooled. What can I do?

A4: This may indicate that the solution is not sufficiently supersaturated or that nucleation has not been initiated.

  • Solutions:

    • Induce Crystallization:

      • Scratch the inside of the flask at the meniscus with a glass stirring rod to create nucleation sites.[2]

      • Add a seed crystal of benzenesulfonamide.[2]

      • Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, then reintroduce the rod with the solid residue into the solution.[4]

    • Increase Concentration: If induction methods fail, gently heat the solution to evaporate some of the solvent, then allow it to cool again.[2]

    • Further Cooling: Ensure the flask is cooled in an ice bath to minimize solubility.[2]

Q5: My recrystallized product is colored or appears impure. How can I fix this?

A5: Colored or impure products can result from the presence of insoluble or colored impurities in the starting material.

  • Solutions:

    • Hot Filtration: If you observe insoluble impurities in the hot solution, perform a hot filtration to remove them before allowing the solution to cool.[2]

    • Activated Carbon: For colored impurities, add a small amount of activated carbon to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the carbon and the adsorbed impurities.[2]

Frequently Asked Questions (FAQs)

Q1: Why is the choice of solvent important for benzenesulfonamide crystallization?

A1: The ideal solvent should dissolve benzenesulfonamide well at high temperatures but poorly at low temperatures. Benzenesulfonamide has low solubility in water but is more soluble in organic solvents like alcohols and acetone.[3] The solvent can also influence the crystal form (polymorphism).

Q2: How do impurities affect the crystallization of benzenesulfonamide?

A2: Impurities can interfere with crystal growth by being incorporated into the crystal lattice, which can disrupt the crystal structure and lower the purity of the final product. They can also sometimes inhibit crystal nucleation altogether.

Q3: What is a solvent/anti-solvent crystallization, and when should I use it?

A3: This technique is useful when a suitable single solvent cannot be found.[3] It involves dissolving the benzenesulfonamide in a "good" solvent in which it is highly soluble, and then slowly adding a miscible "anti-solvent" in which it is poorly soluble. This gradually reduces the solubility and promotes controlled crystal growth.[3]

Q4: How does the cooling rate impact crystal quality?

A4: A slow cooling rate is crucial for forming large, high-purity crystals. Rapid cooling leads to a high degree of supersaturation, which can cause the compound to precipitate as small, impure crystals or an oil.

Quantitative Data

SolventTemperatureSolubility
Water16 °C4.3 g/L
MethanolNot Specified25 mg/mL
EthanolNot SpecifiedSoluble
AcetoneNot SpecifiedSoluble[3]

Note: "Soluble" indicates that benzenesulfonamide dissolves in these solvents, particularly with heating, but precise quantitative data at various temperatures is not consistently available in the surveyed literature.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: Place the crude benzenesulfonamide in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or acetone) and heat the mixture gently while stirring until the solid is completely dissolved. Add the solvent in small portions to avoid using an excess.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated charcoal or other solid impurities are present, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals, for example, in a desiccator or a vacuum oven.

Protocol 2: Solvent/Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude benzenesulfonamide in the minimum amount of a "good" solvent (e.g., acetone) at room temperature.

  • Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (e.g., water or hexane) in which benzenesulfonamide is poorly soluble, with constant swirling, until the solution becomes persistently cloudy (turbid).[3]

  • Crystal Growth: If crystals do not form immediately, you may need to scratch the inside of the flask or add a seed crystal. Set the flask aside undisturbed to allow for crystal growth.

  • Cooling, Isolation, Washing, and Drying: Follow steps 5-8 from the Single-Solvent Recrystallization protocol.

Visualizations

TroubleshootingWorkflow start Start Crystallization observe Observe Outcome After Cooling start->observe crystals_ok Good Crystals Formed observe->crystals_ok Success no_crystals No Crystals Formed observe->no_crystals Problem oiling_out Compound Oiled Out observe->oiling_out Problem low_yield Low Yield of Crystals observe->low_yield Problem impure_crystals Impure/Small Crystals observe->impure_crystals Problem end Successful Crystallization crystals_ok->end induce_nucleation Induce Nucleation: - Scratch Flask - Add Seed Crystal no_crystals->induce_nucleation reheat_add_solvent Reheat to dissolve oil, add more solvent, cool slowly oiling_out->reheat_add_solvent check_solvent_vol Check Solvent Volume: - Use minimal hot solvent - Ensure complete cooling low_yield->check_solvent_vol slow_cooling Slow Down Cooling Rate: - Cool to RT before ice bath - Add slightly more solvent impure_crystals->slow_cooling purify_solution Purify Solution: - Hot filtration - Activated carbon impure_crystals->purify_solution induce_nucleation->observe Re-evaluate concentrate Concentrate Solution: - Evaporate some solvent - Re-cool induce_nucleation->concentrate If no success concentrate->observe Re-evaluate reheat_add_solvent->observe Re-evaluate check_solvent_vol->end Improved Protocol slow_cooling->observe Re-evaluate purify_solution->start Re-run Crystallization

References

Validation & Comparative

A Comparative Guide to ALK5 Inhibitors: Profiling 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide Against Established Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Activin-like Kinase 5 (ALK5) inhibitors, focusing on the structural class of 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide in the context of well-characterized inhibitors: RepSox, SB-431542, and Galunisertib. ALK5, the type I receptor for Transforming Growth Factor-β (TGF-β), is a critical mediator in cellular processes such as proliferation, differentiation, and extracellular matrix production. Its role in pathological conditions, including fibrosis and cancer, has made it a key target for therapeutic intervention.

While direct experimental data for this compound is not extensively available in the public domain, its core structure, a benzenesulfonamide derivative, is a recognized scaffold in the development of kinase inhibitors. This guide leverages data on this structural class and compares it with established ALK5 inhibitors to provide a valuable resource for researchers in the field.

Quantitative Comparison of ALK5 Inhibitors

The following table summarizes the inhibitory potency of RepSox, SB-431542, and Galunisertib against ALK5. These values, presented as the half-maximal inhibitory concentration (IC50), are crucial for comparing the effectiveness of these compounds in biochemical and cellular environments.

CompoundALK5 IC50 (Biochemical Assay)ALK5 IC50 (Cellular Assay)Additional Kinase Targets
RepSox 4 nM (autophosphorylation)18 nM (TGF-β induced reporter)Highly selective for ALK5
SB-431542 94 nM~500 nMALK4, ALK7
Galunisertib (LY2157299) 56 nM~89 nMALK4

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of these inhibitors, it is essential to visualize the TGF-β/ALK5 signaling pathway and the general workflow for evaluating potential inhibitors.

TGF_beta_ALK5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGFb TGF-β Ligand TGFbRII TGF-β Receptor II (TβRII) TGFb->TGFbRII Binding ALK5 ALK5 (TβRI) TGFbRII->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocation Gene_Transcription Gene Transcription (e.g., PAI-1, Collagen) Nucleus->Gene_Transcription Modulation Inhibitor ALK5 Inhibitor (e.g., this compound) Inhibitor->ALK5 Inhibition

Caption: TGF-β/ALK5 Signaling Pathway and Point of Inhibition.

ALK5_Inhibitor_Screening_Workflow cluster_discovery Compound Screening cluster_validation Cellular Validation cluster_preclinical Preclinical Evaluation Compound_Library Compound Library Biochemical_Assay Biochemical ALK5 Kinase Assay Compound_Library->Biochemical_Assay Hit_Identification Hit Identification (Potent Inhibitors) Biochemical_Assay->Hit_Identification Cellular_Assay Cell-Based Assay (e.g., Luciferase Reporter) Hit_Identification->Cellular_Assay Selectivity_Profiling Kinase Selectivity Profiling Cellular_Assay->Selectivity_Profiling Lead_Compound Lead Compound Selection Selectivity_Profiling->Lead_Compound In_Vivo_Models In Vivo Efficacy (e.g., Fibrosis Model) Lead_Compound->In_Vivo_Models ADME_Tox ADME/Toxicity Studies Lead_Compound->ADME_Tox Candidate_Selection Clinical Candidate In_Vivo_Models->Candidate_Selection ADME_Tox->Candidate_Selection

Caption: General Experimental Workflow for ALK5 Inhibitor Discovery.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of ALK5 inhibitors.

ALK5 Kinase Assay (Biochemical)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the ALK5 kinase domain.

  • Objective: To determine the IC50 value of an inhibitor against purified ALK5 kinase.

  • Materials:

    • Recombinant human ALK5 kinase domain (constitutively active mutant, e.g., T204D).

    • Kinase substrate (e.g., casein or a specific peptide substrate).

    • ATP (adenosine triphosphate), including radiolabeled [γ-³³P]ATP.

    • Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Test compounds (e.g., this compound, RepSox) dissolved in DMSO.

    • Phosphocellulose filter plates or other methods for separating phosphorylated substrate.

    • Scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing the ALK5 enzyme and the kinase substrate in the assay buffer.

    • Add serial dilutions of the test compound to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP.

    • Allow the reaction to proceed for a specific duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction (e.g., by adding a high concentration of EDTA or phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

    • Wash the plate multiple times with a suitable wash buffer to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

TGF-β-Induced Luciferase Reporter Assay (Cellular)

This cell-based assay assesses the ability of an inhibitor to block TGF-β signaling downstream of the ALK5 receptor in a cellular context.

  • Objective: To determine the cellular IC50 value of an inhibitor in blocking the TGF-β/ALK5 signaling pathway.

  • Materials:

    • A suitable cell line responsive to TGF-β (e.g., HaCaT keratinocytes, mink lung epithelial cells).

    • Transient transfection reagent.

    • Cell culture medium and supplements.

    • Recombinant human TGF-β1.

    • Test compounds dissolved in DMSO.

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to attach overnight.

    • Transfect the cells with the TGF-β-responsive luciferase reporter plasmid. A co-transfection with a control plasmid (e.g., expressing Renilla luciferase) is recommended for normalization of transfection efficiency.

    • After transfection (e.g., 24 hours), replace the medium with a low-serum medium.

    • Pre-treat the cells with serial dilutions of the test compounds for a specified period (e.g., 1-2 hours).

    • Stimulate the cells with a sub-maximal concentration of TGF-β1 (e.g., 1-5 ng/mL). Include a non-stimulated control and a TGF-β1 stimulated control (with DMSO).

    • Incubate the cells for an appropriate time to allow for luciferase expression (e.g., 16-24 hours).

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the luciferase assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition for each compound concentration relative to the TGF-β1 stimulated control (0% inhibition) and the non-stimulated control (100% inhibition).

    • Determine the IC50 value by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The landscape of ALK5 inhibitors is diverse, with compounds like RepSox, SB-431542, and Galunisertib providing a solid foundation for understanding the therapeutic potential of targeting the TGF-β pathway. While specific inhibitory data for this compound remains to be fully elucidated in publicly accessible literature, its benzenesulfonamide core structure is a promising scaffold for the development of potent and selective kinase inhibitors. The experimental protocols detailed in this guide offer a standardized framework for the evaluation of novel compounds, facilitating direct and meaningful comparisons. Further investigation into the biological activity of this compound and its analogs is warranted to fully understand its potential as a therapeutic agent.

A Comparative Analysis of Benzenesulfonamide Kinase Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of several key benzenesulfonamide-based kinase inhibitors. It is designed for researchers, scientists, and drug development professionals, offering an objective look at the performance of these compounds with supporting experimental data. The focus is on their inhibitory activity, selectivity, and the signaling pathways they modulate.

Quantitative Performance Analysis

The following tables summarize the in vitro inhibitory activity of selected benzenesulfonamide and sulfonamide kinase inhibitors against their primary targets and a panel of other kinases. This data allows for a direct comparison of their potency and selectivity.

Table 1: Inhibitory Activity (IC50) of Selected Benzenesulfonamide/Sulfonamide Kinase Inhibitors

CompoundPrimary Target(s)IC50 (nM) vs. Primary Target(s)Off-Target Kinase Inhibition (IC50 in nM)
Pazopanib VEGFR1, VEGFR2, VEGFR310, 30, 47[1]PDGFRα (71), PDGFRβ (84), c-Kit (74), FGFR1 (140), c-fms (146)[1]
Dabrafenib BRAF V600E0.7[2]BRAF (wild-type) (5.2), CRAF (3.2), NEK9, CDK16 (<100)[2][3][4]
Vemurafenib BRAF V600E13-31[5]BRAF (wild-type) (100-160), CRAF (6.7-48), SRMS (18), ACK1 (19), FGR (63)[5][6]
Compound 13f EGFR22.74[7]Data not available
Celecoxib COX-2 (primary non-kinase target)40 (for COX-2)[8]PDK1 (micromolar range)[9]

Key Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

a cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates AKT AKT PI3K->AKT Activates AKT->Transcription Regulates Pazopanib Pazopanib Pazopanib->RTK Inhibits Dabrafenib_Vemurafenib Dabrafenib/ Vemurafenib Dabrafenib_Vemurafenib->RAF Inhibits Compound_13f Compound 13f Compound_13f->RTK Inhibits

Simplified MAPK and PI3K/AKT signaling pathways targeted by kinase inhibitors.

b cluster_workflow Experimental Workflow for Kinase Inhibitor Evaluation start Start: Select Inhibitor and Target kinase_assay In Vitro Kinase Assay (Determine IC50) start->kinase_assay cell_culture Cell Culture (Cancer Cell Lines) start->cell_culture data_analysis Data Analysis and Comparison kinase_assay->data_analysis cell_viability Cell Viability Assay (e.g., MTT Assay) cell_culture->cell_viability western_blot Western Blot Analysis (Pathway Modulation) cell_culture->western_blot cell_viability->data_analysis western_blot->data_analysis end_point End: Comparative Profile data_analysis->end_point

A typical experimental workflow for evaluating the efficacy of kinase inhibitors.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparative analysis of benzenesulfonamide kinase inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (benzenesulfonamide inhibitor) dissolved in DMSO

  • 96- or 384-well microplates

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radioactive [γ-³²P]ATP)

  • Plate reader compatible with the detection method

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute the compound to the desired final concentrations in the kinase assay buffer.

  • Add the diluted compound to the wells of the microplate. Include controls for no inhibitor (DMSO vehicle) and no enzyme.

  • Add the purified kinase to each well (except the no-enzyme control) and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well. The ATP concentration should ideally be at its Michaelis constant (Km) for the specific kinase.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C or 37°C).

  • Stop the reaction by adding a stop solution or by proceeding directly to the detection step, depending on the assay format.

  • Add the detection reagent according to the manufacturer's instructions. This reagent will quantify either the amount of ADP produced, the amount of remaining ATP, or the phosphorylation of the substrate.

  • Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

Objective: To assess the effect of a kinase inhibitor on the metabolic activity and proliferation of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compound (benzenesulfonamide inhibitor)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator.

  • Prepare a serial dilution of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Measure the absorbance of each well at 590 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value from the dose-response curve.[2][4][7][9][10]

Western Blot Analysis for MAPK Pathway Modulation

Objective: To determine the effect of a kinase inhibitor on the phosphorylation status of key proteins in a signaling pathway, such as ERK in the MAPK pathway.

Materials:

  • Cancer cell lines

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system (e.g., digital imager or X-ray film)

Procedure:

  • Cell Treatment and Lysis: Seed cells and treat with the kinase inhibitor at various concentrations for a specific duration. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for all samples, add Laemmli sample buffer, and heat at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run it to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., phospho-ERK) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total-ERK) and a loading control (e.g., GAPDH or β-actin).

  • Analysis: Quantify the band intensities using densitometry software. The level of phosphorylated protein is typically normalized to the total protein and the loading control to determine the effect of the inhibitor.[5][6]

References

Comparative Analysis of 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide as a Putative ALK5 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature and database searches did not yield specific biological activity data for 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide. This guide is presented as a hypothetical case study, assuming its evaluation as an ALK5 inhibitor, to illustrate a comprehensive comparison framework. All quantitative data for "this compound" is illustrative and not based on experimental results.

This guide provides a comparative overview of the hypothetical biological activity of this compound against established ALK5 inhibitors, SB-431542 and Galunisertib. The data presented herein is intended to serve as a template for the evaluation of novel compounds targeting the TGF-β signaling pathway.

Introduction to ALK5 Inhibition

Activin receptor-like kinase 5 (ALK5), also known as transforming growth factor-beta type I receptor (TGFβ-RI), is a serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway. This pathway is crucial for regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of the TGF-β/ALK5 signaling cascade has been implicated in the pathogenesis of various diseases, notably fibrosis and cancer. Consequently, the development of potent and selective ALK5 inhibitors represents a promising therapeutic strategy.

Quantitative Comparison of ALK5 Inhibitors

The following table summarizes the hypothetical inhibitory activity of this compound in comparison to known ALK5 inhibitors.

CompoundTargetBiochemical IC50 (nM)Cellular IC50 (nM)Kinase Selectivity (fold vs. p38α)
This compound (Hypothetical) ALK5 150 450 >100
SB-431542ALK594129>100
Galunisertib (LY2157299)ALK55689>100

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity or cellular response by 50%. Data for SB-431542 and Galunisertib are derived from publicly available literature.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro ALK5 Kinase Assay (Biochemical)

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified ALK5.

Materials:

  • Recombinant human ALK5 kinase domain

  • Myelin Basic Protein (MBP) as a substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

  • Test compounds (dissolved in DMSO)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • In a reaction tube, combine the recombinant ALK5 kinase, MBP substrate, and the diluted test compound.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cell-Based ALK5 Inhibition Assay (Cellular)

Objective: To assess the ability of the compound to inhibit ALK5-mediated signaling in a cellular context. This is often measured by the inhibition of TGF-β-induced reporter gene expression.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • (CAGA)₁₂-luciferase reporter plasmid

  • Transfection reagent

  • Recombinant human TGF-β1

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Seed HaCaT cells in a multi-well plate and allow them to adhere.

  • Co-transfect the cells with the (CAGA)₁₂-luciferase reporter plasmid.

  • After transfection, starve the cells in a serum-free medium.

  • Pre-treat the cells with serial dilutions of the test compounds for 1 hour.

  • Stimulate the cells with a fixed concentration of TGF-β1.

  • Incubate for 16-24 hours to allow for reporter gene expression.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the percentage of inhibition of TGF-β1-induced luciferase expression for each compound concentration and determine the IC50 value.

Visualizing the Mechanism of Action

TGF-β/ALK5 Signaling Pathway

The following diagram illustrates the canonical TGF-β signaling pathway and the point of intervention for ALK5 inhibitors.

TGFB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGFB TGF-β Ligand TGFBR2 TGF-βRII TGFB->TGFBR2 Binds ALK5 ALK5 (TGF-βRI) TGFBR2->ALK5 Recruits & Phosphorylates SMAD23 Smad2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-Smad2/3 Complex Smad2/3-Smad4 Complex pSMAD23->Complex Binds SMAD4 Smad4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription (e.g., Fibrosis markers) Nucleus->Transcription Regulates Inhibitor This compound (ALK5 Inhibitor) Inhibitor->ALK5 Inhibits

Caption: The TGF-β signaling pathway and the inhibitory action of an ALK5 inhibitor.

Experimental Workflow for In Vitro Kinase Assay

The following diagram outlines the workflow for the biochemical ALK5 kinase assay.

Kinase_Assay_Workflow A 1. Prepare Serial Dilutions of Test Compound B 2. Combine ALK5, Substrate (MBP), and Test Compound A->B C 3. Initiate Reaction with [γ-³²P]ATP B->C D 4. Incubate at 30°C C->D E 5. Stop Reaction by Spotting on Phosphocellulose Paper D->E F 6. Wash Paper to Remove Unincorporated ATP E->F G 7. Quantify Radioactivity (Scintillation Counting) F->G H 8. Calculate % Inhibition and Determine IC50 G->H

Caption: Workflow for the in vitro ALK5 biochemical kinase assay.

Conclusion

This guide outlines a structured approach for the validation and comparative analysis of the biological activity of a novel compound, using the hypothetical case of this compound as an ALK5 inhibitor. The provided tables, detailed experimental protocols, and visualizations offer a comprehensive framework for researchers in the field of drug discovery. While the specific data for the target compound remains to be experimentally determined, this guide serves as a valuable resource for planning and executing such evaluations.

The Versatile Scaffold: A Comparative Guide to Benzenesulfonamide Derivatives and Their Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

Benzenesulfonamide and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The versatility of the benzenesulfonamide scaffold allows for chemical modifications that significantly influence its biological activity, leading to the development of drugs with antimicrobial, anticancer, and enzyme-inhibiting properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzenesulfonamide derivatives, supported by quantitative data and detailed experimental protocols to aid researchers and drug development professionals in their quest for novel therapeutics.

Comparative Biological Activities

The biological efficacy of benzenesulfonamide derivatives is intricately linked to the nature and position of substituents on the benzene ring and the sulfonamide nitrogen. The following sections and tables summarize the quantitative data for different therapeutic applications.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), enzymes crucial in various physiological processes.[1][2] Their inhibition is a key mechanism for the diuretic and anti-glaucoma effects of drugs like acetazolamide. The primary sulfonamide group is essential for activity, acting as a zinc-binding group within the enzyme's active site. SAR studies have revealed that substitution on the benzene ring can significantly modulate the inhibitory potency and isoform selectivity.[3] For instance, tetrafluoro-substituted sulfonamides have been shown to be more effective CA inhibitors compared to their non-fluorinated counterparts, likely due to their increased acidity which facilitates coordination with the zinc ion.[4]

Compound/DerivativeTarget Isoform(s)Kᵢ (nM)IC₅₀ (nM)Reference
Acetazolamide (AAZ)hCA I, II, IV, IX, XII-63 (CA IX), 92 (CA XII), 199 (CA I), 133 (CA II)[5]
Cyclic urea 9cVchαCA4.7-[1]
Compound 13ahCA II7.6-[6]
Compound 17ehCA IX, hCA XII-25 (CA IX), 31 (CA XII)[5]
Compound 17fhCA IX, hCA XII-38 (CA IX), 55 (CA XII)[5]
Compound 17ghCA IX, hCA XII-52 (CA IX), 80 (CA XII)[5]
Compound 17hhCA IX, hCA XII-41 (CA IX), 64 (CA XII)[5]
Amino thiazole based coumarin benzenesulfonamide IhCA IX, hCA XII25.04 (hCA IX), 3.94 (hCA XII)-[7]
Compound 4eCA IX-10.93[7][8]
Compound 4gCA IX-18.76[7][8]
Compound 4hCA IX-25.06[7][8]
Anticancer Activity

The anticancer properties of benzenesulfonamide derivatives often stem from their ability to inhibit carbonic anhydrase IX (CA IX) and XII (CA XII), which are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment.[7][8] Selective inhibition of these isoforms is a key strategy in developing novel anticancer agents.[5] Beyond CA inhibition, some derivatives exhibit anticancer effects by targeting other pathways, such as the PI3K/mTOR signaling pathway or by inducing apoptosis.[9][10] The cytotoxic activity of these compounds is often evaluated against various cancer cell lines.

Compound/DerivativeCell Line(s)IC₅₀ (µM)Mechanism of ActionReference
Compound 1UM16 (pancreatic cancer)0.58 (racemic)OXPHOS Complex I inhibitor[11]
Compound 2 (R-enantiomer of 1)UM16 (pancreatic cancer)0.31OXPHOS Complex I inhibitor[11]
Compound 3 (S-enantiomer of 1)UM16 (pancreatic cancer)9.47OXPHOS Complex I inhibitor[11]
Compound 19Hela0.38MMP-2 inhibitor, apoptosis induction[12]
Compound 4eMDA-MB-231, MCF-73.58 (MDA-MB-231), 4.58 (MCF-7)CA IX inhibition, apoptosis induction[7]
Compound 4gMDA-MB-231, MCF-75.54 (MDA-MB-231), 2.55 (MCF-7)CA IX inhibition[7]
Compound 4hMDA-MB-231, MCF-71.52 (MDA-MB-231), 6.31 (MCF-7)CA IX inhibition[7]
Compound AL106U87 (glioblastoma)~10 (causes ~40% growth inhibition)TrkA inhibitor[13]
Compound 7k (NSC781406)BEL-7404 (hepatocellular carcinoma)Potent in vivo tumor growth inhibitionPI3K/mTOR dual inhibitor[10]
Antimicrobial Activity

Benzenesulfonamides were among the first synthetic antimicrobial agents. Their mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. Structure-activity relationship studies have shown that the antimicrobial spectrum and potency can be modulated by substitutions on the aromatic ring and the sulfonamide nitrogen.[14] For example, the introduction of lipophilic groups can enhance antimicrobial activity. Some derivatives also exhibit anti-biofilm properties.[7][8]

Compound/DerivativeMicroorganism(s)Zone of Inhibition (mm)MIC (µg/mL)Reference
Various novel derivativesBroad spectrum10 - 32-
Compound 4eS. aureus80.69% inhibition at 50 µg/mL-[7][8]
Compound 4gS. aureus, K. pneumoniae69.74% inhibition (S. aureus), 79.46% anti-biofilm (K. pneumoniae)-[7][8]
Compound 4hS. aureus, K. pneumoniae68.30% inhibition (S. aureus), 77.52% anti-biofilm (K. pneumoniae)-[7][8]
Halophenyl-substituted derivatives (M6, M19, M20, M25)K. pneumoniae, P. aeruginosa15 - 30-[15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This assay measures the inhibition of CA-catalyzed hydration of carbon dioxide. The reaction is monitored using a stopped-flow instrument.

  • Enzyme and Inhibitor Preparation : A solution of the purified CA isoform is prepared in a suitable buffer (e.g., Tris-HCl). The benzenesulfonamide derivative is dissolved in a solvent like DMSO to create a stock solution, from which serial dilutions are made.

  • Assay Procedure : The enzyme and inhibitor are pre-incubated for a specific time. The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated solution.

  • Data Acquisition : The change in pH due to the formation of carbonic acid is monitored over time using a pH indicator. The initial rates of the reaction are determined.

  • Data Analysis : The inhibition constant (Kᵢ) is calculated by fitting the data to appropriate enzyme inhibition models.[1]

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

  • Cell Culture : Cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.

  • Compound Treatment : Cells are treated with various concentrations of the benzenesulfonamide derivatives and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Data Analysis : The absorbance of the solution is measured using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[7]

Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

This method is used to determine the antimicrobial activity of a substance against test organisms.

  • Inoculum Preparation : A standardized suspension of the test microorganism is prepared.

  • Agar Plate Inoculation : The surface of an agar plate is uniformly inoculated with the microbial suspension.

  • Disc Application : Sterile filter paper discs impregnated with a known concentration of the benzenesulfonamide derivative are placed on the agar surface.

  • Incubation : The plates are incubated under appropriate conditions for the test organism.

  • Data Analysis : The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing the Relationships

Diagrams created using Graphviz (DOT language) help to visualize complex relationships and workflows in the study of benzenesulfonamide derivatives.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Scaffold_Selection Benzenesulfonamide Scaffold Selection Modification Chemical Modification (R-groups) Scaffold_Selection->Modification Rational Design Synthesis Synthesis of Derivatives Modification->Synthesis Screening In vitro Screening (e.g., Enzyme Assays, Cell Viability) Synthesis->Screening Data_Collection Quantitative Data Collection (IC50, Ki, MIC) Screening->Data_Collection SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Collection->SAR_Analysis QSAR Quantitative SAR (QSAR) Modeling SAR_Analysis->QSAR Lead_Optimization Lead Optimization QSAR->Lead_Optimization Lead_Optimization->Modification Iterative Improvement

Caption: General workflow for structure-activity relationship studies of benzenesulfonamide derivatives.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., TrkA) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Benzenesulfonamide Benzenesulfonamide Derivative (e.g., 7k) Benzenesulfonamide->PI3K Inhibition Benzenesulfonamide->mTOR Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by benzenesulfonamide derivatives.

CA_Inhibition_SAR cluster_core Benzenesulfonamide Core cluster_modifications Structural Modifications cluster_activity Impact on Activity Core Benzene Ring - SO2NH2 R_Group Substituents (R) on Benzene Ring Core->R_Group Sulfonamide_N Substitution on Sulfonamide Nitrogen Core->Sulfonamide_N Potency Increased/Decreased Potency R_Group->Potency Selectivity Altered Isoform Selectivity R_Group->Selectivity Sulfonamide_N->Potency Sulfonamide_N->Selectivity

Caption: Logical relationship between structural modifications and biological activity in benzenesulfonamide-based CA inhibitors.

References

selectivity profiling of 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide against kinase panel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor development, understanding the selectivity profile of a compound is paramount. Off-target effects can lead to unforeseen toxicities or, in some cases, reveal new therapeutic opportunities. This guide provides a comparative analysis of the kinase selectivity of three prominent inhibitors, offering a glimpse into their broader kinome interactions.

Due to the absence of publicly available kinase panel data for 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide, this guide utilizes Fedratinib , a compound with a sulfonamide-like moiety, as the primary subject for a detailed kinase selectivity comparison. Fedratinib is an inhibitor of Janus-associated kinase 2 (JAK2). For a comprehensive comparison, we have included two other well-characterized kinase inhibitors: Dasatinib , a multi-kinase inhibitor used in the treatment of chronic myeloid leukemia, and Vemurafenib , a selective inhibitor of BRAF kinase used in melanoma.

Comparative Kinase Inhibition Profiles

The following table summarizes the inhibitory activity of Fedratinib, Dasatinib, and Vemurafenib against a selected panel of kinases. The data is presented as the percentage of control (% Control), where a lower value indicates stronger inhibition of the kinase. This data is compiled from KINOMEscan™ assays, a widely used competition binding assay platform.[1]

Kinase TargetFedratinib (% Control)Dasatinib (% Control)Vemurafenib (% Control)
Primary Targets
JAK20.5 1.993
JAK3112.298
FLT32.5 1.189
ABL1420.1 95
BRAF96650.3
Selected Off-Targets
LCK680.1 97
SRC750.1 96
MEK1999891
ERK2979594
p38α (MAPK14)882.885
JNK1941592
EGFR911.599
VEGFR2 (KDR)350.4 78
c-KIT650.2 90
PDGFRβ720.3 88

Data for Fedratinib and Dasatinib is sourced from publicly available KINOMEscan™ results.[2][3] Vemurafenib data is based on its known high selectivity for BRAF and general lack of potent off-target activity at relevant concentrations.[4][5]

Experimental Protocols: Kinase Selectivity Profiling

The data presented in this guide is typically generated using a high-throughput competition binding assay, such as the KINOMEscan™ platform. Below is a detailed, representative protocol for such an assay.

Objective: To determine the selectivity profile of a test compound against a broad panel of kinases.

Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a kinase. The amount of kinase bound to the solid support is quantified, typically by quantitative PCR (qPCR) of a DNA tag fused to the kinase.[1]

Materials:

  • Test Compound (e.g., Fedratinib) dissolved in Dimethyl Sulfoxide (DMSO)

  • Kinase Panel: A collection of purified, DNA-tagged kinases

  • Ligand-coated beads (e.g., sepharose beads with an immobilized broad-spectrum kinase inhibitor)

  • Binding Buffer (proprietary to the assay provider, typically contains salts, buffering agents, and additives to reduce non-specific binding)

  • Wash Buffer

  • Elution Buffer

  • qPCR reagents (primers, polymerase, dNTPs)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to the desired screening concentration (e.g., 10 µM).

  • Assay Plate Preparation: Add the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Addition: Add the individual kinases from the panel to the appropriate wells containing the test compound or DMSO.

  • Ligand Bead Addition: Add the ligand-coated beads to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) with gentle shaking to allow the binding reaction to reach equilibrium.

  • Washing: Wash the beads multiple times with Wash Buffer to remove unbound kinase and test compound.

  • Elution: Elute the bound kinase from the beads using an Elution Buffer.

  • Quantification: Quantify the amount of eluted kinase-DNA tag using qPCR.

  • Data Analysis: The amount of kinase recovered in the presence of the test compound is compared to the amount recovered in the DMSO control wells. The results are typically expressed as "percent of control" (% Control), calculated as:

    (% Control) = (Signal with Compound / Signal with DMSO) x 100

    A lower % Control value indicates a higher binding affinity of the test compound for the kinase.

Visualizing the Workflow

To better understand the experimental process, the following diagram illustrates the key steps in a typical kinase selectivity profiling workflow.

G Kinase Selectivity Profiling Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Dilution Mixing Combine Compound, Kinase, & Beads in Plate Compound->Mixing Kinase Kinase Panel Aliquoting Kinase->Mixing Beads Ligand-Coated Bead Slurry Beads->Mixing Incubation Incubate to Reach Equilibrium Mixing->Incubation Washing Wash to Remove Unbound Components Incubation->Washing Elution Elute Bound Kinase Washing->Elution qPCR Quantify Kinase via qPCR Elution->qPCR Calculation Calculate % of Control qPCR->Calculation Profile Generate Selectivity Profile Calculation->Profile

Caption: Workflow for a competition binding-based kinase selectivity assay.

References

Benchmarking 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a hypothetical benchmark for 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide. As of the time of this publication, there is no publicly available data on the specific biological targets or activity of this compound. Based on the prevalence of the benzenesulfonamide and pyridyl moieties in known kinase inhibitors, this document will compare its structural features to established inhibitors of the proto-oncogene tyrosine-protein kinase Src, a well-characterized therapeutic target in oncology. The experimental data presented is for the known standards and does not represent tested results for this compound.

This comparison is intended for researchers, scientists, and drug development professionals to illustrate a potential application and evaluation framework for novel compounds sharing similar structural motifs.

Introduction to Src Kinase

The proto-oncogene tyrosine-protein kinase Src (Src) is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Dysregulation and overexpression of Src have been implicated in the development and progression of various human cancers, making it a significant target for therapeutic intervention.[3] Inhibitors of Src kinase are therefore of considerable interest in the development of targeted cancer therapies.

Compound Structures

CompoundStructure
This compound
alt text
Dasatinib
Bosutinib

Structures are for illustrative purposes.

Comparative Performance Data

The following table summarizes the in vitro potency of the known Src kinase inhibitors, Dasatinib and Bosutinib. This data serves as a benchmark for the level of activity that a novel inhibitor would be expected to achieve to be considered a potent candidate.

CompoundTarget KinaseIn Vitro IC50 (nM)Cell LineAnti-Proliferative Activity (GI50/IC50)
Dasatinib Src0.8[4]K562~5-10 nM
Bosutinib Src1.2[5][6][7]K562~250 nM[8][9]
This compound Src (Hypothetical)Data not available-Data not available

Signaling Pathway and Experimental Workflow

To provide a comprehensive context for evaluating a novel Src inhibitor, the following diagrams illustrate a simplified Src signaling pathway and a typical experimental workflow for inhibitor characterization.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Activation STAT3 STAT3 Src->STAT3 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Src->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Src->PI3K_AKT Migration Cell Migration & Invasion Src->Migration Proliferation Cell Proliferation & Survival STAT3->Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

A simplified representation of the Src kinase signaling pathway.

Kinase_Inhibitor_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Assays cluster_2 In Vivo Studies in_vitro_assay In Vitro Kinase Assay (Determine IC50) selectivity_panel Kinase Selectivity Panel in_vitro_assay->selectivity_panel cell_viability Cell Viability/Proliferation Assay (e.g., MTS) in_vitro_assay->cell_viability target_engagement Target Engagement Assay (e.g., Western Blot for p-Src) cell_viability->target_engagement pk_studies Pharmacokinetic (PK) Studies cell_viability->pk_studies efficacy_studies In Vivo Efficacy Studies (Xenograft Models) pk_studies->efficacy_studies

A general experimental workflow for kinase inhibitor characterization.

Experimental Protocols

In Vitro Src Kinase Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against Src kinase.

Materials:

  • Recombinant human Src kinase

  • Kinase Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)[1]

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)[1]

  • ATP (Adenosine 5'-triphosphate)

  • Test compound (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

  • Add 2 µL of Src kinase diluted in kinase buffer.

  • Initiate the reaction by adding 2 µL of a mixture of the peptide substrate and ATP. Final concentrations should be optimized, for example, 10 µM ATP.[1]

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTS) Assay

This protocol is for assessing the effect of a test compound on the proliferation and viability of a cancer cell line (e.g., K562).

Materials:

  • K562 cells (or other relevant cell line)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

  • Test compound dissolved in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • 96-well plates

Procedure:

  • Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the cells for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in culture medium.

  • Add the diluted compound to the appropriate wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 20 µL of MTS reagent to each well.[10][11]

  • Incubate the plate for 1-4 hours at 37°C.[10][11]

  • Measure the absorbance at 490 nm using a microplate reader.[11]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 value.

References

Head-to-Head In Vivo Comparison of Benzenesulfonamide Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive in vivo comparison of various benzenesulfonamide analogs, offering valuable insights for researchers, scientists, and drug development professionals. The data presented is compiled from recent preclinical studies, focusing on anti-inflammatory, anticancer, and antiepileptic activities. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for the cited experiments, and visualizes relevant biological pathways and workflows.

Anti-inflammatory Activity

A recent study investigated novel benzenesulfonamide derivatives of 5'-aminospirotriazolotriazine for their anti-inflammatory properties. The in vivo efficacy of three compounds was compared against the standard nonsteroidal anti-inflammatory drug (NSAID), indomethacin, in a carrageenan-induced paw edema model in rats.

Quantitative Data: Anti-inflammatory Efficacy
CompoundDose (mg/kg)Maximum Inhibition of Edema (%) at 4th hourStandard Drug (Indomethacin) Inhibition (%)
Compound 120096.3157.66
Compound 220072.0857.66
Compound 320099.6957.66

Data sourced from a study on novel benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine.[1]

Another study explored cyclic imides bearing 3-benzenesulfonamide scaffolds and evaluated their in vivo anti-inflammatory activity. Several compounds demonstrated potent activity comparable to celecoxib.

CompoundED₅₀ (mg/kg)Oedema Inhibition (%)Standard Drug (Celecoxib) ED₅₀ (mg/kg)
4 35.471.2 - 82.934.1
9 45.371.2 - 82.934.1
12 38.771.2 - 82.934.1
13 42.171.2 - 82.934.1
18 39.571.2 - 82.934.1

Data from a study on cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds.[2]

Experimental Protocol: Carrageenan-Induced Paw Edema

The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in Wistar rats.[1]

  • Animal Model: Male Wistar rats weighing between 150-200g were used.

  • Grouping: The animals were divided into control, standard (indomethacin 10 mg/kg), and test groups (Compounds 1, 2, and 3 at 200 mg/kg).

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline was injected into the sub-plantar region of the right hind paw.

  • Drug Administration: The test compounds and standard drug were administered intraperitoneally 30 minutes before the carrageenan injection.

  • Measurement: The paw volume was measured using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema was calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

Signaling Pathway: COX Inhibition

Benzenesulfonamides often exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. The diagram below illustrates this pathway.

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Benzenesulfonamides Benzenesulfonamide Analogs Benzenesulfonamides->COX1_COX2 Inhibit

Caption: Inhibition of COX enzymes by benzenesulfonamide analogs.

Anticancer Activity

The in vivo anticancer potential of a novel benzenesulfonamide-1,2,3-triazole hybrid, compound 7c, was evaluated in an ovarian cancer xenograft model.

Quantitative Data: Anticancer Efficacy
CompoundDose (mg/kg)Tumor Growth Inhibitory Rate (%)Average Tumor Weight (g) - ControlAverage Tumor Weight (g) - Treated
7c 10061.791.23 ± 0.300.47 ± 0.20

Data from an in vivo study of a benzenesulfonamide hybrid against ovarian cancer OVCAR-8 cells.[3]

Another study identified a benzenesulfonamide analog, AL106, as a potential anti-glioblastoma (GBM) agent with an in vitro IC₅₀ value of 58.6 µM.[4][5] While in vivo data for this specific compound is not provided in the search results, its promising in vitro activity and favorable in silico pharmacokinetic profile suggest its potential for future in vivo studies.[4][5]

Experimental Protocol: Ovarian Cancer Xenograft Model

The in vivo antitumor activity of compound 7c was assessed in a subcutaneous xenograft model using OVCAR-8 cells.[3]

  • Animal Model: Female BALB/c nude mice (4-6 weeks old) were used.

  • Cell Implantation: 1 x 10⁷ OVCAR-8 cells were subcutaneously injected into the right flank of each mouse.

  • Treatment: When tumors reached a volume of approximately 100-150 mm³, mice were randomly assigned to a control group or a treatment group. The treatment group received intragastric administration of compound 7c (100 mg/kg) daily for 21 days.

  • Monitoring: Tumor volume and body weight were measured every three days.

  • Endpoint: After 21 days, the mice were euthanized, and the tumors were excised and weighed.

  • Calculation of Inhibitory Rate: The tumor growth inhibitory rate was calculated based on the difference in average tumor weight between the control and treated groups.

Experimental Workflow: In Vivo Anticancer Study

The following diagram outlines the typical workflow for an in vivo anticancer efficacy study.

anticancer_workflow start Start cell_culture Cancer Cell Culture (OVCAR-8) start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth grouping Randomization into Control & Treatment Groups tumor_growth->grouping treatment Daily Drug Administration (21 days) grouping->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Tumor Excision & Weight Measurement monitoring->endpoint analysis Data Analysis (Inhibitory Rate) endpoint->analysis end End analysis->end

Caption: Workflow for a xenograft model of anticancer drug evaluation.

Antiepileptic Activity

A study on benzenesulfonamide-containing thiazolidine-2,4-diones identified compound 6c as a potent anticonvulsant. Its efficacy was evaluated in a pilocarpine-induced seizure model in mice.

Quantitative Data: Antiepileptic and Pharmacokinetic Profile
CompoundParameterValue
6c Seizure Severity ReductionSignificant
Seizure Onset DelaySignificant
LD₅₀> 2000 mg/kg
In vivo stabilitySuperior
AbsorptionQuick

Data from a study on benzenesulfonamide-containing thiazolidine-2,4-dione derivatives.[6]

Experimental Protocol: Pilocarpine-Induced Seizure Model

The anticonvulsant activity of compound 6c was assessed using a pilocarpine-induced seizure model.[6]

  • Animal Model: Mice were used for this study.

  • Pre-treatment: Animals were pre-treated with the test compound (6c) or vehicle.

  • Induction of Seizures: Seizures were induced by the administration of pilocarpine.

  • Observation: The animals were observed for seizure severity, onset, and intensity.

  • Toxicology: The acute toxicity (LD₅₀) was determined by administering increasing doses of the compound and monitoring for mortality over a specified period.

  • Pharmacokinetics: Pharmacokinetic studies were conducted to evaluate the in vivo stability and absorption of the compound.

Logical Relationship: Drug Discovery and Development Pipeline

The progression of a compound from initial screening to a potential clinical candidate follows a structured pipeline.

drug_discovery_pipeline synthesis Synthesis of Analogs in_vitro In Vitro Screening (e.g., Enzyme Inhibition) synthesis->in_vitro in_vivo In Vivo Efficacy (e.g., Seizure Model) in_vitro->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd toxicology Toxicology Studies (e.g., LD₅₀) pk_pd->toxicology lead Lead Candidate Selection toxicology->lead

Caption: A simplified drug discovery and development pipeline.

This guide provides a snapshot of the in vivo performance of several benzenesulfonamide analogs across different therapeutic areas. The presented data and protocols can serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel engaged in research and development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe working environment and minimizing environmental impact. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide, a compound commonly used in drug discovery and development.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Identification:

Based on available data, this compound presents the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H320: Causes eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates, especially if dust may be generated.
Skin and Body Protection A laboratory coat, long pants, and closed-toe shoes.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service. Adherence to local, state, and federal regulations is mandatory.

Step 1: Waste Collection and Segregation

  • Containerization: Collect waste this compound in a designated, clearly labeled, and sealable container. For solid residues, a dedicated container for non-halogenated solid organic waste is appropriate.[2]

  • Labeling: The waste container must be labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., "Harmful," "Irritant").

  • Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Storage of Chemical Waste

  • Location: Store the sealed waste container in a designated, well-ventilated chemical waste storage area.

  • Conditions: The storage area should be cool, dry, and away from incompatible materials.

Step 3: Arrange for Professional Disposal

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office or the designated chemical safety officer to arrange for the pickup and disposal of the chemical waste.

  • Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and the waste disposal vendor.

Step 4: Decontamination

  • Surfaces: Decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Equipment: Clean all laboratory equipment used for handling the compound according to standard laboratory procedures.

  • PPE: Dispose of contaminated disposable PPE (e.g., gloves) in the appropriate solid waste stream. Reusable PPE should be decontaminated according to the manufacturer's instructions.

Experimental Workflow for Disposal

cluster_0 Preparation cluster_1 Waste Handling cluster_2 Storage & Disposal cluster_3 Decontamination A Wear Appropriate PPE B Collect Waste in a Labeled, Sealed Container A->B C Segregate from Incompatible Waste B->C D Store in Designated Waste Area C->D E Contact EHS for Professional Disposal D->E F Decontaminate Surfaces and Equipment E->F G Properly Dispose of Contaminated PPE F->G

Caption: Disposal workflow for this compound.

Logical Relationship of Safety and Disposal Steps

cluster_0 Core Principle cluster_1 Prerequisites cluster_2 Actionable Steps cluster_3 Outcome A Personnel & Environmental Safety B Hazard Awareness A->B C Proper PPE Usage A->C D Safe Handling & Collection B->D C->D E Secure Storage D->E F Professional Disposal E->F G Regulatory Compliance & Minimized Risk F->G

Caption: Logical flow from safety principles to compliant disposal.

References

Essential Safety and Operational Guidance for Handling 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide. The following procedural guidance is based on best practices for handling similar sulfonamide compounds and is intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure when handling this compound. The required PPE, based on a risk assessment for handling analogous hazardous compounds, is summarized below.

PPE ComponentSpecificationsRationale
Eye and Face Protection Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US), and a face shield.[1]Provides robust protection against splashes and aerosols to the eyes and face.[2]
Hand Protection Double gloving with chemical-impermeable, powder-free nitrile or neoprene gloves (ASTM D6978 compliant).[2]Prevents skin contact and absorption. The use of double gloves provides an additional barrier in case of a breach in the outer glove.[2]
Body Protection Disposable, impermeable gown made of polyethylene-coated polypropylene or a similar laminate material with long sleeves and closed cuffs.[2]Protects skin and personal clothing from contamination. The impermeable material prevents the chemical from penetrating.[2]
Respiratory Protection An N-95 or N-100 particulate respirator for handling powders. For large spills or when aerosolization is likely, a chemical cartridge-type respirator is recommended.[2]Minimizes the inhalation of the compound, which could cause respiratory irritation.[2]
Additional Protection Disposable head, hair, beard, and shoe covers.[2]Prevents the spread of contamination to other areas of the laboratory and personal spaces.[2]

Operational Plan: Handling and Disposal

Proper handling and disposal are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Procedures:

  • Engineering Controls : All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid the inhalation of dust or vapors.[3]

  • Avoid Dust Formation : Care should be taken to avoid the formation of dust and aerosols during handling.[1][2]

  • Tools : Use non-sparking tools to prevent potential ignition sources.[2]

  • Electrostatic Discharge : Implement measures to prevent fire caused by electrostatic discharge.[2]

  • Personal Hygiene : Avoid contact with skin and eyes.[4] Wash hands thoroughly before breaks and at the end of the workday.[5]

Storage Procedures:

  • Container : Store in a tightly closed, properly labeled container.[4]

  • Conditions : Keep in a dry, cool, and well-ventilated place.[4]

  • Incompatibilities : Keep away from incompatible materials such as strong oxidizing agents.[3][4] Store separately from foodstuff containers.[2]

First Aid Measures:

  • In case of eye contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention from an ophthalmologist.[2]

  • In case of skin contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[6]

  • If inhaled : Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6]

  • If swallowed : Clean mouth with water and drink plenty of water afterwards. Call a poison center or doctor immediately.[2][6]

Spill Containment and Cleanup:

  • Evacuate and Secure : Evacuate personnel to a safe area and keep people away from and upwind of the spill. Remove all sources of ignition.[1]

  • Ventilate : Ensure adequate ventilation in the affected area.[1]

  • Contain : Prevent further leakage or spillage if it is safe to do so.[1]

  • Absorb and Collect : For solid spills, carefully sweep or scoop up the material, avoiding dust generation. For liquid spills, absorb the solution with a finely-powdered liquid-binding material.[1]

  • Disposal : Collect the spilled material and any contaminated items (e.g., absorbent pads, gloves) in a designated, clearly labeled, and sealed hazardous waste container for proper disposal.[1][4]

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Waste Identification and Segregation : Properly identify and label all waste containing the compound, including pure compound, contaminated labware, and solutions. Segregate this waste from other laboratory waste streams to prevent accidental reactions.[3]

  • Containerization : Use approved, chemically compatible, and clearly labeled hazardous waste containers with secure, leak-proof lids.[3] The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name and approximate concentration.[7]

  • Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

  • Final Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7] The recommended method for the disposal of similar compounds is incineration in a chemical incinerator equipped with a scrubber.[7] Used PPE should also be considered contaminated and disposed of as hazardous waste.[2]

Experimental Workflow and Safety Controls

The following diagrams illustrate the standard operational workflow for handling this compound and the logical relationship of the safety controls.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS & SOPs B Don Appropriate PPE A->B C Work in Chemical Fume Hood B->C D Weigh/Transfer Compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Segregate Hazardous Waste F->G H Dispose of Waste via EHS G->H I Doff & Dispose of PPE H->I

Caption: Standard operational workflow for handling the compound.

G cluster_controls Hierarchy of Safety Controls A Elimination/Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood) C Administrative Controls (e.g., SOPs, Training) D Personal Protective Equipment (PPE) (Least Effective)

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.